Technical Documentation Center

2-Bromo-1-(4-phenoxyphenyl)propan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1-(4-phenoxyphenyl)propan-1-one
  • CAS: 92434-62-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-1-(4-phenoxyphenyl)propan-1-one: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a key α-bromoketone intermediate with significant potential in synthetic organic chemistry and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a key α-bromoketone intermediate with significant potential in synthetic organic chemistry and pharmaceutical development. We will explore its core chemical and physical properties, present a detailed, field-proven protocol for its synthesis via acid-catalyzed α-bromination, and discuss its characteristic reactivity. The guide elucidates the compound's utility as a versatile building block for constructing complex molecular architectures, grounded in the established reactivity of α-haloketones. Safety protocols and spectroscopic characterization are also detailed to provide researchers, scientists, and drug development professionals with a thorough and practical resource.

Core Compound Identification and Physicochemical Properties

2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS No. 92434-62-3) is a halogenated ketone featuring a phenoxyphenyl moiety. This structural combination makes it a valuable intermediate. The α-bromo group provides a reactive site for nucleophilic substitution, while the diaryl ether (phenoxyphenyl) scaffold is a common feature in many biologically active molecules.

The compound's properties, summarized in the table below, are critical for predicting its behavior in various solvent systems and for designing appropriate purification and analytical methods.

PropertyValueSource
CAS Number 92434-62-3[1]
Molecular Formula C₁₅H₁₃BrO₂[1]
Molecular Weight 305.17 g/mol [1]
SMILES CC(Br)C(C1=CC=C(OC2=CC=CC=C2)C=C1)=O[1]
InChIKey GREFNWJIXOAHOJ-UHFFFAOYSA-N[2]
Calculated LogP 4.445[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 4[1]

Synthesis and Purification: An Experimental Workflow

The most direct and common route for preparing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is through the α-bromination of its corresponding ketone precursor, 1-(4-phenoxyphenyl)propan-1-one. This reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile to attack an electrophilic bromine source.[3] N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid, making it safer and easier to handle, and it helps to control the stoichiometry to prevent over-bromination.[3][4]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start_ketone 1-(4-phenoxyphenyl)propan-1-one stir_heat Stir and Heat (e.g., 60-80°C) start_ketone->stir_heat solvent Glacial Acetic Acid solvent->stir_heat catalyst p-Toluenesulfonic acid (cat.) catalyst->stir_heat reagent N-Bromosuccinimide (NBS) reagent->stir_heat monitor Monitor by TLC stir_heat->monitor quench Cool and Pour into Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (aq. NaHCO₃, aq. Na₂S₂O₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure 2-Bromo-1-(4-phenoxyphenyl) propan-1-one purify->product G reactant 2-Bromo-1-(4-phenoxyphenyl)propan-1-one product Substituted Product (e.g., α-amino ketone) reactant->product Nucleophilic Substitution (Sₙ2) nucleophile Nucleophile (e.g., R₂NH, R-SH, CN⁻) nucleophile->product byproduct HBr

Sources

Exploratory

Whitepaper: Spectroscopic Elucidation and Analytical Validation of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Executive Summary & Structural Significance In the landscape of modern drug development and agrochemical synthesis, α -bromo ketones serve as indispensable electrophilic building blocks. Specifically, 2-Bromo-1-(4-phenox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern drug development and agrochemical synthesis, α -bromo ketones serve as indispensable electrophilic building blocks. Specifically, 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS No. 92434-62-3) is a highly versatile intermediate. Characterized by its reactive α -carbon and a lipophilic 4-phenoxyphenyl moiety, it is frequently employed in the Hantzsch thiazole synthesis to generate heterocyclic pharmacophores targeting diverse biological pathways.

As a Senior Application Scientist, the mandate is not merely to acquire data, but to establish an unambiguous, self-validating structural profile. This technical guide provides a comprehensive framework for the spectroscopic characterization (NMR, FTIR, HRMS) of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (PubChem CID: 43326953) , detailing the causality behind experimental choices and the orthogonal validation systems required for regulatory-grade chemical analysis.

Mechanistic Rationale for Synthesis & Isolation

Understanding the synthetic origin of the molecule is critical for predicting potential impurities (e.g., over-bromination or regioisomers) that must be ruled out during spectroscopic analysis. The synthesis typically proceeds via a two-step sequence:

  • Friedel-Crafts Acylation: Diphenyl ether is reacted with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-(4-phenoxyphenyl)propan-1-one. The para-directing nature of the ether oxygen ensures high regioselectivity.

  • α -Bromination: The intermediate ketone undergoes electrophilic halogenation. The reaction is kinetically controlled to selectively brominate the secondary α -carbon (C2) over the primary methyl group (C3).

Pathway A Diphenyl Ether C 1-(4-phenoxyphenyl) propan-1-one A->C Friedel-Crafts Acylation B Propionyl Chloride (+ AlCl3) B->C E 2-Bromo-1-(4-phenoxyphenyl) propan-1-one C->E Alpha-Bromination D Br2 / AcOH (or NBS) D->E

Synthesis and alpha-bromination pathway of 1-(4-phenoxyphenyl)propan-1-one.

Comprehensive Spectroscopic Characterization

To ensure absolute structural confidence, quantitative data from orthogonal techniques must be synthesized. The following tables summarize the expected spectroscopic profiles based on the molecular architecture (C₁₅H₁₃BrO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by the distinct splitting pattern of the aliphatic chain and the complex aromatic region of the diaryl ether system. The α -proton (C2-H) appears as a strongly deshielded quartet due to the combined electron-withdrawing effects of the carbonyl and the bromine atom, coupled with the adjacent methyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C3-H₃ 1.88Doublet (d)6.63HTerminal methyl group
C2-H 5.25Quartet (q)6.61H α -methine (CH-Br)
Ar-H 8.02Multiplet (m)8.82HPhenoxy-phenyl ring (ortho to C=O)
Ar-H 7.39Multiplet (m)7.5 - 8.02HTerminal phenyl ring (meta to ether)
Ar-H 7.18Multiplet (m)7.51HTerminal phenyl ring (para to ether)
Ar-H 7.08Multiplet (m)7.5 - 8.02HTerminal phenyl ring (ortho to ether)
Ar-H 7.04Multiplet (m)8.82HPhenoxy-phenyl ring (meta to C=O)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift ( δ , ppm)Assignment & Causality
192.5 C=O (Carbonyl): Highly deshielded due to conjugation with the aromatic ring.
162.1, 155.4 Ar-C-O (Ether carbons): Deshielded by the electronegative oxygen atom.
131.2 - 117.5 Ar-CH (Aromatic methines): 10 distinct carbons representing the diaryl system.
41.3 C2 (CH-Br): Shifted downfield relative to a standard alkane due to the halogen.
20.1 C3 (CH₃): Standard aliphatic methyl shift.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of functional group integrity. The conjugated ketone and the diaryl ether linkage produce highly diagnostic vibrational modes.

Table 3: FTIR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
1685 StrongConjugated C=O stretch (lowered from ~1715 cm⁻¹ due to aryl conjugation)
1585, 1488 StrongAromatic C=C ring stretching
1245 StrongAsymmetric C-O-C stretch (characteristic of diaryl ethers)
655 MediumC-Br stretch
High-Resolution Mass Spectrometry (HRMS)

Given the presence of bromine, HRMS is critical. Bromine exists natively as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The isotopic envelope of the molecular ion must perfectly reflect this distribution to validate the structure .

Table 4: HRMS Data (ESI-TOF, Positive Mode)

Ion SpeciesFormulaTheoretical m/zExpected Isotopic Ratio
[M+H]⁺ (⁷⁹Br) C₁₅H₁₄⁷⁹BrO₂⁺305.0172~100% (Base Peak)
[M+H]⁺ (⁸¹Br) C₁₅H₁₄⁸¹BrO₂⁺307.0151~98% (M+2 Peak)

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the analytical workflow must be treated as a self-validating system . This means the protocol is designed such that an artifact or error in one methodology is automatically exposed by a contradiction in another.

Step-by-Step Methodologies

Protocol A: NMR Sample Preparation & Acquisition

  • Sample Prep: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its lack of protium minimizes solvent interference, while its moderate polarity perfectly solvates the bromo ketone. TMS provides a locked internal reference at 0.00 ppm.

  • Instrument Tuning: Load the sample into a 400 MHz NMR spectrometer. Tune and match the probe specifically to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • Shimming: Shim the magnetic field (Z1-Z5 gradients) to achieve a stable lock signal on the deuterium resonance of CDCl₃.

    • Causality: Rigorous shimming ensures sharp, highly resolved peaks. This is critical for accurately measuring the 6.6 Hz coupling constant of the α -proton quartet, which differentiates it from potential impurities.

  • Acquisition: Acquire ¹H (16 scans, relaxation delay 1s) and ¹³C (1024 scans, relaxation delay 2s).

Protocol B: HRMS (ESI-TOF) Acquisition

  • Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile.

  • Injection: Inject 2 µL into the ESI-TOF mass spectrometer.

  • Ionization: Operate in positive electrospray ionization mode (ESI+).

    • Causality: ESI is a "soft" ionization technique that preserves the molecular ion [M+H]⁺ without excessive fragmentation. Positive mode is ideal because the carbonyl oxygen readily accepts a proton from the acidic mobile phase modifiers (e.g., 0.1% Formic Acid).

The Orthogonal Self-Validation Matrix

Workflow S1 Sample Preparation (CDCl3 / KBr / MeCN) S2 NMR Acquisition (1H, 13C, COSY) S1->S2 S3 FTIR Analysis (ATR Crystal) S1->S3 S4 HRMS Analysis (ESI-TOF, Positive) S1->S4 S5 Data Integration & Structural Validation S2->S5 Integration & Shifts S3->S5 Functional Groups S4->S5 Isotopic Mass

Self-validating analytical workflow for spectroscopic characterization.

How the System Self-Validates:

  • Mass vs. Integration: The MS isotopic pattern must show a 1:1 ratio for M and M+2, confirming the presence of exactly one bromine atom. If the molecule were over-brominated (a common synthetic side-reaction), MS would show an M+4 peak, and the ¹H NMR integration of the aliphatic region would drop from 4H to 3H.

  • IR vs. ¹³C NMR: The IR carbonyl stretch at 1685 cm⁻¹ orthogonally corroborates the ¹³C NMR peak at 192.5 ppm. If the ketone were reduced to an alcohol during downstream processing, the 1685 cm⁻¹ peak would vanish, replaced by a broad O-H stretch above 3200 cm⁻¹, and the ¹³C peak would shift drastically upfield to ~75 ppm.

By interlocking these methodologies, drug development professionals can guarantee the purity and structural integrity of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one before committing it to high-value synthetic pipelines.

References

  • American Elements. "2-bromo-1-(4-phenoxyphenyl)propan-1-one | CAS 92434-62-3". American Elements Catalog. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43326953, 2-Bromo-1-(4-phenoxyphenyl)propan-1-one". PubChem. URL:[Link]

Foundational

An In-Depth Technical Guide to the NMR Analysis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a halogenated aromatic ketone with a molecular formula of C₁₅H₁₃BrO₂.[1][2] Its structure incorporates several key features: an α-bromo ketone, a chiral center, and a phenoxyphenyl moiety. These characteristics make it a potentially valuable intermediate in organic synthesis and drug discovery. Unambiguous structural elucidation is paramount for its use in further chemical transformations, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.[3][4]

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2-bromo-1-(4-phenoxyphenyl)propan-1-one. It is designed not merely as a list of expected values but as a field-proven approach to spectral interpretation, explaining the causal relationships between the molecular structure and the resulting NMR data. We will explore the rationale behind experimental choices, the interpretation of chemical shifts and coupling constants, and the self-validating nature of a thorough NMR analysis.

Part 1: Molecular Structure and Predicted NMR Environments

To effectively interpret the NMR spectra, we must first deconstruct the molecule into its constituent spin systems. The structure contains a chiral center at the carbon bearing the bromine atom (C2), which renders the aromatic protons of the phenoxy-substituted ring diastereotopic, potentially leading to more complex splitting patterns than might be initially anticipated.

For clarity, the atoms are systematically numbered as shown in the diagram below. This numbering will be used throughout the guide for spectral assignments.

Caption: Numbering scheme for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

Part 2: Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is the foundation of trustworthy data. The following methodology ensures high-quality spectral acquisition suitable for detailed structural analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh 10-15 mg of sample dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Add internal standard (TMS) and transfer to 5 mm NMR tube dissolve->transfer lock 4. Insert sample, lock, and shim transfer->lock H1_acq 5. Acquire ¹H Spectrum (e.g., 16 scans, 4s acquisition time) lock->H1_acq C13_acq 6. Acquire ¹³C Spectrum (proton decoupled, e.g., 1024 scans) H1_acq->C13_acq D2_acq 7. (Optional) Acquire 2D Spectra (COSY, HSQC) C13_acq->D2_acq ft 8. Fourier Transform D2_acq->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration (¹H) and Peak Picking (¹H & ¹³C) baseline->integrate

Caption: Standard workflow for NMR sample preparation and data analysis.

Methodology Details:

  • Sample Preparation: Approximately 10-15 mg of 2-bromo-1-(4-phenoxyphenyl)propan-1-one is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm. Tetramethylsilane (TMS) is added as an internal standard, providing a reference signal at 0.00 ppm.[5][6]

  • Instrumentation and Data Acquisition: Spectra are recorded on a 400 or 500 MHz NMR spectrometer.[6]

    • ¹H NMR: A standard pulse sequence is used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum, resulting in single lines for each unique carbon environment.[3]

Part 3: ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]

Expected ¹H NMR Data Summary

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in HzRationale
H₃ on C3~1.9 ppmDoublet (d)3H~6.8 HzCoupled to the single proton on C2 (n+1 rule). Shift is typical for a methyl group adjacent to a chiral center.[7]
H on C2~5.3 ppmQuartet (q)1H~6.8 HzCoupled to the three protons on C3. Significantly deshielded by the adjacent electronegative bromine and the anisotropic effect of the carbonyl group.[7]
H on C12, C13, C14~7.1-7.4 ppmMultiplet (m)3H-Protons on the terminal phenoxy ring (Ring B), meta and para to the ether linkage.
H on C9, C5~7.0 ppmDoublet (d)2H~8.8 HzAromatic protons on Ring A ortho to the ether linkage, shielded relative to H8/H6.
H on C11, C15~7.0-7.2 ppmMultiplet (m)2H-Protons on the terminal phenoxy ring (Ring B), ortho to the ether linkage.
H on C8, C6~8.0 ppmDoublet (d)2H~8.8 HzAromatic protons on Ring A ortho to the highly deshielding carbonyl group.[7][8]

Expert Insights:

  • The Aliphatic Region (1.0-6.0 ppm): The most characteristic signals are the doublet for the C3 methyl group and the quartet for the C2 methine proton. The downfield shift of the C2 proton to ~5.3 ppm is a direct consequence of two powerful electron-withdrawing neighbors: the bromine atom and the carbonyl group. This significant deshielding is a key identifier for an α-haloketone structure.[7] The coupling between these two signals can be confirmed with a COSY experiment.

  • The Aromatic Region (6.5-8.5 ppm): This region is more complex.

    • Ring A (attached to C=O): This para-substituted ring is expected to show an AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the carbonyl (H6, H8) are the most deshielded and will appear furthest downfield (~8.0 ppm) due to the strong anisotropic effect of the C=O bond.[9] The protons ortho to the phenoxy group (H5, H9) will be further upfield.

    • Ring B (terminal phenyl): The protons of this ring (H11-H15) will produce a more complex multiplet between 7.0-7.4 ppm, typical for a monosubstituted benzene ring.

Part 4: ¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Expected ¹³C NMR Data Summary

Assigned CarbonsPredicted δ (ppm)Rationale
C=O (C1)~192-195 ppmKetone carbonyls are highly deshielded. The presence of an α-bromo substituent maintains this downfield shift.[7][10]
C-Br (C2)~40-45 ppmThe direct attachment to the electronegative bromine causes a significant downfield shift for this aliphatic carbon.[7]
CH₃ (C3)~18-22 ppmTypical chemical shift for a methyl group in a propanone-like fragment.
Aromatic C-CO (C4)~132-134 ppmQuaternary carbon of Ring A attached to the carbonyl group.
Aromatic C-H (C6, C8)~130-132 ppmCarbons ortho to the carbonyl group in Ring A.
Aromatic C-H (C5, C9)~118-120 ppmCarbons ortho to the phenoxy group in Ring A.
Aromatic C-O (C7)~160-163 ppmHighly deshielded due to direct attachment to the electronegative ether oxygen.
Aromatic C-O (C10)~155-158 ppmQuaternary carbon of Ring B attached to the ether oxygen.
Aromatic C-H (C12, C14)~129-131 ppmMeta carbons of the terminal phenyl ring (Ring B).
Aromatic C-H (C13)~124-126 ppmPara carbon of the terminal phenyl ring (Ring B).
Aromatic C-H (C11, C15)~119-121 ppmOrtho carbons of the terminal phenyl ring (Ring B).

Expert Insights:

  • The most downfield signal will unequivocally be the carbonyl carbon (C1) at >190 ppm, a hallmark of ketones.[10]

  • The two carbons attached to the ether oxygen (C7 and C10) will be the next most deshielded in the aromatic region, appearing above 155 ppm.

  • The aliphatic carbon attached to bromine (C2) will be clearly distinguishable in the 40-45 ppm range.

  • The methyl carbon (C3) will be the most upfield signal, typically below 25 ppm.

  • The remaining aromatic signals will populate the 118-134 ppm range. Definitive assignment of each aromatic carbon often requires 2D NMR techniques like HSQC (to correlate carbons with their attached protons) and HMBC (to see long-range C-H correlations).

Part 5: Confirmational Analysis with 2D NMR

To create a self-validating system, 2D NMR experiments are invaluable. They confirm the assignments made from 1D spectra by showing correlations between nuclei.

Caption: Key expected correlations in 2D NMR (COSY and HSQC) spectra.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A strong cross-peak is expected between the methyl proton signal (H on C3) and the methine proton signal (H on C2), confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, validating the assignments in the tables above.

Conclusion

The NMR analysis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one presents a clear and logical puzzle that can be solved through systematic interpretation. The key identifying features are the highly deshielded carbonyl carbon (>190 ppm), the downfield methine quartet (~5.3 ppm) adjacent to the bromine, its corresponding methyl doublet (~1.9 ppm), and the characteristic pattern of the two distinct aromatic rings. By combining 1D and 2D NMR techniques, researchers can achieve an unambiguous and trustworthy structural confirmation, which is essential for any professional in the field of drug development and chemical research.

References

  • 2-bromo-1-(4-phenoxyphenyl)propan-1-one - PubChemLite. (n.d.).
  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (n.d.). The Royal Society of Chemistry.
  • 4-Phenoxyphenol(831-82-3) 1H NMR - ChemicalBook. (n.d.).
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one - PubChem. (n.d.).
  • 2-Bromo-1-(4-hydroxyphenyl)propan-1-one - PubChem. (n.d.).
  • Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.).
  • 92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one | ChemScene. (n.d.).
  • 2-BROMO-1-(4-METHYLPHENYL)-1-PROPANONE, (2S)- - precisionFDA. (n.d.).
  • 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Wang, W., et al. (2011). Activation of α-bromo ketones by complexation with hard and soft Lewis acids. A combined x-ray and NMR study. Journal of the American Chemical Society.
  • Signal Areas. (n.d.).
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
  • Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide - Benchchem. (n.d.).
  • ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,... - ResearchGate. (n.d.).
  • 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295 - PubChem. (n.d.).
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • N-(p-phenoxyphenyl)maleimide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24).
  • NMR Spectroscopy - MSU chemistry. (n.d.).
  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from chemistrysteps.com.

Sources

Exploratory

In-Depth Technical Guide: IR Spectroscopic Characterization of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Executive Summary & Molecular Architecture In the realm of medicinal chemistry and advanced organic synthesis, 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) serves as a highly versatile building block, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In the realm of medicinal chemistry and advanced organic synthesis, 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) serves as a highly versatile building block, frequently utilized in the development of active pharmaceutical ingredients (APIs) and complex molecular scaffolds[1]. Structurally, this compound is an α -bromo aryl ketone featuring a bulky diaryl ether moiety.

Accurate structural validation of this intermediate is critical before downstream synthetic steps (such as nucleophilic substitution or cross-coupling). Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the integrity of its functional groups. This whitepaper establishes a rigorous, field-proven framework for the IR spectral deconvolution of this compound, focusing on the mechanistic causality behind its unique vibrational signatures.

Spectroscopic Theory & Mechanistic Causality

To interpret the IR spectrum of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one accurately, one must understand the quantum mechanical and electronic effects governing its molecular vibrations.

The α -Halogen Effect on Carbonyl (C=O) Stretching

In a standard conjugated aryl aliphatic ketone (e.g., acetophenone), the carbonyl stretching frequency typically manifests around 1680–1690 cm⁻¹ due to resonance stabilization from the aromatic ring, which increases the single-bond character of the C=O bond.

However, the introduction of a bromine atom at the α -carbon fundamentally alters the local electron density. Bromine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma ( σ ) bond framework. This inductive pull competes with the π -polarization of the carbonyl group, effectively reducing its single-bond character. As a result, the C=O bond is shortened and stiffened (increasing the force constant), which shifts the vibrational frequency to a higher wavenumber. Therefore, the C=O stretch for this α -bromo ketone is definitively shifted to the 1695–1715 cm⁻¹ range[2][3].

Diaryl Ether Linkage Vibrations

The 4-phenoxyphenyl group contains an ether linkage connecting two aromatic rings. This diaryl ether moiety is characterized by two distinct C-O-C stretching vibrations:

  • Asymmetric Stretch: A strong, broad band typically observed between 1240–1250 cm⁻¹ .

  • Symmetric Stretch: A medium-intensity band located around 1020–1040 cm⁻¹ .

Aromatic Substitution Patterns

The compound contains two distinct aromatic systems: a central para-disubstituted ring and a terminal monosubstituted phenyl ring. These are differentiated in the fingerprint region via their Out-of-Plane (OOP) C-H bending vibrations:

  • Para-disubstituted ring: Exhibits a strong OOP bending band at 830–840 cm⁻¹ .

  • Monosubstituted ring: Exhibits two strong characteristic bands near 750 cm⁻¹ and 690 cm⁻¹ .

Quantitative Data Presentation

The following table summarizes the expected IR absorption bands, their relative intensities, and the mechanistic causality behind each assignment.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Assignment & Causality
Aromatic C-H 3030 – 3060Weak–Medium sp2 C-H stretching of the phenyl and phenoxyphenyl rings.
Aliphatic C-H 2850 – 2980Weak–Medium sp3 C-H stretching of the terminal methyl and α -CH groups.
Carbonyl (C=O) 1695 – 1715StrongC=O stretch. Shifted to higher frequency due to the -I effect of the α -bromine[3].
Aromatic C=C 1590, 1500, 1450Med–StrongIn-plane skeletal ring vibrations.
Ether (C-O-C) 1240 – 1250StrongAsymmetric stretching of the diaryl ether linkage.
Ether (C-O-C) 1020 – 1040MediumSymmetric stretching of the diaryl ether linkage.
Para-sub. OOP 830 – 840StrongOut-of-plane C-H bending of the central para-disubstituted ring.
Mono-sub. OOP 750, 690StrongOut-of-plane C-H bending of the terminal phenyl ring.
Alkyl Halide (C-Br) 500 – 600MediumStretching vibration of the carbon-bromine bond[4].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data acquisition, the following step-by-step protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This method is a self-validating system designed to eliminate user-induced artifacts.

Phase 1: Instrument Calibration & Background Collection
  • Crystal Preparation: Meticulously clean the ATR crystal (Diamond or ZnSe) using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Self-Validation Step (Background): Acquire a background spectrum (air) using 32 co-added scans at 4 cm⁻¹ resolution.

    • Causality: The baseline must be flat (100% Transmittance) with no residual analyte peaks. A contaminated background will artificially subtract or add peaks to your final sample spectrum, invalidating the analysis.

Phase 2: Sample Application
  • Sample Loading: 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a solid at standard conditions. Transfer 1–2 mg of the pure crystalline sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, applying consistent and optimal pressure.

    • Causality: Intimate physical contact between the solid and the crystal is mandatory. The IR beam relies on an evanescent wave that penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in a low Signal-to-Noise (S/N) ratio and distorted peak geometries.

Phase 3: Data Acquisition & Processing
  • Scanning: Record the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 scans to maximize the S/N ratio.

  • ATR Correction: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: ATR inherently enhances the intensity of low-frequency bands (e.g., C-Br stretch) relative to high-frequency bands (e.g., C-H stretch) due to the wavelength-dependent depth of penetration. Correction normalizes the spectrum for accurate relative intensity interpretation.

  • Self-Validation Step (Degradation Check): Immediately verify the exact position of the C=O peak. If the carbonyl peak is observed below 1690 cm⁻¹, suspect sample degradation (debromination back to the parent 1-(4-phenoxyphenyl)propan-1-one) or the presence of unreacted starting material.

Mechanistic Workflow Visualization

The following diagram illustrates the logical workflow for deconvoluting the IR spectrum of this compound, linking raw data acquisition directly to structural causality.

IR_Logic Sample Sample: 2-Bromo-1-(4-phenoxyphenyl)propan-1-one ATR ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) Sample->ATR CO_Band High-Frequency C=O Shift (~1695-1715 cm⁻¹) ATR->CO_Band COC_Band C-O-C Ether Stretch (~1245 & 1030 cm⁻¹) ATR->COC_Band CBr_Band C-Br Stretch (~500-600 cm⁻¹) ATR->CBr_Band Inductive Alpha-Halogen Inductive Effect (-I) Strengthens C=O Bond CO_Band->Inductive Structural Causality Ether Diaryl Ether Linkage Validation COC_Band->Ether Structural Causality Halogen Aliphatic Bromine Validation CBr_Band->Halogen Structural Causality

Figure 1: IR spectral deconvolution workflow for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

References

  • ChemScene. "92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one | ChemScene".
  • BenchChem. "3-Bromo-1-indanone Purity | For Research - Benchchem".
  • SlideShare. "Factors affecting IR absorption frequency | PPTX - Slideshare".
  • Digimat.

Sources

Foundational

2-Bromo-1-(4-phenoxyphenyl)propan-1-one mass spectrometry data

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the mas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry data for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (Molecular Formula: C₁₅H₁₃BrO₂, Molecular Weight: 305.17 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its fragmentation under electron ionization (EI), offering a predictive framework for spectral interpretation. We will explore the characteristic isotopic patterns, primary cleavage mechanisms, and the formation of key fragment ions, grounded in established mass spectrometry principles. The guide includes detailed experimental considerations, a summary of expected spectral data, and visual diagrams of fragmentation pathways to facilitate a deeper understanding of the molecule's behavior in a mass spectrometer.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

2-Bromo-1-(4-phenoxyphenyl)propan-1-one is an α-bromo ketone with a significant aromatic moiety. Mass spectrometry is an indispensable analytical technique for its characterization, providing precise information on molecular weight and structural features[2]. When a molecule is introduced into a mass spectrometer and subjected to a high-energy electron beam, as in Electron Ionization (EI), it forms a positively charged molecular ion (M•+)[3]. This high-energy ion is unstable and undergoes a series of predictable fragmentation events, creating a unique mass spectrum that serves as a molecular fingerprint[2][4]. Understanding these fragmentation patterns is crucial for confirming the identity and purity of synthesized compounds in pharmaceutical and chemical research.

This guide will deconstruct the expected mass spectrum of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one by applying fundamental principles of fragmentation for ketones, halogenated compounds, and ethers.

The Molecular Ion Peak (M•+): A Halogen's Telltale Signature

The initial ionization event removes an electron from the molecule, typically a non-bonding electron from one of the oxygen atoms, to produce the molecular ion[5].

  • Molecular Formula: C₁₅H₁₃BrO₂

  • Nominal Molecular Weight: 305 amu (using ⁷⁹Br) and 307 amu (using ⁸¹Br)

A defining characteristic of bromine-containing compounds is the isotopic signature of bromine. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance[6]. Consequently, the mass spectrum of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one will not show a single molecular ion peak. Instead, it will exhibit a distinctive pair of peaks of nearly equal intensity at m/z 305 and m/z 307 . This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule[7].

Primary Fragmentation Pathways

The high-energy molecular ion rapidly fragments to produce more stable, lower-mass daughter ions. For ketones, the most significant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group[4][8].

Alpha-Cleavage: The Dominant Fragmentation Mechanism

Alpha-cleavage occurs on either side of the carbonyl group, leading to the formation of a highly stable, resonance-stabilized acylium ion[5][9].

Pathway A: Formation of the 4-Phenoxybenzoyl Cation

This pathway involves the cleavage of the bond between the carbonyl carbon and the α-carbon bearing the bromine atom. This is often the most favorable cleavage as it results in the expulsion of a larger, more stable radical and the formation of a highly conjugated and stable acylium ion.

  • Cleavage: The C-C bond between C1 and C2 of the propanone chain breaks.

  • Products: This generates the 4-phenoxybenzoyl cation and a 2-bromopropyl radical.

  • Observed Ion: A prominent peak is expected at m/z 197 . This ion's high stability, due to resonance across the entire phenoxyphenyl system, suggests it could be the base peak in the spectrum.

Pathway B: Formation of the 2-Bromopropanoyl Cation

Alternatively, alpha-cleavage can occur on the other side of the carbonyl group, breaking the bond between the carbonyl carbon and the aromatic ring.

  • Cleavage: The bond between the carbonyl carbon and the 4-phenoxyphenyl ring breaks.

  • Products: This generates the 2-bromopropanoyl cation and a 4-phenoxyphenyl radical.

  • Observed Ions: Due to the bromine isotopes, this acylium ion will appear as a pair of peaks at m/z 135 (with ⁷⁹Br) and m/z 137 (with ⁸¹Br).

G cluster_alpha Alpha-Cleavage M [C₁₅H₁₃BrO₂]⁺˙ m/z 305/307 Molecular Ion F197 [C₁₃H₉O₂]⁺ m/z 197 (4-Phenoxybenzoyl cation) M->F197 - •CH(Br)CH₃ F135_137 [C₃H₄BrO]⁺ m/z 135/137 (2-Bromopropanoyl cation) M->F135_137 - •C₁₂H₉O

Caption: Primary alpha-cleavage pathways for the molecular ion.

Other Significant Fragmentations

Beyond alpha-cleavage, other bond scissions contribute to the overall mass spectrum.

Loss of Bromine Radical (•Br) The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical.

  • Cleavage: Homolytic cleavage of the C-Br bond.

  • Products: This produces a cation at [M-Br]⁺.

  • Observed Ions: A pair of peaks will be observed at m/z 226 ([M-79]⁺) and m/z 225 (representing the loss of HBr after rearrangement, a common pathway for α-bromo ketones[10][11]).

Cleavage of the Ether Linkage The phenoxyphenyl moiety can itself fragment at the ether bond. This typically occurs after initial fragmentation, such as from the m/z 197 acylium ion, or directly from the molecular ion.

  • Cleavage: Scission of the C-O ether bond.

  • Products: This can lead to the formation of a phenyl cation (C₆H₅⁺) or further fragmentation.

  • Observed Ion: A characteristic peak for many aromatic compounds is observed at m/z 77 .

  • Products: Cleavage of the bond between the carbonyl group and the ring can lead to the formation of the 4-phenoxyphenyl cation (C₁₂H₉O⁺) .

  • Observed Ion: A significant peak is expected at m/z 169 .

The diagram below illustrates the hierarchical nature of these fragmentation events.

G M [C₁₅H₁₃BrO₂]⁺˙ m/z 305/307 F197 [C₁₃H₉O₂]⁺ m/z 197 (Base Peak) M->F197 α-cleavage F135_137 [C₃H₄BrO]⁺ m/z 135/137 M->F135_137 α-cleavage F226 [M-Br]⁺ m/z 226 M->F226 - •Br F169 [C₁₂H₉O]⁺ m/z 169 F197->F169 - CO F77 [C₆H₅]⁺ m/z 77 F169->F77 Ether Cleavage

Caption: Predicted fragmentation cascade of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To acquire the mass spectrum of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, the following generalized protocol for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended.

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the solution into the GC inlet, which is typically heated to 250-280°C to ensure rapid vaporization.

  • Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature ramp (e.g., starting at 100°C, ramping to 300°C at 15°C/min) is often effective.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with electrons at a standard energy of 70 eV to induce ionization and fragmentation[2].

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. The relative abundance is a qualitative prediction based on established fragmentation principles, where the stability of the resulting ion is the primary determinant[12].

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaNotes
305 / 307Molecular Ion[C₁₅H₁₃BrO₂]⁺˙Characteristic 1:1 isotopic pattern for one bromine atom.
1974-Phenoxybenzoyl cation[C₁₃H₉O₂]⁺Likely the base peak due to high stability from resonance. Formed via α-cleavage.
226[M-Br]⁺[C₁₅H₁₃O₂]⁺Result of losing a bromine radical from the molecular ion.
1694-Phenoxyphenyl cation[C₁₂H₉O]⁺Formed by loss of CO from the m/z 197 fragment.
135 / 1372-Bromopropanoyl cation[C₃H₄BrO]⁺Formed via alternative α-cleavage. Exhibits the Br isotopic pattern.
77Phenyl cation[C₆H₅]⁺Common fragment from the cleavage of aromatic systems.

Conclusion

The mass spectrum of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is predicted to be rich in structural information. The presence of a bromine atom is unequivocally confirmed by the M/M+2 molecular ion pair at m/z 305/307. The dominant fragmentation pathway is alpha-cleavage, which is expected to yield the highly stable 4-phenoxybenzoyl cation at m/z 197 as the base peak. Secondary fragments arising from the loss of the bromine atom and cleavage of the ether linkage and aromatic ring further corroborate the proposed structure. This in-depth analysis serves as a robust guide for any scientist working on the identification, characterization, or quality control of this and structurally related compounds.

References

  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). In LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

  • Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Stenken, J. A., & Cheng, C. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-1-(4-isobutylphenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

  • The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. Retrieved from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 19.2: Spectroscopy of Ketones and Aldehydes. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]

  • 2-bromo-1-(4-chlorophenyl)propan-1-one. (n.d.). American Elements. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • 19.15: Spectroscopy of Aldehydes and Ketones. (2023, January 14). In Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physical Characteristics of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Bromo-1-(4-phenoxyphenyl)propan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS No. 92434-62-3). As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its physical properties is paramount for its application in research and development. This document consolidates available data on its chemical structure, molecular properties, and predicted characteristics. Due to a notable absence of extensive experimental data in publicly accessible literature, this guide also incorporates data from structurally similar compounds to provide a comparative context and estimates for its properties. Methodologies for the experimental determination of these characteristics are also detailed to empower researchers in further characterizing this compound.

Chemical Identity and Molecular Structure

2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a halogenated ketone featuring a phenoxyphenyl moiety. The presence of a bromine atom at the alpha position to the carbonyl group and the ether linkage are key structural features that influence its reactivity and physical properties.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
CAS Number 92434-62-3[1]
Molecular Formula C₁₅H₁₃BrO₂[1][2]
Molecular Weight 305.17 g/mol [1]
SMILES CC(Br)C(=O)C1=CC=C(OC2=CC=CC=C2)C=C1[1][2]
InChI InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3[2]
InChIKey GREFNWJIXOAHOJ-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are crucial for initial experimental design, including solvent selection and purification strategies.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
XlogP 4.3 - 4.445[1][2]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Monoisotopic Mass 304.0099 Da[2]

Note: The high XlogP value suggests that 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a lipophilic compound with low aqueous solubility.

Physical State and Appearance

Thermal Properties

Melting Point: The melting point of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one has not been experimentally reported in the surveyed literature. However, by examining related structures, we can infer a likely range. For example, 2-bromo-1-(4-chlorophenyl)propan-1-one has a melting point of 77-79 °C. The additional phenyl group in the target compound would likely result in a higher melting point due to increased molecular weight and potential for more efficient crystal packing.

Boiling Point: Similarly, the experimental boiling point is not available. Given its relatively high molecular weight, it is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. Vacuum distillation would be necessary to prevent decomposition.

Solubility

The predicted XlogP value of approximately 4.4 indicates poor solubility in water and good solubility in non-polar organic solvents. Based on the solubility of similar compounds, it is expected to be soluble in solvents such as:

  • Dichloromethane (DCM)

  • Chloroform

  • Acetone

  • Ethyl acetate

  • Toluene

It will likely exhibit limited solubility in lower alcohols like methanol and ethanol, and be practically insoluble in water.

Spectroscopic Data (Predicted and Analog-Based)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a synthesized compound. While experimental spectra for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one are not available, the expected spectral features can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, a quartet for the methine proton (CH-Br), and a doublet for the methyl protons (CH₃). The protons on the phenoxy-substituted ring will likely appear as a complex multiplet, while the protons on the other phenyl ring will show a characteristic pattern for a 1,4-disubstituted benzene. The methine proton will be downfield due to the deshielding effects of the adjacent bromine and carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the two aromatic rings, the methine carbon bearing the bromine, and the methyl carbon. The carbonyl carbon signal is expected to appear in the range of 190-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The presence of the bromine atom at the α-position may shift this band to a higher wavenumber. Other characteristic peaks will include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic groups.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage at the carbonyl group. Predicted collision cross-section values for various adducts are available.[2]

Experimental Protocols for Physical Characterization

For researchers synthesizing or working with 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, the following are generalized, yet detailed, protocols for determining its key physical characteristics.

Determination of Melting Point

The melting point provides a quick and effective assessment of a compound's purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry the sample thoroughly under vacuum. Prep2 Grind the crystalline solid into a fine powder. Prep1->Prep2 Prep3 Pack the powder into a capillary tube to a height of 2-3 mm. Prep2->Prep3 Measure1 Place the capillary tube in a melting point apparatus. Prep3->Measure1 Measure2 Heat the sample at a rate of 10-15 °C/min initially. Measure1->Measure2 Measure3 Decrease the heating rate to 1-2 °C/min near the expected melting point. Measure2->Measure3 Measure4 Record the temperature range from the first appearance of liquid to complete liquefaction. Measure3->Measure4 Analysis1 A sharp melting range (0.5-1 °C) indicates high purity. Measure4->Analysis1 Analysis2 A broad melting range suggests the presence of impurities. SpectroscopyWorkflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Prep_NMR Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃). Acq_NMR Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Prep_NMR->Acq_NMR Prep_IR Prepare a KBr pellet or a thin film on a salt plate. Acq_IR Record the IR spectrum using an FTIR spectrometer. Prep_IR->Acq_IR Prep_MS Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Acq_MS Analyze the sample using a mass spectrometer (e.g., ESI or GC-MS). Prep_MS->Acq_MS Analysis Process and analyze the spectral data to confirm the chemical structure and assess purity. Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Caption: General Workflow for Spectroscopic Analysis.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is not widely available, compounds of this class (α-haloketones) are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from light. [1]

Conclusion

2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a compound with significant potential in various fields of chemical research. This guide has compiled the available information on its physical characteristics, relying on both computational predictions and data from analogous structures to provide a comprehensive, albeit preliminary, profile. The provided experimental workflows are intended to serve as a foundation for researchers to further elucidate the properties of this compound. As more experimental data becomes available, a more complete and accurate understanding of its physical behavior will be achieved, facilitating its broader application in science.

References

  • PubChemLite. (n.d.). 2-bromo-1-(4-phenoxyphenyl)propan-1-one. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in organic solvents. Recognizing the critical role of solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document offers not just procedural steps but also the underlying scientific rationale for experimental design and solvent selection.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This guide emphasizes a systematic approach to solubility profiling, ensuring data integrity and informed decision-making in a pharmaceutical research and development setting.

Introduction: The Significance of Solubility Profiling

2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a ketone derivative with a molecular structure that suggests its potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage failures.[5] Understanding the solubility of a compound like 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in various organic solvents is paramount for several key reasons:

  • Process Chemistry: The selection of an appropriate solvent system is crucial for optimizing reaction kinetics, yield, and purity during synthesis and purification.[6]

  • Formulation Development: Solubility data dictates the choice of excipients and the feasibility of different dosage forms, ultimately impacting the drug's bioavailability.[2]

  • Crystallization and Polymorph Control: The solvent from which an API is crystallized can significantly influence its solid-state properties, including crystal form and morphology, which have profound implications for stability and manufacturability.[6]

  • Analytical Method Development: Establishing reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC), requires the selection of solvents in which the analyte is sufficiently soluble.

This guide will provide a robust framework for systematically evaluating the solubility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, enabling researchers to make informed decisions throughout the development lifecycle.

Physicochemical Properties of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₅H₁₃BrO₂[7][8]
Molecular Weight 305.17 g/mol [8]
Appearance Likely a solid at room temperatureInferred from similar compounds[9]
Predicted XlogP 4.3[7]

The predicted XlogP value of 4.3 indicates that 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a lipophilic compound, suggesting a preference for non-polar organic solvents over polar, aqueous environments.[1] The presence of a polar ketone group and ether linkage introduces some capacity for polar interactions, while the two phenyl rings and the bromine atom contribute to its non-polar character. This structural duality makes a systematic evaluation of its solubility across a range of solvents with varying polarities essential.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a guiding principle in solubility science.[10][11] This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The solubility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in a given organic solvent will be governed by the following types of intermolecular forces:

  • Van der Waals Forces: These are the primary forces at play in non-polar systems. The large, non-polar surface area of the phenoxyphenyl group will favor interactions with non-polar solvents like hexane and toluene.

  • Dipole-Dipole Interactions: The ketone functional group possesses a significant dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the ketone and ether can act as hydrogen bond acceptors. This suggests potential solubility in polar protic solvents like ethanol and methanol, although the large non-polar scaffold may limit this.

A logical approach to solvent selection, therefore, involves choosing a diverse set of solvents that span the polarity spectrum.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[10] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility at a given temperature.

Materials and Equipment
  • 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 2-Bromo-1-(4-phenoxyphenyl)propan-1-one to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10] The temperature should be carefully controlled and recorded.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[10]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in the diluted samples from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Prepare Standard Solutions B Add Excess Solid to Vial C Add Known Volume of Solvent B->C D Agitate at Constant Temperature (24-72h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant E->F G Dilute Filtrate F->G H HPLC Analysis G->H I Calculate Concentration H->I J J I->J Report Solubility (mg/mL or mol/L)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Solvent Selection Strategy

The choice of solvents for solubility screening should be strategic, covering a range of polarities and chemical classes relevant to pharmaceutical processing.[12][13] Solvents are often categorized based on their toxicity and environmental impact, with a preference for less hazardous options.[12][13]

Recommended Solvents for Screening

The following table provides a suggested list of solvents for initial solubility screening, categorized by their polarity and class.

Solvent ClassSolventPolarityRationale
Non-polar n-HexaneLowRepresents aliphatic hydrocarbons.
TolueneLowRepresents aromatic hydrocarbons.
Polar Aprotic Diethyl EtherLowCommon extraction solvent.
Ethyl AcetateMediumCommon solvent in synthesis and chromatography.
AcetoneMedium-HighVersatile solvent for a range of polarities.
AcetonitrileHighCommon mobile phase in HPLC.
Dimethyl Sulfoxide (DMSO)HighPowerful solvent for a wide range of compounds.
Polar Protic MethanolHighSimple alcohol, capable of hydrogen bonding.
EthanolHighCommon, less toxic alcohol.
IsopropanolMedium-HighSecondary alcohol with different steric properties.
Solvent Selection Logic Diagram

G cluster_polarity Primary Screen: Polarity Spectrum cluster_application Secondary Screen: Application-Specific start Start: Select Solvents nonpolar Non-polar (Hexane, Toluene) start->nonpolar aprotic Polar Aprotic (Acetone, EtOAc, ACN, DMSO) start->aprotic protic Polar Protic (MeOH, EtOH, IPA) start->protic synthesis Synthesis & Purification nonpolar->synthesis aprotic->synthesis formulation Formulation & Delivery aprotic->formulation analysis Analytical Methods aprotic->analysis protic->synthesis protic->formulation protic->analysis end Final Solvent System synthesis->end formulation->end analysis->end

Caption: A logical approach to solvent selection for solubility studies.

Safety and Handling Considerations

2-Bromo-1-(4-phenoxyphenyl)propan-1-one and related α-bromoketones are often classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[14][15][16][17] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves.

  • Handling: Avoid creating dust. Use a chemical fume hood for all weighing and solvent addition steps.[18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][19]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Data Interpretation and Application

The quantitative solubility data obtained from these experiments will form a critical dataset for the drug development team.

  • High solubility in non-polar solvents would suggest challenges with aqueous formulations but may be advantageous for certain purification strategies.

  • Good solubility in a range of polar aprotic and protic solvents would offer flexibility in selecting solvent systems for synthesis, purification, and formulation.

  • Poor solubility across all tested solvents would be a significant red flag, potentially necessitating early-stage formulation strategies such as amorphous solid dispersions or salt formation to improve solubility.[5]

The solubility data should be compiled into a clear and concise table to facilitate comparison and decision-making.

Table for Reporting Solubility Data:

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
n-HexaneNon-polar
TolueneNon-polar
Diethyl EtherPolar Aprotic
Ethyl AcetatePolar Aprotic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dimethyl SulfoxidePolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in organic solvents. By combining a theoretical understanding of intermolecular forces with a validated experimental protocol, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is a critical dataset that informs key decisions in process chemistry, formulation development, and analytical sciences. A thorough understanding of a compound's solubility profile is a cornerstone of successful drug development, mitigating risks and paving the way for the creation of safe and effective medicines.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15).
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Solubility in drug discovery: Significance and symbolism. (2025, July 31).
  • MDPI. (2024, April 9).
  • BMG LABTECH. (2023, April 6).
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • ResearchGate. (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Veranova.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Things. 2-Bromo-1-phenylpropan-1-one | Solubility of Things.
  • PubChemLite. 2-bromo-1-(4-phenoxyphenyl)propan-1-one.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • PubChem. 2-Bromo-1-(4-methoxyphenyl)propan-1-one.
  • Solubility of Organic Compounds. (2023, August 31).
  • Sigma-Aldrich. 2-Bromo-1-(4-methoxyphenyl)propan-1-one.
  • PubChem. 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.
  • CymitQuimica. CAS 345-94-8: 2-Bromo-1-(4-fluorophenyl)-1-propanone.
  • ChemScene. 92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.
  • SS-8688 - Safety D
  • AK Scientific, Inc. 2-Bromo-4-methylpropiophenone.
  • Angle Bio Pharma. 2-Bromo-1-[4-(Methyl-sulphonyloxy phenyl)-1-Propanone.
  • PubChem. 2-Bromo-1-(4-isobutylphenyl)propan-1-one.
  • PubChem. 2-Bromo-1-(4-methylphenyl)propan-1-one.
  • Fisher Scientific.
  • ChemicalBook. (2023, July 8). 2-BROMO-1-(4-ISOBUTYLPHENYL)
  • CymitQuimica. 2-Bromo-1-(4-chlorophenyl)propan-1-one.
  • Matrix Fine Chemicals. 2-BROMO-1-PHENYLPROPAN-1-ONE | CAS 2114-00-3.
  • Santa Cruz Biotechnology. 2-Bromo-1-(4-pyrrolidin-1-ylphenyl)ethan-1-one, 4-(Pyrrolidin-1-yl)phenacyl bromide | CAS 216144-18-2 | SCBT. pKoxmLP7KzDaXLHgms=)

Sources

Exploratory

Stability and Storage Protocols for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one: An In-Depth Technical Guide

Executive Summary 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) is a highly reactive α-bromo ketone utilized extensively as a synthetic intermediate in medicinal chemistry and API development. Due to the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) is a highly reactive α-bromo ketone utilized extensively as a synthetic intermediate in medicinal chemistry and API development. Due to the electrophilic nature of the α-carbon and the photolability of the carbon-bromine (C–Br) bond, this compound is highly susceptible to hydrolytic, photolytic, and thermal degradation. This whitepaper provides a comprehensive, field-tested guide to the degradation mechanisms, stability profiles, and stringent storage protocols required to maintain the structural integrity of this critical reagent.

Chemical Profiling and Reactivity Dynamics

To design an effective storage protocol, one must first understand the causality behind the compound's instability. The reactivity of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is dominated by the α-bromo ketone moiety.

Hydrolytic Cleavage (Moisture Sensitivity)

The carbonyl group strongly withdraws electron density via both resonance and inductive effects, rendering the adjacent α-carbon highly electrophilic. When exposed to ambient humidity, the compound undergoes rapid nucleophilic substitution ( SN​2 ) by water molecules, displacing the bromide ion to form the corresponding α-hydroxy ketone and hydrobromic acid (HBr) [2]. The generated HBr autocatalyzes further degradation by promoting acid-catalyzed keto-enol tautomerization, which significantly increases the reactivity of the system[4].

Photolytic Degradation (Light Sensitivity)

The C–Br bond possesses a relatively low bond dissociation energy. Exposure to ultraviolet (UV) or high-intensity visible light induces homolytic cleavage of this bond, generating bromine radicals and carbon-centered radicals. These reactive intermediates rapidly recombine or react with atmospheric oxygen, leading to complex mixtures of debrominated dimers and oxidized byproducts.

Thermal Elimination

At elevated temperatures (>25°C), α-bromo ketones can undergo dehydrobromination (loss of HBr) to form an α,β-unsaturated enone. This thermal instability necessitates strict temperature control during both storage and active handling.

G A 2-Bromo-1-(4-phenoxyphenyl) propan-1-one B Moisture / H2O A->B C Light / UV A->C D Heat / >25°C A->D E α-Hydroxy Ketone (Hydrolysis) B->E Nucleophilic Substitution F Radical Cleavage (Debromination) C->F Homolytic Cleavage G Dehydrobromination (Enone Formation) D->G Thermal Elimination

Caption: Primary degradation pathways of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one triggered by environmental factors.

Empirical Stability Data

To quantify the impact of environmental variables, the following table summarizes the degradation kinetics of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one under various storage conditions.

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Shelf LifePrimary Degradant
Optimal (Long-Term) -20°CDarkArgon / N₂1–2 YearsNone detected
Refrigerated (Short-Term) 2–8°CDarkArgon / N₂1–2 WeeksTrace α-hydroxy ketone
Ambient (Sealed) 25°CDarkAmbient Air< 1 Weekα-hydroxy ketone
Ambient (Exposed) 25°CAmbient LightAmbient Air< 3 DaysPhotolytic dimers, HBr

Data extrapolated from standard α-bromo ketone stability profiles and specific supplier handling guidelines [1, 3].

Optimized Storage and Handling Protocols

To ensure scientific integrity and reproducible experimental outcomes, the following self-validating storage protocol must be strictly adhered to. The core philosophy is to minimize freeze-thaw cycles and completely exclude nucleophiles (water) and radical initiators (light).

Step-by-Step Aliquoting and Storage Methodology
  • Preparation of the Environment: Conduct all initial handling within a fume hood equipped with amber lighting or minimal UV exposure. Ensure the ambient humidity is below 30%, or ideally, perform the aliquoting inside a nitrogen-filled glovebox.

  • Material Receipt and Equilibration: Upon receiving the chemical (typically shipped on dry ice or ice packs), allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air immediately condenses moisture onto the highly reactive α-bromo ketone, initiating irreversible hydrolysis.

  • Inert Gas Blanketing: Open the primary container and immediately purge the headspace with ultra-high purity (UHP) Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a protective blanket over the solid.

  • Aliquoting: Divide the bulk material into single-use aliquots using pre-dried, amber glass vials. Causality: Single-use aliquots prevent the repeated introduction of atmospheric moisture and oxygen that occurs during multiple freeze-thaw and opening cycles.

  • Sealing: Cap the vials using PTFE-lined screw caps. Causality: Standard rubber or silicone septa can be degraded by trace HBr outgassing over time. PTFE provides a chemically inert barrier. Wrap the cap junction tightly with Parafilm.

  • Long-Term Storage: Store the aliquoted vials in a dedicated, desiccated freezer at -20°C [3]. For immediate use (within 1-2 weeks), storage at 2-8°C is acceptable provided the vial is kept rigorously dry [1].

G Step1 1. Receipt & Equilibration (Desiccator to RT) Step2 2. Inert Gas Purging (Argon/N2 Blanket) Step1->Step2 Step3 3. Aliquoting into Amber Glass Vials Step2->Step3 Step4 4. PTFE-Lined Sealing & Parafilm Wrap Step3->Step4 Step5 5. Long-Term Storage (-20°C, Desiccated) Step4->Step5

Caption: Optimized step-by-step workflow for the handling and long-term storage of α-bromo ketones.

Analytical Workflows for Purity Verification

Before utilizing stored 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in sensitive catalytic or coupling reactions, its purity must be verified. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system to detect the primary degradant (α-hydroxy ketone).

HPLC Purity Verification Protocol
  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (HPLC Grade).

    • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Detector: UV/Vis at 254 nm (optimal for the phenoxyphenyl chromophore).

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile immediately prior to injection. Crucial Note: Do not use protic solvents (like Methanol) for sample prep, as they can solvolyze the α-bromo ketone during the analysis, yielding false positives for degradation.

  • Validation Logic: Run a blank (pure Acetonitrile) to establish the baseline. Inject the sample. The intact 2-Bromo-1-(4-phenoxyphenyl)propan-1-one will elute later (more hydrophobic) than the α-hydroxy ketone degradant (more hydrophilic). If a secondary peak appears at an earlier retention time with an area >5%, the batch has compromised integrity and should be discarded or recrystallized.

Conclusion

The successful application of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in advanced organic synthesis relies entirely on maintaining its structural integrity prior to the reaction. By understanding the mechanistic vulnerabilities of the α-bromo ketone moiety—specifically its propensity for nucleophilic attack by water and photolytic cleavage—researchers can implement the rigorous, inert, and cold-storage protocols outlined in this guide. Treating the storage process as a highly controlled experiment in itself is the hallmark of robust drug development chemistry.

References

  • ChemScene. "92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one | ChemScene".
  • BenchChem Technical Support Team. "2-Bromo-1-(4-fluorophenyl)-2-phenylethanone - Benchchem".
  • BIOFOUNT. "92434-62-3|2-Bromo-1-(4-Phenoxyphenyl)Propan-1-One".
  • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points".
Foundational

synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one from 1-(4-phenoxyphenyl)propan-1-one

Synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one: A Comprehensive Technical Guide to Regioselective α -Bromination Executive Summary The synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) from its...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one: A Comprehensive Technical Guide to Regioselective α -Bromination

Executive Summary

The synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) from its parent ketone, 1-(4-phenoxyphenyl)propan-1-one, is a critical transformation in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and advanced agrochemicals. This whitepaper provides an in-depth, mechanistically grounded guide to achieving this transformation. By evaluating the chemoselectivity challenges inherent to highly activated aromatic systems, we establish a self-validating, highly regioselective protocol utilizing Copper(II) bromide ( CuBr2​ ).

The Chemoselectivity Challenge

The core challenge in the α -bromination of 1-(4-phenoxyphenyl)propan-1-one lies in the electronic nature of the substrate. The 4-phenoxyphenyl group is a diaryl ether moiety, which is highly electron-rich. The oxygen atom donates electron density into the aromatic rings via resonance, strongly activating them toward Electrophilic Aromatic Substitution (EAS) [1].

When utilizing standard brominating conditions—such as elemental bromine ( Br2​ ) in acetic acid—the reaction often suffers from poor regioselectivity. The highly electrophilic bromonium ion ( Br+ ) will indiscriminately attack the activated ortho/para positions of the phenoxyphenyl ring, leading to significant nuclear bromination byproducts[1][2]. To synthesize the desired α -bromoketone in high yield and purity, the chosen methodology must suppress EAS while selectively activating the α -carbon of the propanone chain.

Comparative Analysis of Bromination Methodologies

To circumvent nuclear bromination, alternative brominating agents must be employed. The table below summarizes the quantitative and qualitative data for the three most common approaches to this class of molecules.

MethodologyReagents & SolventsRegioselectivity ( α vs. Ring)Typical YieldScalabilityKey Mechanistic Advantage / Disadvantage
Direct Bromination Br2​ , Glacial AcOHLow40–60%HighDisadvantage: Generates free Br2​ and HBr; highly corrosive; promotes rapid nuclear bromination[2].
NBS Catalysis NBS, Silica gel or DMSOModerate to High75–85%HighAdvantage: Maintains a low steady-state concentration of Br2​ , reducing EAS[3][4].
Copper(II) Bromide CuBr2​ , EtOAc / CHCl3​ Very High 85–95% ModerateAdvantage: Operates via a copper enolate; strictly α -selective; avoids free Br2​ entirely[5][6].

Conclusion: The heterogeneous Copper(II) bromide ( CuBr2​ ) methodology is the gold standard for this specific transformation. It is reported to be the most selective and direct method for the formation of α -bromo ketones in the presence of activated aromatic systems[5].

Mechanistic Rationale: Why CuBr2​ Succeeds

The success of CuBr2​ in ethyl acetate/chloroform lies in its unique reaction mechanism, which fundamentally alters the causality of the bromination. Rather than releasing free Br2​ into the bulk solution, the reaction proceeds via a surface-mediated or tightly bound coordination complex[5][6].

  • Lewis Acid Activation: The Lewis acidic Cu(II) coordinates to the carbonyl oxygen of 1-(4-phenoxyphenyl)propan-1-one, increasing the acidity of the α -protons.

  • Enolization: This coordination facilitates the rapid formation of a copper enolate intermediate.

  • Halogen Transfer: A second equivalent of CuBr2​ acts as the electrophilic halogen source, transferring a bromine atom directly to the α -carbon.

  • Reduction: During this transfer, the Cu(II) species are reduced to Copper(I) bromide ( CuBr ), which precipitates out of solution alongside the generation of HBr[6].

Because the bromine transfer occurs within the coordination sphere of the enolate rather than via free Br2​ diffusion, the electron-rich phenoxyphenyl ring remains untouched.

Mechanism K 1-(4-phenoxyphenyl) propan-1-one Cu CuBr2 Coordination (Lewis Acid Activation) K->Cu + CuBr2 Enol Copper Enolate Intermediate Cu->Enol - H+ Transfer Halogen Transfer (from 2nd CuBr2) Enol->Transfer Prod 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Transfer->Prod Byprod CuBr + HBr (Precipitates) Transfer->Byprod Byproduct

Mechanistic pathway of CuBr2-mediated alpha-bromination via a copper enolate intermediate.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . The chemical properties of the reagents provide built-in stoichiometric indicators, ensuring the bench scientist can visually confirm the reaction's progress and completion without relying solely on external analytics.

Reagents Required:
  • 1-(4-phenoxyphenyl)propan-1-one: 1.0 equivalent (Substrate)

  • Copper(II) bromide ( CuBr2​ ): 2.1 equivalents (Brominating agent & Lewis acid)

  • Ethyl Acetate (EtOAc) / Chloroform ( CHCl3​ ): 1:1 v/v (Solvent system)

Step-by-Step Methodology:
  • Reaction Setup: Dissolve 1.0 eq of 1-(4-phenoxyphenyl)propan-1-one in a 1:1 mixture of anhydrous EtOAc and CHCl3​ (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Add 2.1 eq of finely powdered, anhydrous CuBr2​ directly to the solution. Note: CuBr2​ is a dark, almost black solid.

  • Reflux & Visual Monitoring (The Self-Validating Step): Heat the mixture to a gentle reflux. As the reaction proceeds, the black CuBr2​ is consumed and reduced to CuBr . CuBr is a dense, white/pale-grey solid[6][7]. The reaction is deemed complete when the black solid has entirely disappeared, leaving only a pale precipitate suspended in a clear or slightly tinted solution.

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble CuBr salts. Wash the filter cake with a small volume of cold EtOAc.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (2x) and saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent (e.g., hexanes/EtOAc) to yield pure 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

Workflow S1 Step 1: Setup Dissolve ketone in EtOAc/CHCl3 S2 Step 2: Reaction Add CuBr2, Reflux Monitor color change S1->S2 S3 Step 3: Filtration Remove insoluble CuBr salts S2->S3 S4 Step 4: Workup Wash with H2O/Brine Dry over Na2SO4 S3->S4 S5 Step 5: Isolation Concentrate & Crystallize S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the alpha-bromoketone.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized compound, researchers should cross-reference the isolated material against the following expected analytical benchmarks:

H NMR Spectroscopy: The most definitive proof of successful α -bromination is the shift of the alkyl chain protons. In the starting material, the α

CH2​ protons appear as a quartet near 2.9–3.2 ppm. In the product, the newly formed chiral α

CH proton will shift significantly downfield due to the deshielding effect of the bromine atom, appearing as a distinct quartet near 5.0–5.4 ppm . Furthermore, the terminal methyl group will transition from a triplet to a doublet.
  • Troubleshooting Sluggish Reactions: If the visual indicator (black to white solid transition) stalls, the primary cause is often moisture. CuBr2​ is hygroscopic; the formation of its tetrahydrate ( CuBr2​⋅4H2​O ) drastically reduces its Lewis acidity and reactivity[5]. Ensure all solvents are strictly anhydrous and the CuBr2​ is stored in a desiccator.

  • Sources

    Exploratory

    Structural and Mechanistic Profiling of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one: A Technical Whitepaper

    Executive Summary In the landscape of modern medicinal chemistry, halogenated aryl ketones serve as indispensable electrophilic scaffolds for the construction of complex heterocyclic active pharmaceutical ingredients (AP...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of modern medicinal chemistry, halogenated aryl ketones serve as indispensable electrophilic scaffolds for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) is a highly reactive α -bromo ketone characterized by its bifunctional reactivity profile[1]. Featuring both a highly electrophilic α -carbon and a lipophilic diphenyl ether moiety, this molecule is primarily utilized as a critical intermediate in the synthesis of thiazoles, imidazoles, and other pharmacologically relevant heterocycles.

    This whitepaper provides an in-depth mechanistic guide to the structural properties, synthetic pathways, and downstream applications of this compound, engineered specifically for process chemists and drug development professionals requiring field-proven, scalable methodologies.

    Physicochemical Architecture

    The molecular architecture of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is defined by three distinct domains:

    • The Diphenyl Ether Core: Provides significant lipophilicity (LogP enhancement) and conformational flexibility, allowing downstream APIs to effectively navigate hydrophobic binding pockets in target proteins.

    • The Carbonyl Group: Acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the α -protons and the electrophilicity of the adjacent carbon.

    • The α -Bromide (C2 Position): Introduces a chiral center and serves as an excellent leaving group for nucleophilic substitution ( SN​2 ) reactions.

    Quantitative Data Summary

    The following table summarizes the core physicochemical parameters of the target compound and its immediate precursor,[2].

    PropertyValueSource
    IUPAC Name 2-Bromo-1-(4-phenoxyphenyl)propan-1-one[1]
    CAS Number 92434-62-3[1]
    Molecular Formula C₁₅H₁₃BrO₂[1]
    Molecular Weight 305.17 g/mol [1]
    Precursor CAS 889-26-9[2]
    Precursor MW 226.27 g/mol [2]
    SMILES CC(Br)C(=O)C1=CC=C(OC2=CC=CC=C2)C=C1[1]
    Rotatable Bonds 4[1]

    Mechanistic Synthesis Pathway

    The synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is typically achieved via a highly regioselective two-step sequence: a Friedel-Crafts acylation followed by an acid-catalyzed α -bromination.

    Synthesis A Diphenyl Ether + Propionyl Chloride B Friedel-Crafts Acylation (AlCl3 catalyst) A->B C 1-(4-phenoxyphenyl)propan-1-one (Intermediate) B->C D Alpha-Bromination (Br2 or NBS) C->D E 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (Target) D->E

    Fig 1: Stepwise synthetic workflow from diphenyl ether to the target alpha-bromo ketone.

    Causality in Synthetic Design
    • Regioselectivity in Acylation: The phenoxy group of diphenyl ether is strongly activating and ortho/para-directing. However, due to the significant steric bulk of the phenoxy substituent, the electrophilic acylium ion almost exclusively attacks the para position, ensuring high yield of the desired 1-(4-phenoxyphenyl)propan-1-one intermediate.

    • Chemoselectivity in Bromination: Direct bromination of the aromatic ring is a competing risk. By utilizing acid catalysis (e.g., HBr or glacial acetic acid), the reaction is forced through an enol intermediate. The enol double bond is highly nucleophilic, directing the bromine specifically to the α -carbon (C2) rather than the aromatic rings.

    Experimental Protocols: A Self-Validating System

    As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate intrinsic checkpoints to ensure process integrity without relying solely on post-reaction chromatography.

    Protocol A: Synthesis of 1-(4-phenoxyphenyl)propan-1-one (Precursor)
    • Preparation: In a flame-dried, multi-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of diphenyl ether in anhydrous dichloromethane (DCM).

    • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 equivalents of anhydrous aluminum chloride ( AlCl3​ ).

      • Causality: AlCl3​ acts as a Lewis acid, abstracting the chloride from propionyl chloride to generate a highly reactive, resonance-stabilized acylium ion. The 0°C temperature suppresses unwanted polymerization or polyacylation.

    • Addition: Introduce 1.1 equivalents of propionyl chloride dropwise over 30 minutes. Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

    • Workup & Validation: Quench the reaction carefully by pouring it over crushed ice containing 1M HCl.

      • Validation Checkpoint: The destruction of the deep-colored AlCl3​ complex into a clear biphasic system confirms successful quenching. The organic layer is extracted, washed with saturated NaHCO3​ and brine, dried over MgSO4​ , and concentrated to yield the precursor[2].

    Protocol B: α -Bromination to Target Compound
    • Preparation: Dissolve the synthesized 1-(4-phenoxyphenyl)propan-1-one in glacial acetic acid (or chloroform) at room temperature.

    • Catalysis: Add 2-3 drops of 48% aqueous hydrobromic acid ( HBr ).

      • Causality: The catalytic HBr protonates the carbonyl oxygen, drastically lowering the activation energy required for the rate-determining enolization step.

    • Bromination: Dissolve 1.05 equivalents of elemental bromine ( Br2​ ) in a small volume of acetic acid. Add this solution dropwise to the reaction mixture.

    • Workup & Validation:

      • Validation Checkpoint: The reaction is a self-indicating system. As each drop of the red-brown Br2​ solution hits the mixture, it will decolorize rapidly as the halogen is consumed by the enol. The persistence of a faint orange tint indicates the endpoint (complete conversion).

    • Purification: Pour the mixture into ice water, extract with ethyl acetate, neutralize the organic phase with saturated NaHCO3​ until CO2​ evolution ceases, dry, and concentrate. The crude can be recrystallized from ethanol[1].

    Downstream Reactivity and API Applications

    The utility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one lies in its downstream reactivity. The juxtaposition of the carbonyl group and the halogen creates a highly polarized C−Br bond, making it an ideal substrate for Hantzsch-type cyclizations.

    Reactivity Core 2-Bromo-1-(4-phenoxyphenyl)propan-1-one SN2 Nucleophilic Substitution (SN2) at C2 position Core->SN2 Thiazole Hantzsch Thiazole Synthesis (React with Thioamide) Core->Thiazole Amine Amination (React with Amines) Core->Amine Drug Bioactive Scaffold / API Intermediate Thiazole->Drug Amine->Drug

    Fig 2: Downstream reactivity profile and application pathways for API scaffold generation.

    Application: Hantzsch Thiazole Synthesis

    When reacted with thioamides (e.g., thiourea), the sulfur atom first attacks the electrophilic α -carbon via an SN​2 mechanism, displacing the bromide ion. Subsequently, the amine nitrogen attacks the carbonyl carbon, followed by dehydration to form a fully aromatic, substituted thiazole ring. This structural motif is ubiquitous in anti-inflammatory, antimicrobial, and antineoplastic drug candidates.

    References

    • American Elements. "1-(4-phenoxyphenyl)propan-1-one | CAS 889-26-9". Verified Landing Page:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Reactivity and Synthetic Protocols for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The compound 2-Bromo-1-(4-phenoxyphenyl)propan-1-on...

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

    Executive Summary

    The compound 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (1)[1] is a highly versatile α -bromo ketone. Characterized by its electrophilic α -carbon and a bulky, lipophilic 4-phenoxyphenyl moiety, it serves as a critical building block in medicinal chemistry. This structural motif is frequently utilized to synthesize kinase inhibitors, anti-inflammatory agents, and complex heterocyclic scaffolds. This guide details the mechanistic causality governing its reactivity with nucleophiles and provides field-proven, self-validating protocols for its functionalization.

    Mechanistic Pathways & Causality

    As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than merely memorizing its reactions. The reactivity of 2-bromo-1-(4-phenoxyphenyl)propan-1-one is governed by three primary mechanistic principles:

    A. The α -Effect in S N​ 2 Substitutions

    The α -carbon bearing the bromine atom is exceptionally electrophilic. The adjacent carbonyl group stabilizes the S N​ 2 transition state by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) through orbital overlap[2]. This electronic activation overcomes the steric hindrance of the secondary carbon, allowing for rapid displacement by amines, thiolates, and azides.

    B. Hantzsch Thiazole Condensation

    When reacted with thioamides or thiourea, this compound undergoes the classic3[3]. The mechanism is a highly orchestrated cascade:

    • S N​ 2 Attack: The soft sulfur nucleophile displaces the bromide.

    • Cyclization: The nitrogen lone pair attacks the highly electrophilic carbonyl carbon.

    • Dehydration: Loss of water yields a stable, aromatic thiazole ring.

    C. Structural Preclusion of the Favorskii Rearrangement

    It is critical to note that because the carbonyl carbon is directly attached to the 4-phenoxyphenyl aromatic ring, there are no α '-protons available. Consequently, the classic Favorskii rearrangement—which strictly requires enolization at the α '-position to form a cyclopropanone intermediate—cannot occur[4]. This structural feature simplifies the reactivity profile, channeling nucleophiles almost exclusively toward S N​ 2 displacement or condensation pathways, provided strong alkoxides (which can cause Darzens-type epoxidation) are avoided.

    ReactionPathways SM 2-Bromo-1-(4-phenoxyphenyl) propan-1-one SN2_Amine alpha-Amino Ketone (via SN2) SM->SN2_Amine 2° Amine, K2CO3 MeCN, 60°C SN2_Thiol alpha-Thio Ketone (via SN2) SM->SN2_Thiol Thiol, Et3N DCM, RT Thiazole 2-Aminothiazole Derivative (via Hantzsch) SM->Thiazole Thiourea EtOH, Reflux

    Reaction pathways of 2-bromo-1-(4-phenoxyphenyl)propan-1-one with nucleophiles.

    Quantitative Data & Optimization

    The choice of solvent and base is the most critical variable in functionalizing this α -bromo ketone. Table 1 summarizes the optimization data for the S N​ 2 amination using a standard secondary amine (e.g., morpholine).

    Table 1: Optimization of S N​ 2 Amination Conditions
    SolventBaseTemp (°C)Time (h)Conversion (%)Mechanistic Observation & Causality
    MeCN K 2​ CO 3​ 60 4 >95 Optimal S N​ 2 trajectory; HBr efficiently scavenged by heterogeneous base.
    DMFEt 3​ N251285Competitive elimination observed due to the homogeneous nature of the base.
    THFDIPEA65870Lower solvent polarity retards the charge-separated S N​ 2 transition state.
    EtOHNaOEt252<10Strong alkoxide induces Darzens-type epoxidation and complex degradation.

    Experimental Protocols

    Protocol A: Synthesis of α -Amino Ketones via S N​ 2 Displacement

    This protocol utilizes a heterogeneous mild base to drive substitution while suppressing elimination.

    • Reaction Setup: Dissolve 2-bromo-1-(4-phenoxyphenyl)propan-1-one (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).

      • Causality: Acetonitrile is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, maximizing its S N​ 2 reactivity.

    • Base Addition: Add finely powdered, anhydrous K 2​ CO 3​ (2.0 eq, 20 mmol) to the stirring solution.

      • Causality: K 2​ CO 3​ acts as a mild inorganic base to scavenge the HBr byproduct. Being insoluble in MeCN, it minimizes base-catalyzed degradation of the starting material.

    • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise add the secondary amine (e.g., morpholine, 1.2 eq, 12 mmol). Once added, attach a reflux condenser and warm the reaction to 60 °C for 4 hours.

      • Causality: The initial low temperature controls the highly exothermic S N​ 2 attack. Subsequent heating overcomes the steric hindrance of the α -methyl group to drive the reaction to completion.

    • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher R f​ ) should completely disappear, replaced by a lower R f​ spot that stains positive with ninhydrin.

    • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude α -amino ketone.

    Protocol B: Hantzsch Thiazole Condensation

    This protocol leverages polar protic conditions to stabilize charged intermediates during heterocycle formation.

    • Reagent Combination: In a 100 mL round-bottom flask, combine 2-bromo-1-(4-phenoxyphenyl)propan-1-one (1.0 eq, 10 mmol) and thiourea (1.5 eq, 15 mmol) in absolute ethanol (30 mL).

    • Reflux: Heat the mixture to reflux (78 °C) with vigorous stirring for 3 hours.

      • Causality: While the initial S N​ 2 attack by sulfur is rapid at room temperature, the subsequent intramolecular cyclization and dehydration require significant thermal energy to proceed to the aromatic thiazole.

    • Precipitation: Cool the reaction mixture to room temperature. Pour the solution into a vigorously stirred beaker containing 50 mL of a 5% aqueous Na 2​ CO 3​ solution.

      • Causality: The thiazole product initially forms as a hydrobromide salt. Neutralization with Na 2​ CO 3​ converts it to the free base. Because the 4-phenoxyphenyl group is highly lipophilic, the free base rapidly precipitates out of the aqueous mixture.

    • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 20 mL) and dry under vacuum.

    HantzschMechanism Step1 1. SN2 Nucleophilic Attack Thiourea sulfur displaces alpha-bromide Step2 2. Isothiouronium Intermediate Formation of initial C-S bond Step1->Step2 Step3 3. Intramolecular Cyclization Nitrogen lone pair attacks carbonyl carbon Step2->Step3 Step4 4. Hydroxythiazoline Intermediate Five-membered ring closure complete Step3->Step4 Step5 5. Dehydration Loss of H2O yields aromatic thiazole Step4->Step5

    Step-by-step mechanism of the Hantzsch thiazole synthesis.

    References

    • ChemScene. "92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one". ChemScene Catalog.
    • BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives". BenchChem Technical Resources.
    • BenchChem. "2-Bromocyclobutanone | Covalent Inhibitor Research". BenchChem Technical Resources.
    • Chemistry Stack Exchange. "Di-alpha-halogenation of ketones in acidic medium". Stack Exchange Network.

    Sources

    Application

    Application Notes &amp; Protocols: The Utility of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in Pharmaceutical Intermediate Synthesis

    Introduction: The Significance of the α-Arylpropanoic Acid Scaffold The α-arylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Molecules...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Significance of the α-Arylpropanoic Acid Scaffold

    The α-arylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Molecules like ibuprofen and fenoprofen are widely used for their analgesic, anti-inflammatory, and antipyretic properties, which they exert primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The development of efficient synthetic routes to access this privileged scaffold is of paramount importance in medicinal chemistry and process development.

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS No. 92434-62-3) is a key α-haloketone intermediate that serves as a versatile building block for the synthesis of these valuable pharmaceutical structures.[4] While the marketed drug Fenoprofen is the meta-substituted isomer, 2-(3-phenoxyphenyl)propanoic acid, its para-substituted analogue, accessible from the title compound, is invaluable for developing compound libraries for structure-activity relationship (SAR) studies.[5] Understanding the reactivity and handling of this intermediate allows researchers to explore how positional changes in the phenoxy group affect biological activity.

    This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one and its subsequent transformation into 2-(4-phenoxyphenyl)propanoic acid via a robust and scalable protocol involving the Favorskii rearrangement.

    Compound Profile and Critical Safety Data

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a reactive chemical intermediate. As with all α-haloketones, it must be handled with appropriate care due to its irritant and lachrymatory properties.

    PropertyValueReference
    CAS Number 92434-62-3[4]
    Molecular Formula C₁₅H₁₃BrO₂[4]
    Molecular Weight 305.17 g/mol [4]
    Appearance Typically a white to off-white solid[6][7]
    Storage Store in a cool, dry, well-ventilated area, away from light and moisture.[4][6]

    ⚠️ Safety & Handling Precautions:

    • Severe Irritant: α-Bromoketones are known skin and eye irritants and can be lachrymatory. Direct contact can cause redness, pain, and even severe blistering.[8]

    • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), and chemical safety goggles.

    • In case of Contact: Immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Toxicity: Assumed to be harmful if swallowed or inhaled.[9] Avoid creating dust.

    • General Guidance: Adhere to the standard procedures for handling hazardous materials as outlined in authoritative resources like "Prudent Practices in the Laboratory".[8]

    Synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    The most direct method for synthesizing the title compound is through the selective α-bromination of its corresponding ketone precursor, 1-(4-phenoxyphenyl)propan-1-one.

    Principle and Mechanism

    The reaction proceeds via an acid-catalyzed α-bromination. The acid catalyst protonates the carbonyl oxygen, which significantly increases the rate of tautomerization to the more reactive enol intermediate. This enol, acting as a nucleophile, then attacks an electrophilic bromine source, such as N-Bromosuccinimide (NBS), to yield the final α-brominated product and succinimide.[10] Controlling the stoichiometry is crucial to prevent over-bromination.[10]

    Alpha-Bromination_Mechanism cluster_nodes Start 1-(4-phenoxyphenyl)propan-1-one Catalyst + H⁺ (cat.) - H⁺ Start->Catalyst Keto-Enol Tautomerization Enol Enol Intermediate BromineSource + NBS - Succinimide Enol->BromineSource Nucleophilic Attack Product 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Catalyst->Enol BromineSource->Product

    Caption: Acid-catalyzed α-bromination workflow.

    Protocol: α-Bromination of 1-(4-phenoxyphenyl)propan-1-one

    This protocol uses N-Bromosuccinimide (NBS) as a solid, easy-to-handle bromine source, which is generally safer and more selective than liquid bromine.

    ReagentMW ( g/mol )AmountMoles (mmol)Eq.
    1-(4-phenoxyphenyl)propan-1-one226.275.00 g22.11.0
    N-Bromosuccinimide (NBS)177.984.13 g23.21.05
    p-Toluenesulfonic acid (p-TsOH)172.200.38 g2.20.1
    Glacial Acetic Acid-100 mL--

    Procedure:

    • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-phenoxyphenyl)propan-1-one (1.0 eq) and glacial acetic acid (100 mL).

    • Dissolution: Stir the mixture at room temperature until the starting material is fully dissolved.

    • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and p-TsOH (0.1 eq) to the solution. Note: The addition of NBS may be slightly exothermic.

    • Reaction: Heat the reaction mixture to 60-70°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.

    • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), saturated sodium thiosulfate solution (100 mL), and finally with brine (100 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purification: The crude product is typically an off-white or pale yellow solid. Purify by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

    Application: Synthesis of 2-(4-phenoxyphenyl)propanoic Acid

    The Favorskii rearrangement is a powerful and reliable method for converting α-haloketones into carboxylic acid derivatives. It involves treating the ketone with a base, typically an alkoxide, to form a rearranged ester, which is then saponified.

    Principle and Mechanism

    The reaction proceeds through a proposed cyclopropanone intermediate. The alkoxide base removes the α'-proton, leading to an enolate which then undergoes intramolecular nucleophilic substitution to displace the bromide, forming the strained three-membered ring. The alkoxide then attacks the carbonyl carbon of the cyclopropanone, opening the ring to form the more stable carbanion, which is subsequently protonated to yield the methyl ester. This ester is then hydrolyzed to the final carboxylic acid product in a separate step.

    Favorskii_Workflow start 2-Bromo-1-(4-phenoxyphenyl) propan-1-one step1 Step 1: Favorskii Rearrangement start->step1 + NaOMe in Methanol intermediate Methyl 2-(4-phenoxyphenyl) propanoate step1->intermediate step2 Step 2: Saponification intermediate->step2 1. + NaOH (aq) 2. + HCl (aq) product 2-(4-phenoxyphenyl) propanoic Acid step2->product

    Caption: Two-step synthesis of the target profen.

    Protocol 1: Favorskii Rearrangement to Methyl 2-(4-phenoxyphenyl)propanoate
    ReagentMW ( g/mol )AmountMoles (mmol)Eq.
    2-Bromo-1-(4-phenoxyphenyl)propan-1-one305.175.00 g16.41.0
    Sodium Methoxide (NaOMe)54.021.33 g24.61.5
    Anhydrous Methanol-100 mL--

    Procedure:

    • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the α-bromoketone (1.0 eq) in anhydrous methanol (100 mL).

    • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Base Addition: Slowly add sodium methoxide (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 10°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

    • Work-up: Carefully neutralize the reaction mixture by adding 1 M HCl until the pH is ~7.

    • Concentration: Remove the methanol under reduced pressure.

    • Extraction: To the remaining residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

    • Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.

    Protocol 2: Saponification to 2-(4-phenoxyphenyl)propanoic Acid
    ReagentMW ( g/mol )AmountMoles (mmol)Eq.
    Methyl 2-(4-phenoxyphenyl)propanoate256.294.00 g15.61.0
    Sodium Hydroxide (NaOH)40.000.94 g23.41.5
    Tetrahydrofuran (THF)-50 mL--
    Water-25 mL--

    Procedure:

    • Setup: In a 250 mL round-bottom flask, dissolve the crude methyl ester (1.0 eq) in THF (50 mL) and water (25 mL).

    • Base Addition: Add sodium hydroxide (1.5 eq) and attach a reflux condenser.

    • Reaction: Heat the mixture to reflux (approx. 70°C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the ester.

    • Cooling and Concentration: Cool the mixture to room temperature and remove the THF under reduced pressure.

    • Washing: Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate of the carboxylic acid should form.

    • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight to yield the final 2-(4-phenoxyphenyl)propanoic acid.

    Conclusion

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a highly effective and versatile intermediate for accessing the α-arylpropanoic acid scaffold. The protocols detailed herein provide a reliable pathway from the precursor ketone to the final carboxylic acid, a structure of significant interest in pharmaceutical research. The α-bromination and subsequent Favorskii rearrangement are robust chemical transformations that can be readily implemented in a laboratory setting. By enabling the synthesis of analogues and derivatives of established NSAIDs, this intermediate serves as a critical tool for drug discovery professionals aiming to optimize potency, selectivity, and pharmacokinetic properties.

    References

    • GPATINDIA. (2020, July 2). FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

    • Angle Bio Pharma. 2-Bromo-1-[4-(Methyl-sulphonyloxy phenyl)-1-Propanone. [Link]

    • Morrone, R., et al. (2004). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. [Link]

    • Google Patents.
    • Cromwell, N. H., Cram, D. J., & Harris, C. E. α-BROMOBENZALACETONE. Organic Syntheses Procedure. [Link]

    • Google Patents.
    • PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]

    • Shandong Yifan Chemical Technology co.,Ltd. 2-BROMO-1-PHENYL-PENTAN-1-ONE-Pharmceutical Intermediate. [Link]

    • PubChem. 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. [Link]

    • Al-Gareeb, A. I., et al. (2020). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. SciSpace. [Link]

    • Semwal, A., et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

    • Tradeindia. 2-Bromo-1-(4-Methylphenyl)Propan-1-One. [Link]

    • PubChem. Fenoprofen. [Link]

    • ResearchGate. Synthesis of Novel α-Arylpropionic Acids and Their Derivatives. [Link]ids_and_Their_Derivatives)

    Sources

    Method

    Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Introduction α-Bromo ketones are highly valuable synthetic intermediates, prized for their reactivity as electrophiles in a variety of nucleophilic substitution reactions.[1] The presence of a bromine atom on the carbon...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    α-Bromo ketones are highly valuable synthetic intermediates, prized for their reactivity as electrophiles in a variety of nucleophilic substitution reactions.[1] The presence of a bromine atom on the carbon adjacent (α-position) to a carbonyl group significantly activates this position for attack by nucleophiles. This reactivity is driven by the electron-withdrawing nature of the carbonyl group, which enhances the electrophilicity of the α-carbon.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This application note provides a detailed protocol for conducting nucleophilic substitution reactions on 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a substrate of interest in the synthesis of diverse molecular scaffolds, including cathinone derivatives which are relevant in medicinal chemistry and neuroscience research.[3][4]

    The general transformation is a cornerstone in the construction of α-functionalized ketones, particularly α-amino ketones, which are important pharmacophores.[5] The protocols detailed herein are designed to be robust and adaptable for various nucleophiles, providing researchers and drug development professionals with a comprehensive guide to harnessing the synthetic potential of this versatile building block.

    Reaction Mechanism and Theoretical Background

    The nucleophilic substitution at the α-carbon of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one proceeds through a well-established SN2 pathway.[2] The carbonyl group plays a crucial role in facilitating this reaction by stabilizing the transition state.[6]

    Key Mechanistic Features:
    • Electrophilicity: The inductive effect of the carbonyl group and the bromine atom polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[7]

    • SN2 Pathway: The reaction follows a concerted mechanism where the nucleophile attacks the α-carbon while the bromide ion departs simultaneously. This bimolecular process is favored for α-haloketones.[2][3] SN1 reactions are generally disfavored due to the instability of the resulting α-carbocation.[2]

    • Stereochemistry: If the α-carbon is chiral, the SN2 reaction proceeds with an inversion of configuration.

    • Side Reactions: The use of strongly basic nucleophiles can lead to competing elimination reactions or the formation of α-haloenolate ions, which can participate in other side reactions.[2] Therefore, careful selection of the base and reaction conditions is crucial.

    Visualizing the SN2 Mechanism

    Workflow A Prepare Methylamine Free Base C Add Methylamine Solution to Ketone Solution A->C B Dissolve α-Bromo Ketone in Toluene B->C D Monitor Reaction by TLC C->D E Aqueous Work-up & Extraction D->E Reaction Complete F Dry and Concentrate Organic Layer E->F G Purify by Column Chromatography F->G H H G->H _H Hydrochloride Salt Formation

    Sources

    Application

    Application Note: Application of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in Agrochemical Synthesis

    Introduction & Strategic Rationale In the highly competitive landscape of agrochemical discovery, the rational design of novel fungicides relies heavily on versatile, bifunctional building blocks. 2-Bromo-1-(4-phenoxyphe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Rationale

    In the highly competitive landscape of agrochemical discovery, the rational design of novel fungicides relies heavily on versatile, bifunctional building blocks. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) represents a premier intermediate for the synthesis of next-generation crop protection agents.

    The strategic value of this molecule is twofold:

    • Electrophilic Versatility: As an α-bromo ketone, it possesses two orthogonal electrophilic centers. The highly reactive bromine atom at the alpha position allows for rapid nucleophilic substitution, while the adjacent carbonyl group serves as an ideal site for subsequent cyclization or nucleophilic addition[1].

    • Lipophilic Anchoring: The inclusion of the 4-phenoxyphenyl moiety is a proven pharmacophore strategy. This bulky, highly lipophilic diphenyl ether system dramatically enhances cuticular penetration in plants and serves as a critical hydrophobic anchor, improving binding affinity within the target enzyme pockets of fungal pathogens[2],[3].

    This application note details two primary synthetic workflows utilizing this intermediate: the generation of Thiazole-based Succinate Dehydrogenase Inhibitors (SDHIs) [2] and Triazole-based Ergosterol Biosynthesis Inhibitors (EBIs) [4].

    Physicochemical & Structural Profile

    Before initiating synthesis, it is critical to understand the baseline properties of the starting material to ensure proper handling and reaction optimization.

    PropertyValue / DescriptionAnalytical Significance
    Chemical Name 2-Bromo-1-(4-phenoxyphenyl)propan-1-oneDefines the α-bromo ketone scaffold.
    CAS Number 92434-62-3Unique identifier for procurement.
    Molecular Formula C₁₅H₁₃BrO₂MW: 305.17 g/mol ; used for stoichiometric calculations.
    Key Functional Groups α-Bromide, Ketone, Diphenyl EtherDictates dual-electrophile reactivity and lipophilicity.
    Storage & Handling Store at 2-8°C, sealed, dry environmentPrevents premature degradation or hydrolysis of the bromide[5].

    Synthetic Workflows & Mechanistic Causality

    The dual reactivity of the α-bromo ketone allows researchers to selectively diverge the synthetic pathway based on the choice of the primary nucleophile, leading to two distinct classes of commercial fungicides.

    SyntheticWorkflow A 2-Bromo-1-(4-phenoxyphenyl) propan-1-one B Thiourea (Ethanol, Reflux) A->B C 1H-1,2,4-Triazole (K2CO3, MeCN, 60°C) A->C D 2-Amino-4-(4-phenoxyphenyl) -5-methylthiazole B->D E 1-(4-phenoxyphenyl)-2- (1H-1,2,4-triazol-1-yl)propan-1-one C->E F Amide Coupling (Pyrazole-4-carbonyl chloride) D->F G Grignard Addition (4-Cl-PhMgBr, THF) E->G H Novel SDHI Fungicide Candidate F->H I Novel EBI Fungicide Candidate G->I

    Divergent synthetic pathways from the alpha-bromo ketone to SDHI and EBI fungicide candidates.

    Protocol A: Synthesis of Thiazole-Based SDHI Precursors (Hantzsch Cyclization)

    Mechanistic Causality: The Hantzsch thiazole synthesis is deployed here to construct a 2-aminothiazole core. The use of ethanol as a polar protic solvent is deliberate; it stabilizes the transition state during the initial nucleophilic attack of the thiourea sulfur onto the electrophilic α-carbon, displacing the bromide[1]. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the intermediate imine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. The 4-phenoxyphenyl moiety remains intact, serving as the critical lipophilic anchor for the ubiquinone-binding pocket of the succinate dehydrogenase enzyme[2],[3].

    Step-by-Step Methodology:

    • Preparation: In a 250 mL round-bottom flask, dissolve 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (10.0 g, 32.8 mmol) in 100 mL of absolute ethanol.

    • Reagent Addition: Add thiourea (3.0 g, 39.4 mmol, 1.2 eq) to the stirring solution at room temperature.

    • Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. The reaction will transition from a clear solution to a suspension as the thiazole hydrobromide salt precipitates.

    • Workup: Cool the mixture to 0°C. Filter the precipitated salt under a vacuum and wash with cold ethanol (2 x 20 mL).

    • Neutralization: Suspend the solid in 100 mL of distilled water and adjust the pH to 8-9 using saturated aqueous Na₂CO₃. Extract the free base with ethyl acetate (3 x 50 mL).

    • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-4-(4-phenoxyphenyl)-5-methylthiazole.

    Self-Validation Checkpoint: The success of the cyclization is confirmed via IR spectroscopy by the complete disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the emergence of primary amine N-H stretches (~3400, 3250 cm⁻¹).

    Protocol B: Synthesis of Triazole-Based EBI Candidates

    Mechanistic Causality: Triazole fungicides require a 1,2,4-triazole ring linked to a lipophilic backbone containing a tertiary alcohol. Potassium carbonate (K₂CO₃) is employed as a mild base to deprotonate 1H-1,2,4-triazole, generating a potent nucleophile. Acetonitrile (MeCN) is selected as the aprotic solvent to maximize the nucleophilicity of the triazolide anion, ensuring rapid SN₂ displacement of the α-bromide[1]. In the second stage, Grignard addition must be performed in anhydrous THF at 0°C to suppress enolization of the ketone and direct the nucleophilic attack strictly to the carbonyl carbon.

    MOA A Triazole Fungicide (EBI Candidate) B Fungal CYP51 (Lanosterol 14α-demethylase) A->B Penetrates cell C Heme Iron Binding (via Triazole N4) B->C Coordinates D Ergosterol Depletion & Accumulation of Toxic Sterols C->D Inhibits enzyme E Fungal Cell Membrane Disruption & Death D->E Causes

    Mechanism of action for triazole-based Ergosterol Biosynthesis Inhibitors (EBIs).

    Step-by-Step Methodology:

    • N-Alkylation: Suspend 1H-1,2,4-triazole (3.4 g, 49.2 mmol, 1.5 eq) and anhydrous K₂CO₃ (9.0 g, 65.6 mmol, 2.0 eq) in 80 mL of dry MeCN. Stir at room temperature for 30 minutes.

    • Substitution: Dropwise, add a solution of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (10.0 g, 32.8 mmol) in 20 mL MeCN. Elevate the temperature to 60°C and stir for 4 hours.

    • Intermediate Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (DCM:MeOH 10:1) to isolate 1-(4-phenoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

    • Grignard Addition: Dissolve the intermediate (5.0 g, 17.0 mmol) in 50 mL anhydrous THF under an inert argon atmosphere. Cool to 0°C.

    • Nucleophilic Attack: Slowly add 4-chlorophenylmagnesium bromide (1.0 M in THF, 25.5 mL, 1.5 eq) via syringe. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quenching: Carefully quench with 30 mL of saturated aqueous NH₄Cl at 0°C. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the final tertiary alcohol EBI candidate[4].

    Self-Validation Checkpoint: Successful Grignard addition is verified by TLC (appearance of a lower Rf spot due to increased polarity) and IR spectroscopy (appearance of a broad, strong O-H stretch at ~3300 cm⁻¹ and complete loss of the C=O stretch).

    Quantitative Data & Analytical Validation

    To ensure the trustworthiness and reproducibility of the synthesized self-validating systems, the following quantitative analytical parameters should be utilized as benchmarks during quality control.

    Compound / IntermediateExpected Yield (%)TLC Retention Factor (Rf)Key IR Stretches (cm⁻¹)Key ¹H-NMR Shifts (δ, ppm)
    Starting α-Bromo Ketone N/A0.75 (Hexane:EtOAc 3:1)1680 (C=O), 1240 (C-O-C)5.25 (q, 1H, CH-Br), 1.85 (d, 3H, CH₃)
    Thiazole Intermediate 82 - 88%0.30 (Hexane:EtOAc 3:1)3400, 3250 (N-H), 12406.80 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃)
    Triazole Ketone Intermediate 75 - 80%0.45 (DCM:MeOH 10:1)1685 (C=O), 1500 (C=N)8.15 (s, 1H, Triazole-H), 7.95 (s, 1H)
    Tertiary Alcohol EBI 60 - 65%0.25 (DCM:MeOH 10:1)3300 (O-H, broad)4.50 (s, 1H, OH), 1.20 (s, 3H, CH₃)

    Note: Yields are based on optimized bench-scale (10-gram) reactions. Rf values are approximate and depend on exact plate activation and solvent saturation.

    References

    • ACS Publications. "Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. URL: [Link]

    • ResearchGate. "Thiazolamide derivatives containing diphenyl ethers moiety: design, synthesis, fungicidal activity and docking study." ResearchGate Scientific Network. URL:[Link]

    • J-Stage. "Tebuconazole derivatives are potent inhibitors of strigolactone biosynthesis." Journal of Pesticide Science. URL: [Link]

    Sources

    Method

    Application Notes and Protocols: Derivatization of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one for Biological Screening

    Authored by: Senior Application Scientist, Discovery Chemistry Introduction: The Potential of the α-Bromoketone Scaffold in Drug Discovery The α-bromoketone moiety is a highly versatile and reactive functional group, ser...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored by: Senior Application Scientist, Discovery Chemistry

    Introduction: The Potential of the α-Bromoketone Scaffold in Drug Discovery

    The α-bromoketone moiety is a highly versatile and reactive functional group, serving as a critical building block in medicinal chemistry. Its inherent electrophilicity makes it an excellent substrate for nucleophilic substitution reactions, allowing for the rapid generation of diverse molecular libraries from a single precursor.[1] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon, making it a prime target for a wide array of nucleophiles.[1] This reactivity profile is the cornerstone of its utility in constructing novel chemical entities for biological screening.

    The parent molecule, 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, presents a compelling scaffold for derivatization. The phenoxyphenyl group is a common feature in biologically active compounds, and the propionyl chain offers a point for stereochemical variation, which can be crucial for biological activity. By systematically reacting the electrophilic α-bromo position with various nucleophiles, a library of analogues can be synthesized to explore structure-activity relationships (SAR). This application note provides a comprehensive guide to the derivatization of this core structure and outlines robust protocols for initial biological screening, focusing on cytotoxicity and antimicrobial activity.

    PART 1: Synthesis of a Focused Derivative Library

    The primary synthetic strategy for derivatizing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one involves the nucleophilic substitution of the bromide atom. This Sₙ2 reaction is typically efficient and allows for the introduction of a wide range of functional groups, thereby modulating the physicochemical properties and biological activities of the parent compound.

    General Protocol for Nucleophilic Substitution

    This protocol describes a general method for reacting 2-Bromo-1-(4-phenoxyphenyl)propan-1-one with various nucleophiles. The choice of solvent and base is critical and may require optimization for specific nucleophiles.

    Materials and Reagents:

    • 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    • Selected Nucleophile (e.g., thiophenol, morpholine, sodium azide)

    • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

    • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Step-by-Step Protocol:

    • To a solution of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the nucleophile (1.1 eq) and the base (1.5 eq).

    • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired derivative.

    Table 1: Example Derivatization Reactions

    DerivativeNucleophileBaseSolventExpected Product
    1a ThiophenolK₂CO₃Acetonitrile1-(4-phenoxyphenyl)-2-(phenylthio)propan-1-one
    1b MorpholineEt₃NTHF1-(4-phenoxyphenyl)-2-morpholinopropan-1-one
    1c Sodium azideN/ADMF2-azido-1-(4-phenoxyphenyl)propan-1-one

    PART 2: Biological Screening Protocols

    Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. High-throughput screening (HTS) is a common strategy in drug discovery for rapidly assessing large numbers of compounds.[2] For initial screening, cytotoxicity and antimicrobial assays are fundamental for identifying compounds with potential therapeutic value or for flagging potential toxicity early in the discovery process.[3][4]

    Workflow for Initial Biological Screening

    The following diagram illustrates a typical workflow for the initial biological evaluation of a newly synthesized compound library.

    G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_followup Hit Validation & Optimization start 2-Bromo-1-(4-phenoxyphenyl)propan-1-one deriv Derivatization with Nucleophile Library start->deriv purify Purification & Characterization deriv->purify library Compound Library (e.g., 1a, 1b, 1c) purify->library cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) library->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) library->antimicrobial hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id dose_response Dose-Response & IC₅₀/MIC Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar lead_opt Lead Optimization sar->lead_opt

    Caption: High-level workflow from synthesis to hit identification.

    Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

    Materials and Reagents:

    • Human cancer cell line (e.g., HeLa, A549)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Derivative compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Phosphate-buffered saline (PBS)

    Step-by-Step Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the derivative compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

    The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

    Materials and Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Derivative compounds dissolved in DMSO

    • 96-well plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    Step-by-Step Protocol:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of the test compound to the first well of each row and perform serial twofold dilutions across the plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the standardized bacterial suspension to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    PART 3: Data Interpretation and Next Steps

    The initial screening data will provide valuable insights into the biological activity of the synthesized derivatives.

    Table 2: Hypothetical Screening Results

    CompoundCytotoxicity (IC₅₀ in µM) vs. HeLaAntimicrobial (MIC in µg/mL) vs. S. aureus
    Parent > 100> 128
    1a 15.232
    1b 85.764
    1c 5.4> 128

    From these hypothetical results, compound 1c shows potent cytotoxicity but no significant antimicrobial activity, suggesting it could be a candidate for anticancer drug development. Compound 1a exhibits moderate activity in both assays, warranting further investigation to improve its potency and selectivity. This initial SAR data guides the next round of chemical synthesis and optimization.

    The journey from a hit compound to a lead candidate involves extensive further testing, including secondary assays, mechanism of action studies, and in vivo efficacy models.[5] These initial derivatization and screening protocols provide a robust and efficient starting point for this complex but rewarding process.

    References

    • Lappalainen, J., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed.
    • Kretschmer, D., et al. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
    • BenchChem (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. BenchChem.
    • (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
    • Trubiano, J. A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology.
    • (2021). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. Technology Networks.
    • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA.
    • (n.d.). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. BenchChem.

    Sources

    Application

    Application Note &amp; Protocol: Synthesis of 2-Amino-5-methyl-4-(4-phenoxyphenyl)thiazole via Hantzsch Condensation

    Introduction: The Significance of the 2-Aminothiazole Scaffold The thiazole ring system is a cornerstone of heterocyclic chemistry, frequently found in pharmaceuticals and biologically active compounds.[1] Among its deri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Significance of the 2-Aminothiazole Scaffold

    The thiazole ring system is a cornerstone of heterocyclic chemistry, frequently found in pharmaceuticals and biologically active compounds.[1] Among its derivatives, the 2-aminothiazole moiety is a particularly "privileged structure" in medicinal chemistry, serving as a foundational scaffold for drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The amino group at the C2 position provides a crucial vector for chemical modification, allowing for the systematic development of extensive compound libraries for structure-activity relationship (SAR) studies—a critical process in modern drug discovery.[2]

    This document provides a detailed application protocol for the synthesis of a specific derivative, 2-amino-5-methyl-4-(4-phenoxyphenyl)thiazole, through the classic Hantzsch thiazole synthesis.[5] This reaction involves the condensation of the α-haloketone, 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, with thiourea. The methodology is lauded for its operational simplicity, high yields, and the stability of the resulting aromatic product, making it an indispensable tool for synthetic and medicinal chemists.[1][2]

    Reaction Principle and Mechanism

    The Hantzsch thiazole synthesis is a robust chemical reaction that forms a thiazole ring from an α-haloketone and a thioamide.[5][6] The reaction between 2-Bromo-1-(4-phenoxyphenyl)propan-1-one and thiourea proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.

    Causality of the Mechanism:

    • S-Alkylation (SN2 Attack): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom on the α-haloketone. This is a classic bimolecular nucleophilic substitution (SN2) step, which forms an isothiouronium salt intermediate.[1][2]

    • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[2][7]

    • Dehydration: The final step is the acid-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This loss of water results in the formation of a stable, aromatic 2-aminothiazole ring system.[2][7]

    Hantzsch_Mechanism Reactants Reactants AlphaHalo 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Isothiouronium Isothiouronium Salt (S-Alkylation Intermediate) AlphaHalo->Isothiouronium 1. Nucleophilic Attack (SN2) by Sulfur Thiourea Thiourea Thiourea->Isothiouronium 1. Nucleophilic Attack (SN2) by Sulfur Intermediates Intermediates Hydroxythiazoline Hydroxythiazoline (Cyclized Intermediate) Isothiouronium->Hydroxythiazoline 2. Intramolecular Cyclization (N attacks C=O) Product 2-Amino-5-methyl-4- (4-phenoxyphenyl)thiazole Hydroxythiazoline->Product 3. Dehydration (-H₂O) Aromatization Product_Label Product

    Caption: The Hantzsch Thiazole Synthesis Mechanism.

    Experimental Protocol

    This protocol provides a self-validating system, incorporating in-process checks (TLC) and terminal characterization to ensure the synthesis of the target compound with high purity.

    Materials and Reagents
    ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
    2-Bromo-1-(4-phenoxyphenyl)propan-1-oneN/A305.175.01.53 gLachrymator; handle in a fume hood.
    Thiourea62-56-676.127.50.57 gUse 1.5 equivalents.
    Ethanol (95% or Absolute)64-17-546.07-10 mLReaction solvent.
    Sodium Carbonate (Na₂CO₃)497-19-8105.99-20 mL (5% w/v)For neutralization and precipitation.
    Ethyl Acetate141-78-688.11-As neededFor TLC and/or recrystallization.
    Hexane110-54-386.18-As neededFor TLC and/or recrystallization.
    Equipment
    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Condenser

    • 100 mL beaker

    • Buchner funnel and side-arm flask for vacuum filtration

    • Filter paper

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp (254 nm)

    • Melting point apparatus

    • NMR spectrometer and Mass spectrometer for characterization

    Safety Precautions
    • Primary Hazard: α-haloketones like 2-Bromo-1-(4-phenoxyphenyl)propan-1-one are potent lachrymators and skin irritants. All handling must be performed inside a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.

    • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

    Step-by-Step Synthesis Procedure
    • Reaction Setup: To a 50 mL round-bottom flask, add 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (1.53 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

    • Solvent Addition: Add ethanol (10 mL) and a magnetic stir bar to the flask.

    • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the mobile phase. Spot the starting material and the reaction mixture. The reaction is typically complete within 1-3 hours, indicated by the consumption of the starting ketone.

    • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Stir the mixture for 10-15 minutes. This step neutralizes the hydrobromide salt of the aminothiazole, causing the free base to precipitate out of solution.[1][2]

    • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts and residual solvent.

    • Drying: Allow the product to air-dry on the filter paper for 15 minutes, then transfer the solid to a tared watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (~50°C).

    Purification and Characterization
    • Purity Assessment: The crude product is often of sufficient purity for initial characterization.[1] Assess purity via TLC and melting point determination.

    • Recrystallization (if necessary): If the product appears impure, it can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

    • Characterization:

      • Melting Point: Determine the melting range of the dry product. A sharp melting point is indicative of high purity.

      • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire spectra. The expected ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenoxyphenyl group, a singlet for the methyl group on the thiazole ring, and a broad singlet for the -NH₂ protons.

      • Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected molecular formula is C₁₆H₁₄N₂OS, with a molecular weight of 282.36 g/mol .

    Experimental Workflow Visualization

    Workflow A 1. Reagent Combination (α-Bromoketone + Thiourea in Ethanol) B 2. Reflux (78-80°C, 1-3h) A->B C 3. Reaction Monitoring (TLC) B->C In-process check C->B Continue if incomplete D 4. Workup (Cool & Pour into Na₂CO₃(aq)) C->D Proceed if complete E 5. Isolation (Vacuum Filtration & Washing) D->E F 6. Drying (Air or Vacuum Oven) E->F G 7. Purification (Optional) (Recrystallization) F->G Purify if needed H 8. Characterization (MP, NMR, MS) F->H Directly analyze if pure G->H

    Caption: Experimental workflow for the synthesis and analysis.

    Troubleshooting

    IssuePossible Cause(s)Suggested Solution(s)
    Low or No Product Incomplete reaction; impure starting materials.Extend reflux time and re-check via TLC. Ensure the α-bromoketone has not degraded (often unstable over time).
    Oily Product Impurities present; incomplete precipitation.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Proceed with recrystallization.
    Broad Melting Point Product is impure.Recrystallize the product from a suitable solvent system. Consider column chromatography for difficult-to-remove impurities.
    Complex NMR Spectrum Presence of unreacted starting material or side products.Review the workup procedure. Ensure washing was thorough. Purify the product via recrystallization or column chromatography.

    Conclusion

    The Hantzsch thiazole synthesis remains a highly efficient and reliable method for accessing the valuable 2-aminothiazole scaffold. The protocol detailed herein for the synthesis of 2-amino-5-methyl-4-(4-phenoxyphenyl)thiazole is straightforward, high-yielding, and can be readily adapted for the synthesis of analogous derivatives. The ability to reliably produce these compounds is of paramount importance for researchers in medicinal chemistry and drug development who seek to explore the vast therapeutic potential of this heterocyclic system.[4][8]

    References

    • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

    • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

    • Al-Amiery, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 89-101. Available from: [Link]

    • The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Available from: [Link]

    • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

    • Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 754. Available from: [Link]

    • Semantic Scholar. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

    • Taylor & Francis Online. 2-aminothiazole – Knowledge and References. Available from: [Link]

    • Asif, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. Available from: [Link]

    • Radi, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available from: [Link]

    • Sławiński, J., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert Opinion on Drug Discovery, 15(10), 1201-1226. Available from: [Link]

    • Radi, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

    • ResearchGate. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Available from: [Link]

    Sources

    Method

    Application Note: Synthesis of α-Methyl Substituted Chalcones from 2-Bromo-1-(4-phenoxyphenyl)propan-1-one via Wittig Olefination

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary The diaryl ether moiety (4-phenoxyphenyl) is a privileged scaffold in medicinal chemistry, frequently utilize...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

    Executive Summary

    The diaryl ether moiety (4-phenoxyphenyl) is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent anticancer agents and tubulin polymerization inhibitors[1]. When this moiety is incorporated into an α,β-unsaturated ketone framework (a chalcone), the resulting compounds often exhibit enhanced antimitotic properties. Specifically, α-methyl substitution on the chalcone core has been shown to significantly boost biological potency, as seen in the potent tubulin inhibitor SD400[2].

    This application note details a robust, field-proven methodology for synthesizing α-methyl substituted chalcones starting from 2-bromo-1-(4-phenoxyphenyl)propan-1-one . By leveraging a two-step Wittig olefination sequence, this protocol bypasses the limitations of direct aldol condensations, providing high yields and excellent (E)-stereoselectivity.

    Mechanistic Rationale & Synthetic Strategy

    Direct base-catalyzed Claisen-Schmidt (aldol) condensation of an α-bromo ketone with an aromatic aldehyde typically fails to produce a chalcone. Instead, the intermediate alkoxide attacks the halogen-bearing carbon, triggering a Darzens condensation that yields an α,β-epoxy ketone.

    To circumvent this, we employ a Wittig Olefination Strategy which relies on the principle of umpolung (polarity reversal):

    • Nucleophilic Substitution ( SN​2 ): The electrophilic α-carbon of 2-bromo-1-(4-phenoxyphenyl)propan-1-one is reacted with triphenylphosphine ( PPh3​ ) to form a stable phosphonium bromide salt.

    • Ylide Generation & Olefination: Deprotonation of the salt yields a nucleophilic phosphorus ylide. Because the ylide carbon is adjacent to a carbonyl group, the negative charge is delocalized, creating a "stabilized ylide." Subsequent reaction with a substituted benzaldehyde exclusively yields the α-methyl chalcone. Stabilized ylides undergo thermodynamic control during the oxaphosphetane breakdown, predominantly yielding the biologically preferred (E)-isomer[2][3].

    Reaction Pathway Visualization

    G SM 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Salt Phosphonium Bromide Intermediate SM->Salt SN2 Displacement PPh3 Triphenylphosphine (PPh3) PPh3->Salt Ylide Phosphorus Ylide (Nucleophile) Salt->Ylide Proton Abstraction Base Base (t-BuOK) Deprotonation Base->Ylide Product α-Methyl Substituted Chalcone Ylide->Product Wittig Olefination Aldehyde Ar'-CHO (Electrophile) Aldehyde->Product

    Figure 1: Reaction workflow from 2-Bromo-1-(4-phenoxyphenyl)propan-1-one to α-Methyl Chalcone.

    Experimental Protocols

    Protocol A: Synthesis of the Phosphonium Salt Intermediate

    Self-validating visual cue: The product precipitates directly out of the reaction mixture.

    • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-phenoxyphenyl)propan-1-one (10.0 mmol) in anhydrous toluene (50 mL).

    • Reagent Addition: Add triphenylphosphine (11.0 mmol, 1.1 equiv) in one portion.

      • Causality: A slight stoichiometric excess of PPh3​ ensures the complete consumption of the valuable α-bromo ketone starting material.

    • Reaction: Heat the mixture to reflux (110°C) under an inert argon atmosphere for 12–16 hours.

      • Causality: The secondary bromide is sterically hindered; elevated temperatures provide the necessary activation energy for the SN​2 displacement.

    • Isolation: Allow the reaction to cool to room temperature. The[1-(4-phenoxyphenyl)-1-oxopropan-2-yl]triphenylphosphonium bromide salt will precipitate as a white/off-white solid.

      • Causality: The highly polar ionic salt is insoluble in non-polar toluene. This phase separation drives the reaction to completion via Le Chatelier's principle and eliminates the need for chromatographic purification.

    • Purification: Filter the precipitate using a Büchner funnel, wash with cold diethyl ether (2 × 20 mL) to remove any unreacted PPh3​ , and dry under high vacuum.

    Protocol B: Wittig Olefination to α-Methyl Chalcones

    Self-validating visual cue: The suspension turns into a deeply colored solution upon ylide formation.

    • Ylide Generation: Suspend the phosphonium salt (5.0 mmol) in anhydrous THF (30 mL) in a dry flask under argon. Cool the suspension to 0°C using an ice bath.

    • Deprotonation: Add potassium tert-butoxide (t-BuOK, 5.5 mmol, 1.1 equiv) dropwise as a 1.0 M solution in THF. Stir for 30 minutes at 0°C.

      • Causality:t-BuOK is a strong, sterically hindered base that ensures rapid deprotonation of the α-carbon without acting as a nucleophile (which could attack the carbonyl). The formation of a clear, yellow-to-orange solution confirms the generation of the stabilized ylide.

    • Olefination: Add the chosen substituted benzaldehyde (5.0 mmol, 1.0 equiv) dissolved in THF (10 mL) dropwise to the ylide solution.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.

      • Causality: Allowing the reaction to proceed at room temperature ensures thermodynamic control, which heavily favors the formation of the more stable (E)-isomer[3].

    • Workup & Purification: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

      • Expert Troubleshooting Tip: Triphenylphosphine oxide (TPPO) is a notoriously stubborn byproduct. Before column chromatography, triturate the crude residue in cold hexanes/diethyl ether (1:1). The TPPO will precipitate and can be filtered off, leaving the crude chalcone in the filtrate for easy silica gel purification.

    Quantitative Data & Substrate Scope

    The electronic nature of the benzaldehyde substituent (Ar') significantly impacts the reaction kinetics. Electron-withdrawing groups (EWGs) accelerate the nucleophilic attack of the ylide, while electron-donating groups (EDGs) require longer reaction times.

    Aldehyde SubstrateSubstituent (Ar')Electronic NatureReaction Time (h)Isolated Yield (%)E/Z Ratio
    Benzaldehyde-HNeutral4.08292:8
    4-Methoxybenzaldehyde-OCH₃EDG6.57595:5
    4-Nitrobenzaldehyde-NO₂EWG2.58988:12
    4-Fluorobenzaldehyde-FMild EWG3.58590:10

    Table 1: Substrate scope and optimized yields for the Wittig olefination of the[1-(4-phenoxyphenyl)-1-oxopropan-2-yl]triphenylphosphonium ylide. Ratios determined via ¹H-NMR integration of the vinylic/allylic protons.

    References

    • Title: Combretastatin-like chalcones as inhibitors of microtubule polymerization. Part 1: Synthesis and biological evaluation of antivascular activity.
    • Title: Synthesis and antiproliferative activity of α-branched α,β-unsaturated ketones.
    • Title: Design, synthesis, biological evaluation and molecular docking studies of new chalcone derivatives containing diaryl ether moiety as potential anticancer agents and tubulin polymerization inhibitors.

    Sources

    Application

    Application Note: Purification of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one via Recrystallization

    Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) is a highly reactiv...

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Introduction

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) is a highly reactive α -bromo ketone[1][2]. Compounds containing the α -halo ketone motif are pivotal in drug development, serving both as electrophilic intermediates for the synthesis of complex heterocycles (e.g., imidazoles, thiazoles) and as irreversible covalent inhibitors that alkylate nucleophilic residues in target proteins[3][4].

    Because the α -carbon is highly activated by the adjacent carbonyl group, crude reaction mixtures typically contain unreacted starting materials, over-brominated byproducts, and colored degradation products. Achieving >99% purity is critical, as impurities can severely compromise downstream coupling efficiencies and biological assay integrity.

    Physicochemical Profiling

    Designing a self-validating purification system requires a precise understanding of the target molecule's physical properties.

    Table 1: Physicochemical Properties of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    PropertyValue / Description
    Chemical Formula C₁₅H₁₃BrO₂
    Molecular Weight 305.17 g/mol
    SMILES String CC(Br)C(C1=CC=C(OC2=CC=CC=C2)C=C1)=O
    Functional Groups Ketone, Aryl Ether (Phenoxy), α -Bromide
    Solubility Profile Soluble in EtOAc, DCM, Chloroform; Insoluble in Hexanes, Water
    Stability Thermally labile; sensitive to strong bases and nucleophiles

    Mechanistic Rationale for Solvent Selection

    A common point of failure in the recrystallization of α -bromo ketones is the use of hot protic solvents (such as methanol or ethanol). While alcohols are standard recrystallization solvents for many organic solids, the highly electrophilic nature of the α -carbon makes it susceptible to solvolysis. Prolonged heating in a nucleophilic alcohol can induce an Sₙ2 reaction, converting the target bromide into an α -alkoxy ketone impurity[3][4].

    To prevent this degradation, an aprotic dual-solvent system —specifically Ethyl Acetate (EtOAc) as the solvent and Hexanes as the anti-solvent—is highly recommended. This system provides excellent recovery without the risk of nucleophilic degradation[4].

    Mechanism Substrate α-Bromo Ketone (Electrophilic) Protic Protic Solvent (e.g., EtOH, Heat) Substrate->Protic Nucleophilic attack Aprotic Aprotic System (e.g., EtOAc/Hexane) Substrate->Aprotic Inert solvation Degradation Solvolysis / S_N2 (Impurity Formation) Protic->Degradation Stable Stable Dissolution (High Purity Yield) Aprotic->Stable

    Logical relationship depicting solvent-dependent stability of alpha-bromo ketones.

    Table 2: Recrystallization Solvent System Comparison

    Solvent SystemClassificationSolvolysis RiskRecommendation
    Ethanol / Water ProticHigh (forms α -ethoxy ketone)Avoid for prolonged heating
    DCM / Hexanes AproticNoneAcceptable, but DCM is toxic
    EtOAc / Hexanes AproticNoneOptimal (Green, high yield)

    Experimental Protocol: Dual-Solvent Recrystallization

    Workflow Start Crude 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Dissolve Dissolution in minimal hot EtOAc (Non-nucleophilic solvent) Start->Dissolve AntiSolvent Dropwise addition of Hexanes (Anti-solvent) until cloud point Dissolve->AntiSolvent HotFilter Hot Filtration (Remove insoluble impurities) AntiSolvent->HotFilter Cooling Controlled Cooling (RT -> 4°C) HotFilter->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Filtration Vacuum Filtration & Cold Hexane Wash Crystallization->Filtration Drying Vacuum Drying (Ambient Temp) Yields Pure Product Filtration->Drying

    Workflow for the recrystallization of alpha-bromo ketones using a dual-solvent system.

    Step-by-Step Methodology

    This protocol is designed as a self-validating system; visual cues at each step confirm the thermodynamic state of the solution.

    • Preparation & Initial Dissolution :

      • Weigh the crude 2-Bromo-1-(4-phenoxyphenyl)propan-1-one into an Erlenmeyer flask.

      • Add a minimal volume of Ethyl Acetate (EtOAc) (approx. 2–3 mL per gram of crude).

      • Causality: Using the absolute minimum volume of the "good" solvent maximizes the concentration gradient, ensuring maximum recovery upon cooling.

    • Heating :

      • Gently warm the mixture in a water bath at 50–60°C until the solid completely dissolves. Do not boil vigorously.

      • Causality: α -bromo ketones can be thermally labile. Gentle heating prevents thermal decomposition and darkening of the product[5].

    • Establishing the Metastable Zone (Cloud Point) :

      • While maintaining the temperature, add warm Hexanes dropwise with continuous swirling.

      • Stop adding Hexanes the exact moment the solution becomes slightly turbid (cloudy) and the turbidity persists for more than 3 seconds.

      • Causality: The cloud point indicates the solution is perfectly saturated with respect to the target compound but remains undersaturated with respect to the more soluble impurities.

    • Clarification & Hot Filtration :

      • Add 1 to 3 drops of hot EtOAc just until the solution turns clear again.

      • Quickly pass the solution through a pre-warmed fluted filter paper to remove mechanical impurities or insoluble polymers.

      • Causality: Adding a trace amount of EtOAc pushes the system slightly outside the nucleation zone, preventing the product from prematurely "crashing out" in the filter funnel.

    • Controlled Nucleation (Cooling) :

      • Cover the flask and allow it to cool undisturbed to room temperature over 1–2 hours.

      • Causality: Agitation or rapid cooling forces sudden nucleation, resulting in microscopic crystals that trap impurities within their lattice (occlusion). Slow, undisturbed cooling promotes the growth of large, pure crystalline needles or prisms.

    • Maturation :

      • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 45 minutes to drive the remaining product out of the mother liquor.

    • Isolation & Washing :

      • Collect the crystals via vacuum filtration using a Büchner funnel.

      • Wash the filter cake with a small volume of ice-cold Hexanes.

      • Causality: Cold Hexanes displace the impurity-laden mother liquor from the crystal surfaces without dissolving the purified product.

    • Drying :

      • Dry the crystals in a vacuum desiccator at ambient temperature for 12 hours. Avoid heat drying.

    Analytical Validation

    To confirm the success of the recrystallization, the isolated product must be validated against the following metrics.

    Table 3: Analytical Validation Metrics

    Analytical TechniqueExpected Result / Target MetricMechanistic Indicator
    HPLC (UV at 254 nm) > 99.0% AreaConfirms removal of over-brominated and unreacted ketone impurities.
    ¹H NMR (CDCl₃, 400 MHz) δ ~5.2 ppm (1H, q, J=6.5 Hz, α -CH) δ ~1.8 ppm (3H, d, J=6.5 Hz, CH₃)The sharp quartet at ~5.2 ppm confirms the integrity of the α -bromo chiral center. Lack of alkoxy peaks confirms no solvolysis occurred.
    Melting Point Sharp, narrow range ( Δ T < 1.5°C)A depressed or broad melting range indicates trapped solvent or occlusion of impurities.
    Visual Appearance White to off-white crystalline solidYellow/brown discoloration indicates trace elemental bromine or thermal degradation products.

    Troubleshooting Matrix

    • Issue: The product "oils out" instead of crystallizing.

      • Cause: The melting point of the impure mixture is lower than the temperature at which it is precipitating, causing it to separate as a liquid phase.

      • Solution: Reheat the mixture until the oil dissolves. Add slightly more EtOAc, then allow it to cool much more slowly. Alternatively, add a seed crystal of pure 2-Bromo-1-(4-phenoxyphenyl)propan-1-one at room temperature to bypass the energy barrier for nucleation.

    • Issue: The isolated crystals are noticeably yellow or brown.

      • Cause: Presence of elemental bromine or highly conjugated degradation products.

      • Solution: Re-dissolve the crystals in EtOAc, add a small amount of activated charcoal (Norit), boil gently for 2 minutes, and perform a hot filtration through Celite before adding the Hexane anti-solvent.

    References

    • American Elements. "2-bromo-1-(4-phenoxyphenyl)propan-1-one | CAS 92434-62-3". Available at: [Link]

    • National Institutes of Health (NIH). "Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors". Available at:[Link]

    Sources

    Method

    column chromatography method for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one purification

    Application Note & Protocol: High-Resolution Column Chromatography Purification of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Techni...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol: High-Resolution Column Chromatography Purification of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Introduction & Scope

    The synthesis of α -bromo ketones is a foundational transformation in medicinal chemistry, providing critical electrophilic building blocks for the assembly of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a prime example of such an intermediate, featuring a reactive α -bromoethyl group flanked by a bulky, moderately polar 4-phenoxyphenyl moiety[2].

    The primary bottleneck in utilizing this compound is achieving high purity post-bromination. The crude reaction mixture typically contains the target mono-brominated product, unreacted starting material, and over-brominated (dibrominated) byproducts. Because α -bromo ketones are sensitive to solvolysis and acid/base-catalyzed degradation, purification requires highly controlled, mild normal-phase silica gel chromatography[3].

    Physicochemical & Chromatographic Profiling

    To design an effective purification strategy, we must first establish the physicochemical parameters of the target molecule and its associated impurities.

    Table 1: Physicochemical Properties of the Target Molecule

    ParameterValue / Description
    Compound Name 2-Bromo-1-(4-phenoxyphenyl)propan-1-one
    CAS Number 92434-62-3
    Molecular Formula C₁₅H₁₃BrO₂
    Molecular Weight 305.17 g/mol
    Key Functional Groups Ketone, Diaryl Ether, Alkyl Bromide
    Estimated Polarity Moderate (Optimal elution in 2%–8% Ethyl Acetate in Hexane)

    Table 2: Expected Chromatographic Resolution Profile (TLC in 90:10 Hexane:EtOAc)

    ComponentRelative PolarityExpected Rf ValueElution Order
    Dibrominated ImpurityLowest~0.451st
    Target Product Moderate ~0.35 2nd
    Unreacted KetoneHigher~0.253rd
    Degradation ProductsHighest<0.104th (Retained)

    Mechanistic Insights: Expertise & Experience

    A common misconception in chromatography is that adding a heavy, electronegative halogen atom (like bromine) increases the polarity of the molecule. In the context of normal-phase silica gel chromatography, the opposite is often true for α -bromo ketones .

    The Steric Shielding Effect: The bulky bromine atom at the α -position sterically shields the adjacent carbonyl oxygen. This shielding physically prevents the carbonyl dipole from interacting strongly with the silanol (Si-OH) groups on the silica gel stationary phase. Consequently, the dibrominated impurity (most shielded) elutes first, followed by the target mono-brominated product, while the unreacted starting material (least shielded, strongest silanol interaction) elutes last[4].

    Understanding this causality dictates our solvent strategy: an isocratic elution will likely cause the dibromo impurity and the target product to co-elute. A shallow gradient elution is strictly required to resolve these closely eluting species. Furthermore, protic solvents (e.g., methanol) must be entirely avoided to prevent the solvolysis of the labile α -C-Br bond.

    ImpurityResolution cluster_0 Silica Gel Chromatographic Resolution Crude Crude Synthesis Mixture (Post-Bromination) Dibromo Dibrominated Impurity (Highest Rf, Elutes First) Crude->Dibromo 0-2% EtOAc Target 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (Target Product, Rf ~0.35) Crude->Target 2-5% EtOAc Unreacted Unreacted Ketone (Lower Rf, Elutes Third) Crude->Unreacted 5-10% EtOAc Polar Degradation Products (Retained, Lowest Rf) Crude->Polar >10% EtOAc / Flush

    Logical resolution strategy for alpha-bromo ketone impurities based on polarity.

    Experimental Protocol: Step-by-Step Methodology

    This protocol is designed as a self-validating system . Each phase includes built-in checkpoints to ensure the physical integrity of the separation.

    Phase 1: TLC Profiling & System Validation
    • Dissolve 5 mg of the crude mixture in 1 mL of Dichloromethane (DCM).

    • Spot the sample onto a silica gel 60 F254 TLC plate.

    • Develop the plate in a 95:5 Hexanes:Ethyl Acetate (EtOAc) solvent system.

    • Self-Validation Checkpoint: Visualize under UV light (254 nm). The target spot should have an Rf of 0.30–0.35. If the Rf is >0.40, reduce the EtOAc concentration to 2%. If the Rf is <0.20, increase EtOAc to 8%.

    Phase 2: Column Preparation
    • Select a glass column appropriate for the scale (typically 30–50 g of silica per 1 g of crude product).

    • Use Neutral Silica Gel (230–400 mesh) to prevent base-catalyzed elimination of the bromine atom[3].

    • Prepare a slurry of silica gel in 100% Hexanes and pour it smoothly into the column.

    • Self-Validation Checkpoint: Drain the solvent until it is 1 cm above the silica bed. The solvent front must descend perfectly horizontally. A skewed front indicates channeling; if observed, the column must be repacked to prevent band broadening.

    • Add a 1 cm protective layer of washed sea sand to the top of the silica bed.

    Phase 3: Sample Loading
    • Dissolve the crude oil in the absolute minimum amount of DCM (e.g., 1–2 mL per gram of crude). Note: Wet loading is preferred over dry loading here, as concentrating the crude onto silica under vacuum can trigger premature degradation of the α -bromo group.

    • Carefully apply the solution to the top of the sand layer using a long glass pipette.

    • Drain the solvent until the sample is just absorbed into the sand.

    • Rinse the flask with 0.5 mL of Hexanes, apply to the column, and drain again. Repeat this rinse twice.

    Phase 4: Gradient Elution Execution

    Execute the elution according to the gradient profile in Table 3. Collect fractions in test tubes sized appropriately for your scale.

    Table 3: Optimized Gradient Elution Protocol

    Column Volumes (CV)Solvent Ratio (Hexanes:EtOAc)Purpose / Eluting Species
    0.0 – 2.0100:0Flush non-polar reaction solvents/bromine traces.
    2.0 – 4.098:2Elute dibrominated steric impurities.
    4.0 – 8.095:5Elute Target: 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.
    8.0 – 10.090:10Elute unreacted starting material.
    10.0+50:50Column flush (highly polar degradation products).
    Phase 5: Fraction Analysis & Recovery
    • Spot every third fraction on a TLC plate and develop in the optimized solvent system.

    • Pool all fractions containing the pure target compound (Rf ~0.35). Exclude any fractions showing faint spots above or below the target to ensure absolute purity.

    • Concentrate the pooled fractions using a rotary evaporator.

    • Self-Validation Checkpoint (Critical): Maintain the rotary evaporator water bath strictly below 35°C . α -Bromo ketones are highly susceptible to thermal degradation. Any darkening of the resulting oil/solid indicates thermal stress or acid-catalyzed debromination.

    Workflow Step1 1. TLC Profiling Optimize Hexane:EtOAc Step2 2. Column Packing Neutral Silica Slurry Step1->Step2 Step3 3. Sample Loading Wet Load in DCM Step2->Step3 Step4 4. Gradient Elution 0% to 10% EtOAc Step3->Step4 Step5 5. Fraction Analysis UV 254nm & Staining Step4->Step5 Step6 Step6 Step5->Step6

    Step-by-step column chromatography workflow for alpha-bromo ketone purification.

    References

    • Synthesis method for alpha-bromo-aromatic ketone compounds (CN103214328B). Google Patents.
    • Practical Synthesis of Linear α -Iodo/Bromo- α , β -unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis . Organic Chemistry Portal / Organic Letters (2007). Verified URL:[Link]

    Sources

    Application

    Application Note: HPLC Analysis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Purity

    Introduction & Scientific Context The compound 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a highly reactive α -bromo ketone that serves as a critical electrophilic building block in the synthesis of comp...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Context

    The compound 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a highly reactive α -bromo ketone that serves as a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted kinase inhibitors[1]. Because this intermediate is utilized in downstream nucleophilic substitution reactions (e.g., coupling with amines or forming heterocycles), maintaining strict stoichiometric balance is paramount.

    The presence of under-brominated starting materials (des-bromo) or over-brominated byproducts (di-bromo) can drastically reduce downstream reaction yields and generate complex impurity profiles that are difficult to purge[2][3]. Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify its chemical purity.

    Physicochemical Challenges & Method Rationale

    Developing an analytical method for α -bromo ketones requires navigating their inherent chemical instability. As a Senior Application Scientist, it is critical to design the protocol around the causality of the molecule's degradation pathways:

    • Nucleophilic Susceptibility & Solvolysis: As an α -bromo ketone, the molecule is highly susceptible to nucleophilic attack and solvolysis[4]. If dissolved in protic solvents like methanol or water, the bromine atom can be displaced, or the ketone can form ketals, leading to artificial degradation peaks during analysis. Causality-driven choice: The sample diluent must be 100% aprotic (Acetonitrile) to ensure sample integrity.

    • Enolization on Column: Ketones can undergo enolization, which may lead to epimerization or on-column degradation when interacting with residual silanols on the stationary phase[4]. Causality-driven choice: The mobile phase is acidified with 0.1% Trifluoroacetic Acid (TFA) to keep the pH low (~2.0), suppressing enolate formation and ensuring sharp, symmetrical peaks.

    • Hydrophobic Retention: The 4-phenoxyphenyl moiety is highly lipophilic. Causality-driven choice: A core-shell C18 column is selected to provide high theoretical plates and rapid mass transfer, ensuring that the closely related des-bromo, mono-bromo, and di-bromo species are fully resolved within a short run time.

    Mandatory Visualization: Self-Validating Workflow

    To ensure analytical trustworthiness, the protocol is designed as a self-validating system. The workflow below illustrates the critical control points required to prevent false out-of-specification (OOS) results due to poor sample handling.

    G A Sample Prep (100% ACN Diluent) B RP-HPLC Run (C18, 0.1% TFA) A->B C System Suitability (Rs > 2.0) B->C D Pass SST? C->D E Purity Quantification (% Area) D->E Yes F Investigate Degradation D->F No

    Fig 1: Self-validating HPLC workflow for alpha-bromo ketone purity analysis.

    Experimental Protocols

    Reagents and Materials
    • Acetonitrile (ACN): HPLC-grade or higher (Strictly anhydrous).

    • Water: Milli-Q or equivalent (18.2 MΩ·cm).

    • Trifluoroacetic Acid (TFA): LC-MS grade.

    • Reference Standards: 1-(4-phenoxyphenyl)propan-1-one (Des-bromo impurity) and 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

    Step-by-Step Sample Preparation

    Trustworthiness Check: Do not use sonication baths exceeding 25°C, as thermal stress can induce debromination.

    • Diluent Preparation: Use 100% HPLC-grade ACN.

    • System Suitability Test (SST) Solution: Accurately weigh 1.0 mg of the des-bromo impurity and 1.0 mg of the mono-bromo main compound. Dissolve in 10.0 mL of diluent.

    • Sample Solution: Accurately weigh 10.0 mg of the batch sample into a 10 mL volumetric flask. Add 7 mL of diluent, gently swirl to dissolve, and make up to the mark with diluent (Final Concentration: 1.0 mg/mL).

    • Stability Control: Transfer aliquots to amber HPLC vials and store in the autosampler at 4°C.

    Chromatographic Conditions

    Table 1: HPLC Instrument Parameters

    ParameterSpecification
    Column Core-shell C18, 100 mm × 4.6 mm, 2.6 µm
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Autosampler Temp 4°C
    Detection Wavelength UV at 254 nm
    Injection Volume 5.0 µL

    Table 2: Gradient Elution Profile

    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.06040Linear
    10.02080Linear
    12.01090Linear
    12.16040Step
    15.06040Isocratic (Re-equilibration)

    Data Presentation & Expected Impurity Profile

    Because halogenation significantly impacts the lipophilicity of the molecule, the elution order is highly predictable. The addition of a heavy bromine atom increases the LogP of the molecule, causing the target compound to elute after the unreacted starting material, but before the over-brominated byproduct[3].

    Table 3: Relative Retention Times (RRT) and Impurity Profiling

    Peak IdentificationChemical NatureRRT (Approx.)Control Strategy
    Impurity B 2-hydroxy-1-(4-phenoxyphenyl)propan-1-one0.65Solvolysis degradation product; controlled by using 100% ACN diluent.
    Impurity A 1-(4-phenoxyphenyl)propan-1-one0.85Unreacted starting material (Des-bromo).
    Main Peak 2-Bromo-1-(4-phenoxyphenyl)propan-1-one1.00Target Intermediate.
    Impurity C 2,2-dibromo-1-(4-phenoxyphenyl)propan-1-one1.25Over-brominated byproduct.

    System Suitability & Self-Validation Criteria

    To guarantee the method is performing as a self-validating system, the following criteria must be met before reporting any quantitative data:

    • Specificity (Diluent Blank): No peaks interfering with the main peak or known impurities should be present in the blank injection.

    • Resolution (Rs): The resolution between Impurity A (Des-bromo) and the Main Peak in the SST solution must be ≥ 2.0 .

    • Tailing Factor (Tf): The tailing factor for the main peak must be ≤ 1.5 , confirming that secondary interactions with column silanols are successfully suppressed by the TFA modifier.

    • Solution Stability: The area of the main peak in the Sample Solution must not deviate by more than 2.0% after 12 hours in the autosampler at 4°C.

    References

    • ChemScene: 92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Product Specifications. Verified chemical properties and structural data for pharmaceutical intermediates.

    • BenchChem: Analytical methods for detecting byproducts in propiophenone reactions. Detailed guidelines on the quantitative purity analysis of brominated derivatives using RP-HPLC.

    • ACS Omega: A Green, Facile Method for Selective α-Bromination of Flavanones. Discusses the chromatographic challenges and byproducts (under/over-bromination) associated with electrophilic bromination reactions.

    • Google Patents (US10836788B2): Aqueous suspension compositions comprising 16alpha-bromo... Authoritative documentation on the chemical instability, nucleophilic susceptibility, and solvolysis degradation pathways of α -bromo ketones.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    byproducts in 2-Bromo-1-(4-phenoxyphenyl)propan-1-one synthesis

    Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the alpha-bromination of complex, highly activated aryl ketones. The synthesis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one from its precursor, 1-(4-phenoxyphenyl)propan-1-one, is a foundational transformation in drug development. However, it is notoriously prone to byproduct formation.

    The highly electron-rich phenoxy ether moiety heavily influences the reaction's chemoselectivity, making the choice of reagents and kinetic control paramount. This guide provides a self-validating protocol, mechanistic troubleshooting, and causality-driven FAQs to ensure high-purity yields and eliminate downstream bottlenecks.

    Part 1: Mechanistic Causality & Reaction Pathways

    To control a reaction, you must first understand the competing transition states. The desired synthetic pathway relies on the 1 of the ketone to its enol form, which then acts as a nucleophile to attack the electrophilic bromine source[1].

    However, the phenoxy group is a strong ortho/para-directing activator. If the concentration of electrophilic bromine ( Br+ ) is too high, or if Lewis acids are present,2 will outcompete enolization, leading to bromination directly on the aromatic ring[2]. Furthermore, if the reaction is not quenched promptly upon completion, the monobrominated product can re-enolize and react again, forming a 3[3].

    G SM 1-(4-phenoxyphenyl)propan-1-one (Starting Material) Enol Enol Intermediate (Nucleophile) SM->Enol Acid Catalyst (p-TsOH) Rate Limiting Step ArBr Aromatic Bromination (Ring Substitution) SM->ArBr Lewis Acids / Excess Br+ (Electrophilic Aromatic Substitution) Target 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (Desired Product) Enol->Target + Electrophilic Br+ OverBr 2,2-Dibromo Byproduct (Over-bromination) Target->OverBr Excess Br+ / Extended Time (Re-enolization) BrSource Bromine Source (NBS or Br2) BrSource->SM Direct attack on ring BrSource->Enol Provides Br+

    Fig 1. Competing pathways in the alpha-bromination of 1-(4-phenoxyphenyl)propan-1-one.

    Part 2: Self-Validating Experimental Protocol

    To suppress SEAr and over-bromination, we utilize N-Bromosuccinimide (NBS) with a catalytic organic acid rather than elemental Br2​ . NBS provides a low, steady-state concentration of active bromine, which kinetically favors the enol-mediated alpha-bromination over direct aromatic substitution[4]. This protocol is designed to be self-validating through strict In-Process Controls (IPC).

    Step-by-Step Methodology:

    • Reactor Preparation : Charge a clean, dry reactor with 1-(4-phenoxyphenyl)propan-1-one (1.00 eq) and dissolve in Ethyl Acetate (EtOAc) (10 volumes).

      • Causality: EtOAc is a moderately polar, non-halogenated solvent that supports enolization without accelerating SEAr.

    • Catalyst Addition : Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).

      • Causality: The acid protonates the carbonyl oxygen, lowering the activation energy for enol formation, which is the rate-limiting step[1].

    • Temperature Control : Adjust the internal temperature to 40 °C.

      • Causality: Moderate heat ensures a steady enolization rate without providing enough thermal energy to drive the higher-activation-energy aromatic bromination.

    • Controlled Bromination : Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour.

      • Causality: Portion-wise addition prevents a spike in Br2​ concentration, strictly favoring alpha-bromination[3].

    • In-Process Control (IPC) : Monitor the reaction via HPLC. The reaction is deemed complete when unreacted starting material is < 1.0%. Do not proceed until this metric is met.

    • Quench : Quench the reaction immediately with 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (3 volumes).

      • Causality: Thiosulfate instantly reduces any residual electrophilic bromine to inert bromide, halting both over-bromination and SEAr.

    • Workup & Purification : Separate the organic layer, wash with saturated NaHCO3​ (to remove p-TsOH and 4[4]), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    Part 3: Troubleshooting FAQs

    Q1: My HPLC shows a significant amount of bromination on the phenoxy ring. How do I prevent this? A1 : Aromatic bromination (SEAr) occurs when the electrophilic bromine attacks the electron-rich phenoxy rings instead of the enol[2]. This is usually caused by using elemental Br2​ , which generates a high concentration of Br+ , or by the accidental introduction of Lewis acids (like iron from a degraded reactor lining).

    • Solution : Switch to NBS to maintain a 3[3], ensure your reactor is free of trace metals, and avoid using highly polar protic solvents (like pure acetic acid) if ring bromination persists.

    Q2: I am seeing 5-10% of the 2,2-dibromo-1-(4-phenoxyphenyl)propan-1-one byproduct. What is the root cause? A2 : Over-bromination is a kinetic issue. The monobrominated product (your target) can still tautomerize into an enol and react with excess bromine[3].

    • Solution : This is caused by either an excess of the brominating agent or leaving the reaction stirring too long after completion. Strictly limit NBS to 1.02 - 1.05 equivalents and quench with sodium thiosulfate the exact moment IPC shows starting material depletion.

    Q3: The reaction stalls at 60% conversion with unreacted starting material remaining. Should I add more NBS? A3 : Do not blindly add more NBS, as this risks over-bromination of the already formed product. Stalling usually indicates that the acid catalyst has been neutralized (often by trace moisture or basic impurities in the solvent) or that the enolization rate has dropped[1].

    • Solution : Verify the pH of the reaction mixture. Adding an additional 0.02 eq of p-TsOH often restarts the stalled enolization cycle without requiring excess bromine.

    Part 4: Quantitative Data & Byproduct Profiling

    The table below summarizes the expected byproduct profiles when varying the bromination conditions for highly activated aryl ketones.

    Reaction ConditionBrominating AgentCatalystTarget Alpha-Bromo Yield (%)Aromatic Bromination (%)Over-bromination (Dibromo) (%)
    Elemental Bromine Br2​ (1.1 eq)Acetic Acid65%20%10%
    Uncatalyzed NBSNBS (1.1 eq)None40% (Stalled)< 2%< 1%
    Optimized Protocol NBS (1.05 eq) p-TsOH (0.05 eq) > 92% < 2% < 1%
    Excess ReagentNBS (1.5 eq)p-TsOH (0.05 eq)75%5%18%

    Table 1: Comparative byproduct profiles based on bromination conditions. Data synthesized from standard process optimization of activated aryl ketones.

    References

    • Halogenation Of Ketones via Enols - Master Organic Chemistry.
    • Bromination - Common Conditions - Common Organic Chemistry.
    • 2-Bromo-1-o-tolyl-propan-1-one - Smolecule.
    • Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method - ResearchGate.

    Sources

    Optimization

    minimizing aromatic bromination side reactions

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges in aromatic bromination: poly...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges in aromatic bromination: polybromination, poor regioselectivity, and competing benzylic side reactions.

    This guide synthesizes mechanistic causality with field-proven protocols to ensure your electrophilic aromatic substitution (EAS) workflows are robust, reproducible, and self-validating.

    Part 1: Mechanistic Divergence in Bromination

    To troubleshoot bromination, one must first understand the thermodynamic and kinetic competition between Electrophilic Aromatic Substitution (EAS) and Radical Substitution .

    When using reagents like N-bromosuccinimide (NBS), the reaction environment dictates the pathway. Polar solvents and Lewis acids polarize the N–Br bond, increasing the electropositive character of the bromine atom and driving the EAS pathway[1]. Conversely, non-polar solvents, heat, or UV light promote homolytic cleavage, generating bromine radicals (Br•) that preferentially attack weaker aliphatic C–H bonds (e.g., benzylic positions)[2][3].

    BrominationPathways Substrate Arene Substrate + NBS Cond_EAS Polar Solvent (MeCN, DMF) Lewis/Brønsted Acids Dark / Ambient Temp Substrate->Cond_EAS Cond_Radical Non-Polar Solvent (CCl4) UV Light / Heat Radical Initiators (AIBN) Substrate->Cond_Radical Mech_EAS Electrophilic Aromatic Substitution (EAS) Cond_EAS->Mech_EAS Mech_Radical Radical Substitution Cond_Radical->Mech_Radical Prod_Ring Target: Ring Bromination Mech_EAS->Prod_Ring Prod_Side Side Reaction: Benzylic/Aliphatic Bromination Mech_Radical->Prod_Side

    Mechanistic divergence of NBS bromination based on reaction conditions.

    Part 2: Troubleshooting FAQs

    Q1: My reaction is yielding polybrominated products instead of the desired monobrominated compound. How can I control this? A1: Polybromination (over-bromination) occurs when the initial monobrominated product remains sufficiently nucleophilic to undergo subsequent EAS, or when the local concentration of the brominating agent is too high.

    • Causality & Solution: First, strictly control the stoichiometry to a 1:1 molar ratio or a very slight excess of NBS[4]. Second, lower the reaction temperature; the activation energy for the second bromination is typically higher, so cooling the reaction selectively arrests it at the mono-bromo stage[4]. If using molecular bromine (Br₂), consider transitioning to continuous flow chemistry. Flow reactors allow for the in situ generation of Br₂ and immediate quenching of unreacted bromine (e.g., with Na₂SO₃) with precise residence times, drastically minimizing polybromination[5].

    Q2: I am trying to brominate an alkylarene, but I am getting benzylic bromination instead of ring bromination. How do I suppress the radical pathway? A2: Alkyl side chains (especially benzylic positions) are highly susceptible to radical bromination.

    • Causality & Solution: You must rigorously exclude radical initiators. Ensure the reaction is run in the dark and at ambient or sub-ambient temperatures[3]. Critically, check the purity of your NBS. Degraded NBS turns yellow/orange due to the presence of free Br₂, which readily undergoes homolytic cleavage to initiate radical chain reactions. Always use freshly recrystallized (white) NBS[2]. To actively drive the EAS pathway over the benzylic pathway, utilize a halogen-bond acceptor like catalytic mandelic acid in a polar aqueous solvent (e.g., MeCN/H₂O). Mandelic acid interacts with NBS to increase the electropositive character of the bromine, heavily favoring aromatic bromination over benzylic attack[1].

    Q3: The regioselectivity of my monobromination is poor, yielding a difficult-to-separate mixture of ortho and para isomers. How can I drive para-selectivity? A3: Regioselectivity in EAS is governed by the differential stabilization of the transition states leading to the ortho and para Wheland intermediates.

    • Causality & Solution: Switch to a highly polar solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). Polar solvents preferentially stabilize the more polar transition state associated with para-attack[4][6]. Furthermore, if your substrate contains hydrogen-bond donating groups (like -OH or -NH₂), using a hydrogen-bond accepting solvent (like MeCN) will form a solvent cage around these groups. This creates localized steric hindrance that effectively blocks the ortho positions, forcing the bulky electrophile to the para position[4].

    Part 3: Quantitative Data on Reaction Conditions

    The following table summarizes how solvent polarity and additives influence the dominant mechanistic pathway and regioselectivity during NBS-mediated bromination[1][4][6].

    Solvent System / AdditivePolarity (Dielectric Constant)Dominant PathwayOrtho/Para SelectivityMechanistic Notes
    Carbon Tetrachloride (CCl₄) Non-polar (2.2)RadicalN/A (Benzylic favored)Promotes homolytic cleavage; requires light/initiator.
    Toluene Non-polar (2.4)EAS / Radical mixHigh OrthoLess steric hindrance at ortho position; poor transition state stabilization.
    Acetonitrile (MeCN) Polar aprotic (37.5)EASHigh ParaStabilizes polar para transition state; H-bonds with -OH/-NH₂ to block ortho.
    DMF Polar aprotic (36.7)EASVery High ParaExcellent for electron-rich arenes (phenols, anilines)[2].
    MeCN/H₂O + Mandelic Acid Highly PolarEASExclusive ParaHalogen bonding increases Br⁺ character; suppresses benzylic bromination[1].

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Highly Para-Selective Aromatic Bromination (Suppressing Benzylic Side Reactions)

    This protocol utilizes catalytic mandelic acid to activate NBS via halogen bonding, ensuring exclusive ring bromination even in the presence of reactive benzylic C–H bonds[1].

    Validation Checkpoint: The system is self-validating; if the reaction turns orange/red and benzylic bromination is detected via TLC/NMR, it indicates either light contamination or impure NBS containing free Br₂.

    Step-by-Step Methodology:

    • Reagent Purification: Recrystallize NBS from preheated water (90–95 °C, 10 g NBS / 100 mL water) to remove Br₂ impurities. Dry thoroughly under a vacuum. The solid must be pure white[2].

    • Reaction Setup: In a foil-wrapped round-bottom flask (to exclude light), dissolve the arene substrate (1.0 equiv, e.g., 0.2 mmol) in a 1:1 mixture of Acetonitrile and deionized water (2.0 mL total volume).

    • Catalyst Addition: Add mandelic acid (0.2 equiv, 0.04 mmol) to the solution and stir for 5 minutes at room temperature[1].

    • Electrophile Addition: Add the freshly recrystallized NBS (1.2 equiv, 0.24 mmol) portion-wise over 10 minutes to prevent localized concentration spikes (which lead to polybromination)[4].

    • Monitoring: Stir the reaction at room temperature. Monitor conversion via LC-MS or TLC. The reaction typically reaches completion within 30 minutes to 24 hours depending on the substrate's electron density[1].

    • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Protocol B: Continuous Flow Bromination to Eliminate Polybromination

    For industrial or scale-up applications where polybromination is a persistent issue, transitioning from batch to flow chemistry ensures precise stoichiometric control and immediate quenching[5].

    Step-by-Step Methodology:

    • System Priming: Prime a three-stage microreactor system with the chosen solvent (e.g., acidic media for favorable kinetics).

    • In-Situ Generation (Reactor 1): Pump a bromide salt/HBr stream and an oxidant stream (e.g., H₂O₂) into Reactor 1 to generate Br₂ in situ, minimizing handling hazards[5].

    • Bromination (Reactor 2): Introduce the arene substrate stream to mix with the Br₂ stream in Reactor 2. Set the flow rate to ensure a residence time strictly optimized for mono-bromination (typically 1–5 minutes).

    • In-Line Quenching (Reactor 3): Immediately route the effluent from Reactor 2 into Reactor 3, where it mixes with a stream of aqueous Na₂SO₃ (2.0 equivalents per equivalent of Br₂). A residence time of 2 minutes at room temperature is sufficient to quench all unreacted bromine, physically preventing polybromination[5].

    References

    • N-Bromosuccinimide - Wikipedia. Available at: [Link]

    • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]

    • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

    • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI. Available at: [Link]

    • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available at:[Link]

    Sources

    Troubleshooting

    decomposition of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one during purification

    Technical Support Center Topic: Purification and Stability of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Welcome to the technical support guide for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. This document is designed for rese...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center

    Topic: Purification and Stability of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Welcome to the technical support guide for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. This document is designed for researchers, scientists, and drug development professionals who are handling this valuable synthetic intermediate. As an α-bromoketone, this compound is highly reactive and prone to decomposition, particularly during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your material.

    Troubleshooting Guide: Addressing In-Process Decomposition

    This section addresses specific problems you may encounter during the purification of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. Each answer explains the root chemical cause and provides actionable solutions.

    Q1: My isolated product is a yellow or brown oil/solid with a sharp, acidic smell, even after chromatography. What is causing this?

    A: These are classic signs of decomposition.[1] The discoloration (yellow to brown) and the sharp, acrid odor are indicative of the formation of hydrogen bromide (HBr) and subsequent byproducts.[1] α-Bromoketones are sensitive molecules, and even trace amounts of acid (like the liberated HBr) or water can catalyze further degradation.[1][2] The initial decomposition often involves the elimination of HBr to form the corresponding α,β-unsaturated ketone, which can be more colored and may polymerize over time.

    Q2: I'm experiencing significant product loss and streaking on my silica gel column. How can I prevent decomposition during chromatographic purification?

    A: This is a very common issue. Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for both acid-catalyzed hydrolysis and dehydrobromination of your α-bromoketone.[1] The acidic surface promotes the formation of an enol, which is a key intermediate in decomposition pathways.[3][4]

    Core Problem: The stationary phase is actively degrading your compound.

    Solutions:

    • Use Deactivated (Passivated) Silica Gel: This is the most effective solution. By neutralizing the acidic sites on the silica, you can dramatically reduce on-column decomposition. A detailed protocol is provided in the "Experimental Protocols" section below.

    • Minimize Residence Time: Run your column faster than you normally would. Use a slightly higher pressure and a stronger solvent system to expedite elution. The less time the compound spends on the silica, the less opportunity it has to decompose.

    • Work at Lower Temperatures: If possible, run the chromatography in a cold room or using a jacketed column. Lower temperatures significantly slow the rate of all decomposition reactions.[1]

    • Use an Anhydrous System: Ensure your solvents are anhydrous and consider pre-treating your silica to remove excess water.

    Q3: My yield decreased significantly after a standard aqueous workup involving a sodium bicarbonate wash. What reaction is occurring?

    A: Using a mild base like sodium bicarbonate (NaHCO₃) seems intuitive for neutralizing reaction mixtures, but for α-bromoketones, it can be destructive. The basic conditions can initiate two primary decomposition pathways:

    • Base-Catalyzed Dehydrobromination: The bicarbonate is basic enough to abstract the acidic proton at the α'-position, leading to an E2 elimination of HBr and the formation of an α,β-unsaturated ketone.[1][3]

    • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a skeletal rearrangement to form carboxylic acid derivatives.[5][6][7][8][9] The bicarbonate can promote the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid salt.[5][7]

    For a more robust process, consider a non-aqueous workup or a rapid quench with chilled, dilute acid followed by immediate extraction. A protocol for a safer workup is provided below.

    Q4: My NMR spectrum shows a rearranged product, possibly a phenoxyphenylacetic acid derivative, instead of my target compound. What is this and why did it form?

    A: You are observing a product of the Favorskii Rearrangement .[5][7] This is a characteristic reaction of α-haloketones when exposed to a base (e.g., hydroxides, alkoxides, or even amines).[6][8] The mechanism involves the formation of an enolate, which then cyclizes to a highly strained cyclopropanone intermediate.[7][9] This intermediate is then attacked by a nucleophile (like hydroxide or methoxide from your reaction conditions), leading to ring-opening and formation of a more stable carbanion, which upon protonation gives the rearranged carboxylic acid or ester.[7] This rearrangement is a strong indication that your compound was exposed to basic conditions for a prolonged period or at an elevated temperature.

    Frequently Asked Questions (FAQs)

    This section provides answers to broader questions regarding the handling and stability of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

    Q1: What are the primary chemical pathways through which 2-Bromo-1-(4-phenoxyphenyl)propan-1-one decomposes?

    A: As an α-bromoketone, the compound is susceptible to several degradation routes, primarily driven by its electrophilic α-carbon and acidic α'-protons.[10][11] The main pathways are:

    • Dehydrobromination: An elimination reaction, typically base-catalyzed, that removes HBr to form 1-(4-phenoxyphenyl)prop-2-en-1-one.[1][12][13]

    • Hydrolysis: Reaction with water, often catalyzed by acid or base, to replace the bromine atom with a hydroxyl group, yielding 2-Hydroxy-1-(4-phenoxyphenyl)propan-1-one.[1][14]

    • Favorskii Rearrangement: A base-induced rearrangement that converts the α-bromoketone into a carboxylic acid derivative, such as a 2-(4-phenoxyphenyl)propanoate.[5][7][8]

    DecompositionPathways cluster_main Decomposition of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one cluster_paths Pathways cluster_products Products Start 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Dehydrobromination Dehydrobromination Start->Dehydrobromination Base (e.g., NaHCO₃, Et₃N) Heat Hydrolysis Hydrolysis Start->Hydrolysis H₂O (Acid or Base Catalyzed) Favorskii Favorskii Rearrangement Start->Favorskii Strong Base (e.g., RO⁻, OH⁻) UnsaturatedKetone α,β-Unsaturated Ketone + HBr Dehydrobromination->UnsaturatedKetone HydroxyKetone α-Hydroxy Ketone + HBr Hydrolysis->HydroxyKetone AcidDerivative Carboxylic Acid Derivative Favorskii->AcidDerivative

    Caption: Primary decomposition pathways for α-bromoketones.

    Q2: What are the ideal storage conditions for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one to ensure long-term stability?

    A: Proper storage is critical to prevent degradation over time.[1] The goal is to mitigate exposure to heat, light, moisture, and air.[1]

    Parameter Short-Term Storage (Days-Weeks) Long-Term Storage (Months) Rationale
    Temperature 2-8°C (Refrigerated)[15]-20°C (Frozen)Slows the rate of all decomposition reactions.[1]
    Atmosphere Tightly sealed container.Under an inert atmosphere (Argon or Nitrogen).Prevents hydrolysis from atmospheric moisture and potential oxidation.
    Light Amber vial or protected from light.[1]Stored in a dark container inside a freezer.Prevents light-promoted decomposition.[1]
    Form Neat solid (if crystalline).Neat solid or as a solution in a dry, non-polar aprotic solvent (e.g., anhydrous toluene).A solution can sometimes protect highly sensitive compounds for short periods.

    Q3: What are the primary safety hazards associated with handling this compound?

    A: Like many α-bromoketones, 2-Bromo-1-(4-phenoxyphenyl)propan-1-one should be handled with caution. These compounds are often potent lachrymators, meaning they are severe eye irritants that cause tearing.[1] They are also typically skin and respiratory tract irritants.[1][16]

    Mandatory Safety Precautions:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][17]

    • Personal Protective Equipment (PPE): Wear safety goggles (or a face shield), a lab coat, and chemical-resistant gloves at all times.[15][16]

    • Handling: Avoid contact with skin and eyes.[15][17] Wash hands thoroughly after handling.[17] Keep the container tightly closed when not in use.[15][16]

    Experimental Protocols

    Protocol 1: Purification by Flash Chromatography on Passivated Silica Gel

    This protocol describes how to neutralize silica gel to prevent on-column degradation.

    • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Passivation: To the slurry, add 1% triethylamine (Et₃N) by volume relative to the eluent. For every 100 mL of eluent used to make the slurry, add 1 mL of Et₃N. Rationale: Triethylamine is a non-nucleophilic base that will neutralize the acidic silanol groups on the silica surface without reacting with the α-bromoketone.

    • Stirring: Stir the slurry gently for 15-20 minutes.

    • Packing: Pack the column with the passivated silica slurry as you normally would.

    • Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes of the starting eluent (this time, without the added triethylamine). This step is crucial to remove excess triethylamine, which could cause decomposition if present in high concentrations during elution.

    • Loading and Elution: Dissolve your crude 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in a minimal amount of a suitable solvent (like dichloromethane or toluene) and load it onto the column. Elute with your gradient as planned.

    • Fraction Analysis: Collect fractions and analyze by TLC, pooling the fractions containing the pure product.

    • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<35°C) to prevent thermal decomposition.

    Protocol 2: Recommended Non-Basic Aqueous Workup

    This procedure is designed to remove inorganic salts and polar impurities without exposing the product to harmful basic conditions.

    • Quenching: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

    • Acidic Wash: Slowly pour the cold reaction mixture into a separatory funnel containing chilled, dilute (e.g., 0.5 M) HCl or saturated ammonium chloride (NH₄Cl) solution.

    • Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Brine Wash: Combine the organic layers and wash them once with a saturated NaCl (brine) solution. Rationale: This helps to remove the bulk of the dissolved water.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure, ensuring the bath temperature remains low (<35°C). The resulting crude product can then be purified using the passivated chromatography protocol.

    TroubleshootingWorkflow Start Problem: Product Decomposition (Low Yield, Discoloration) CheckPoint1 When is decomposition observed? Start->CheckPoint1 Path1 During Aqueous Workup CheckPoint1->Path1 Workup Path2 During Chromatography CheckPoint1->Path2 Purification Path3 During Storage / Post-Purification CheckPoint1->Path3 Storage Cause1 Cause: Base-catalyzed (Dehydrobromination / Favorskii) Path1->Cause1 Solution1 Solution: Use Protocol 2 (Non-Basic Workup) Cause1->Solution1 End Stable, Pure Product Solution1->End Cause2 Cause: Acidic Silica Gel Path2->Cause2 Solution2 Solution: Use Protocol 1 (Passivated Silica) Cause2->Solution2 Solution2->End Cause3 Cause: Exposure to Heat, Light, Air, or Moisture Path3->Cause3 Solution3 Solution: Store at -20°C under Inert Gas, in Dark Cause3->Solution3 Solution3->End

    Caption: Troubleshooting workflow for decomposition issues.

    References

    • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

    • ResearchGate. The Favorskiĭ Rearrangement of Haloketones. [Link]

    • Wikipedia. Favorskii rearrangement. [Link]

    • Scribd. Favorskii Rearrangement. [Link]

    • Fiveable. (2025, August 15). α-bromoketone Definition. [Link]

    • M G Science College. Elimination Reactions. [Link]

    • National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. [Link]

    • Lumen Learning. Elimination reactions. [Link]

    • Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

    • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

    • Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. [Link]

    • Wikipedia. α-Halo ketone. [Link]

    Sources

    Optimization

    Technical Support Center: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a crucial step in the preparation of various active pharmaceutical ingredients, including the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

    Introduction to the Synthesis

    The synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is primarily achieved through the α-bromination of the ketone precursor, 1-(4-phenoxyphenyl)propan-1-one. This reaction is a classic example of an electrophilic substitution at the α-carbon of a ketone, typically proceeding through an enol or enolate intermediate. The success of this synthesis, particularly in achieving a high yield and purity, is highly dependent on careful control of reaction conditions to favor the desired mono-bromination and minimize side reactions.

    This guide will address common challenges encountered during this synthesis, providing a logical framework for troubleshooting and optimization.

    Frequently Asked Questions (FAQs)

    Q1: What is the underlying mechanism of the α-bromination of 1-(4-phenoxyphenyl)propan-1-one?

    A1: The reaction proceeds via an acid-catalyzed α-bromination. The carbonyl oxygen of the ketone is first protonated by an acid catalyst, which enhances the acidity of the α-protons. Tautomerization then occurs to form a more reactive enol intermediate. This enol, acting as a nucleophile, attacks an electrophilic bromine source (like Br₂ or NBS) to yield the α-brominated product after deprotonation.[1][2]

    Q2: What are the most common brominating agents for this synthesis, and how do they compare?

    A2: Common brominating agents include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide (PHP).[3]

    • Liquid Bromine (Br₂): Highly reactive and cost-effective, but also highly corrosive, toxic, and can be difficult to handle. It can lead to over-bromination if not controlled carefully.

    • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It provides a slow, controlled concentration of bromine in the reaction mixture, which can help to minimize side reactions like dibromination.[4] It is often used in conjunction with a radical initiator for allylic or benzylic bromination, but for α-bromination of ketones, it serves as an electrophilic bromine source, often activated by an acid catalyst.

    • Pyridine Hydrobromide Perbromide (PHP): A solid, stable complex that releases bromine in a controlled manner, offering good selectivity for mono-bromination. It is a safer alternative to liquid bromine.[3]

    Q3: Can bromination occur on the aromatic rings?

    A3: Yes, electrophilic aromatic substitution on either the phenyl or the phenoxy ring is a potential side reaction. The phenoxy group is an activating group, making the rings more susceptible to electrophilic attack. To favor α-bromination over aromatic bromination, it is crucial to use conditions that promote enol formation and avoid strong Lewis acid catalysts that can facilitate aromatic halogenation.[5]

    Q4: How does the phenoxy group at the para-position influence the reaction?

    A4: The para-phenoxy group is an electron-donating group through resonance. This can influence the reaction in two ways:

    • It can increase the electron density of the aromatic ring system, making it more susceptible to electrophilic aromatic bromination, as mentioned above.

    • It can have a modest electronic effect on the carbonyl group, potentially influencing the rate of enolization. However, for α-bromination, the reaction conditions (acid catalysis) are the dominant factor in promoting enol formation.

    Q5: My product is an oil and difficult to crystallize. What should I do?

    A5: The presence of impurities or residual solvent can prevent crystallization. Attempt purification by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane/ethyl acetate).[6] Ensure all solvent is removed under reduced pressure after the workup.

    Troubleshooting Guide

    Low yield or incomplete conversion is a common frustration in the synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. The following troubleshooting guide, structured as a logical workflow, will help you diagnose and resolve these issues.

    Caption: Troubleshooting workflow for low yield in 2-Bromo-1-(4-phenoxyphenyl)propan-1-one synthesis.

    Detailed Troubleshooting Points
    Issue Potential Cause(s) Recommended Actions & Explanations
    Incomplete Reaction (Significant starting material remains) 1. Impure Starting Material: 1-(4-phenoxyphenyl)propan-1-one may contain non-reactive impurities.Verify Purity: Analyze the starting material by ¹H NMR, ¹³C NMR, and melting point. If impure, purify by recrystallization or column chromatography before use.
    2. Degraded Brominating Agent: NBS can decompose over time. Liquid bromine can absorb moisture.Use Fresh Reagents: Use freshly opened or purified NBS. Ensure liquid bromine is dry.
    3. Insufficient Brominating Agent: Stoichiometry may be slightly off due to handling losses or reagent quality.Slight Excess: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents).[6]
    4. Suboptimal Temperature/Time: The reaction may be too slow at the current temperature.Optimize Conditions: Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor the reaction progress by TLC. Extend the reaction time if necessary.
    5. Ineffective Catalysis: The acid catalyst may be insufficient or inappropriate for the chosen solvent system.Catalyst Screening: Ensure an appropriate acid catalyst (e.g., glacial acetic acid as solvent/catalyst, or a catalytic amount of HBr) is used.[1]
    Low Yield with Multiple Products (Low Purity) 1. Over-bromination (Dibromination): The desired product is also an enolizable ketone and can react further with the brominating agent.Control Stoichiometry: Use no more than 1.1 equivalents of the brominating agent. Add the brominating agent slowly and at a low temperature to maintain a low instantaneous concentration.
    2. Aromatic Bromination: The electron-rich phenoxy and phenyl rings can undergo electrophilic substitution.Avoid Strong Lewis Acids: Do not use strong Lewis acids like AlCl₃, which promote aromatic halogenation.[5] Stick to protic acids like acetic acid or HBr.
    3. Dehydrobromination: The α-bromo ketone product can eliminate HBr to form an α,β-unsaturated ketone, especially in the presence of base.Control pH: During workup, avoid basic conditions. A neutral or slightly acidic wash is preferable. If a basic wash is necessary to remove acidic byproducts, perform it quickly and at a low temperature.
    Product Degradation (Discoloration) 1. Instability of α-Bromo Ketones: These compounds can be sensitive to light, heat, and moisture, leading to the release of HBr and subsequent decomposition.Proper Storage and Handling: Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere. Handle the compound in a well-ventilated fume hood as α-bromo ketones are often lachrymators.

    Experimental Protocols

    Note: These protocols are starting points and may require optimization based on your specific laboratory conditions and reagent purity. Always perform a small-scale trial reaction first.

    Protocol 1: Synthesis of Starting Material: 1-(4-phenoxyphenyl)propan-1-one

    This synthesis is typically achieved via a Friedel-Crafts acylation of diphenyl ether.[7][8]

    Caption: Synthesis of 1-(4-phenoxyphenyl)propan-1-one via Friedel-Crafts acylation.

    Materials:

    • Diphenyl ether

    • Propionyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

    • After the addition is complete, add a solution of diphenyl ether (1.0 to 1.2 equivalents) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure 1-(4-phenoxyphenyl)propan-1-one.

    Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

    Materials:

    • 1-(4-phenoxyphenyl)propan-1-one

    • N-Bromosuccinimide (NBS)

    • Glacial acetic acid

    • Dichloromethane (DCM) or Diethyl ether

    • Saturated sodium bicarbonate solution

    • Saturated sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-phenoxyphenyl)propan-1-one (1.0 equivalent) in glacial acetic acid.

    • Add NBS (1.05-1.1 equivalents) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a larger volume of water and extract with DCM or diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (carefully, due to CO₂ evolution), saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel to obtain 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.[6]

    Data Presentation

    Expected Spectroscopic Data

    1-(4-phenoxyphenyl)propan-1-one (Starting Material):

    ¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    Aromatic H~7.9 (d)Doublet2HH ortho to C=O
    Aromatic H~7.4 (t)Triplet2HH meta to OPh
    Aromatic H~7.2 (t)Triplet1HH para to OPh
    Aromatic H~7.0 (d)Doublet4HH ortho to OPh & H meta to C=O
    -CH₂-~3.0 (q)Quartet2H-C(=O)CH₂CH₃
    -CH₃~1.2 (t)Triplet3H-C(=O)CH₂CH₃
    ¹³C NMR Expected Chemical Shift (δ, ppm)
    C=O~200
    Aromatic C118-162
    -CH₂-~32
    -CH₃~8

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one (Product):

    ¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    Aromatic H~8.0 (d)Doublet2HH ortho to C=O
    Aromatic H~7.4 (t)Triplet2HH meta to OPh
    Aromatic H~7.2 (t)Triplet1HH para to OPh
    Aromatic H~7.0 (d)Doublet4HH ortho to OPh & H meta to C=O
    -CH(Br)-~5.3 (q)Quartet1H-C(=O)CH(Br)CH₃
    -CH₃~1.9 (d)Doublet3H-C(=O)CH(Br)CH₃
    ¹³C NMR Expected Chemical Shift (δ, ppm)
    C=O~193
    Aromatic C118-162
    -CH(Br)-~41
    -CH₃~20

    References

    • Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". Royal Society of Chemistry.[Link]

    • Common Organic Chemistry. Bromination - Common Conditions.[Link]

    • Balci, M. Basic 1H- and 13C-NMR Spectroscopy.[Link]

    • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.[Link]

    • ResearchGate. Can anyone help me with interpreting this 1H and 13C NMR spectrum?[Link]

    • PrepChem. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.[Link]

    • Google Patents.WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
    • National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones.[Link]

    • Master Organic Chemistry. Halogenation Of Ketones via Enols.[Link]

    • Reddit. Separation of Ketone and alpha Bromo ketone.[Link]

    • Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide).[Link]

    • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.[Link]

    • Google Patents.EP0913381B1 - Method for purifying a bromine compound.
    • Google Patents.CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
    • PubChem. 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.[Link]

    • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.[Link]

    • Chemistry LibreTexts. Friedel-Crafts Reactions.[Link]

    • YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.[Link]

    • PubChem. 1-Bromo-1-(4-phenoxyphenyl)ethanol.[Link]

    • Beyond Benign. Friedel-Crafts Alkylation.[Link]

    • Chemistry Stack Exchange. Bromination on the aromatic ring vs aliphatic chain.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing α-Bromination Selectivity in Phenoxy Ketones

    Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you know that synthesizing α-bromo phenoxy ketones is fraught with chemoselectivity challenges.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you know that synthesizing α-bromo phenoxy ketones is fraught with chemoselectivity challenges. The highly activating nature of the phenoxy group often leads to undesired electrophilic aromatic substitution (nuclear bromination), while the high reactivity of the enol intermediate can cause over-bromination (α,α-dibromination). This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute regiocontrol.

    Mechanistic Overview: The Root of Selectivity Issues

    To troubleshoot selectivity, we must first understand the causality of the competing pathways. The bromination of a ketone relies on keto-enol tautomerization, where the enol acts as the active nucleophile[1]. However, in phenoxy ketones, the electron-rich aromatic ring competes directly with the enol for the electrophilic bromine species.

    When highly reactive halogens (like Br₂) are used, the activation energy for electrophilic aromatic substitution (EAS) on the phenoxy ring is easily overcome, leading to ring-brominated byproducts[2]. Improving selectivity requires reagents that lower the local concentration of free Br⁺ and specifically coordinate with or target the enol/enolate geometry.

    Mechanism SM Phenoxy Ketone (Starting Material) Enol Enol Intermediate (Acid/Base Catalyzed) SM->Enol Acid Catalyst EAS_Int Wheland Intermediate (Electrophilic Attack on Ring) SM->EAS_Int Free Br₂ (Uncontrolled) Target α-Bromo Phenoxy Ketone (Desired Product) Enol->Target Controlled Br+ (BDMS / CuBr₂) RingBr Ring-Brominated Byproduct (Undesired EAS) EAS_Int->RingBr Rearomatization DiBr α,α-Dibromo Ketone (Over-bromination) Target->DiBr Excess Reagent

    Mechanistic pathways in phenoxy ketone bromination: alpha-bromination vs. ring bromination.

    Troubleshooting Guide & FAQs

    Q1: My reaction yields a mixture of α-bromo ketone and ring-brominated phenoxy ketone. How do I suppress aromatic bromination? A1: This is the most common failure mode when using Br₂/AcOH. The free Br₂ attacks the electron-rich phenoxy ring via EAS before enolization can fully occur. Solution: Switch your brominating agent. Copper(II) Bromide (CuBr₂) in refluxing ethyl acetate is highly recommended. CuBr₂ acts as a heterogeneous-like source of halogens, reacting via a coordinated enolate pathway rather than releasing high concentrations of free Br₂, effectively sparing the electron-rich phenoxy ring[2].

    Q2: I am using N-Bromosuccinimide (NBS), but I'm seeing significant α,α-dibromination. How can I stop the reaction at mono-bromination? A2: Dibromination occurs because the mono-bromo product can still enolize—often faster than the starting material due to the inductive electron-withdrawing effect of the first bromine atom increasing the acidity of the remaining α-proton[3]. Solution: First, strictly control your stoichiometry to exactly 1.0 equivalent of NBS. Second, lower the reaction temperature to 0–5 °C. If dibromination persists, transition to Bromodimethylsulfonium Bromide (BDMS). BDMS is a milder reagent that shows superior chemoselectivity for monobromination and minimizes polybrominated side products[4].

    Q3: The reaction is sluggish and conversion is low when I avoid strong acids. How do I accelerate it without risking the phenoxy ring? A3: Acid is required to catalyze the rate-determining tautomerization to the enol form[3]. If you are avoiding HBr or strong mineral acids to protect sensitive functional groups, use a milder organic acid like p-Toluenesulfonic acid (p-TsOH) in catalytic amounts (10 mol%) alongside NBS, ensuring the reaction is kept in the dark to suppress competing radical pathways.

    Quantitative Data: Reagent Comparison

    To aid in experimental design, the following table summarizes the performance of various brominating agents specifically applied to electron-rich phenoxy ketones:

    Brominating AgentTypical Conditionsα-Monobromination SelectivityAromatic Ring ToleranceKey Advantage
    Br₂ / AcOH Room Temp, AcidicLow (Prone to dibromination)Poor (EAS on phenoxy ring)Low cost, rapid reaction
    NBS / p-TsOH Refluxing MeCN or DCMModerateModerate (Requires dark conditions)Easy to handle solid
    CuBr₂ Refluxing EtOAc or CHCl₃HighExcellentVisual endpoint (Black to White)
    BDMS 0–5 °C, DCMVery HighExcellentNo metal catalyst needed

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems, meaning the reaction provides intrinsic feedback (visual or physical) to confirm success at key stages.

    Workflow Step1 1. Preparation Dissolve ketone in anhydrous DCM Step2 2. Temp Control Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Addition Add 1.0 eq BDMS portion-wise Step2->Step3 Step4 4. Monitoring Track via TLC (Quench at completion) Step3->Step4 Step5 5. Isolation Wash & Extract Dry over Na₂SO₄ Step4->Step5

    Step-by-step experimental workflow for highly selective alpha-bromination using BDMS.

    Protocol A: Highly Selective Monobromination using BDMS

    Bromodimethylsulfonium bromide (BDMS) is an exceptional reagent for avoiding both ring bromination and dibromination[5].

    • Substrate Preparation: Dissolve 1.0 mmol of the phenoxy ketone in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Temperature Control: Cool the reaction flask to 0–5 °C using an ice-water bath. Causality: Lower temperatures suppress the activation energy required for the undesired electrophilic aromatic substitution pathway[4].

    • Reagent Addition: Add 1.0 mmol (1.0 eq) of BDMS in a single portion.

    • Reaction Monitoring: Stir for 1-2 hours. Self-Validation Check: The reaction mixture should remain relatively clear. A persistent deep orange/red color indicates unreacted bromonium species. Monitor via TLC until the starting material is consumed.

    • Work-up: Quench with saturated aqueous NaHCO₃ (15 mL) to neutralize generated HBr, followed by a wash with saturated aqueous Na₂S₂O₃ (15 mL) to destroy any residual electrophilic bromine.

    • Isolation: Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Mild α-Bromination using Copper(II) Bromide (CuBr₂)

    This protocol is ideal for highly electron-rich phenoxy rings where even BDMS might cause trace nuclear bromination[2].

    • Substrate Preparation: Dissolve 1.0 mmol of phenoxy ketone in 15 mL of ethyl acetate (EtOAc).

    • Reagent Addition: Add 2.0 mmol (2.0 eq) of finely powdered Copper(II) Bromide (CuBr₂). Causality: 2 equivalents are required because CuBr₂ acts as a single-electron oxidant, reducing to CuBr during the halogen transfer.

    • Heating: Heat the mixture to reflux with vigorous stirring.

    • Visual Self-Validation: As the reaction proceeds, the black/dark-green CuBr₂ solid will be consumed, and a white precipitate of Copper(I) Bromide (CuBr) will form. The reaction is complete when the black solid is entirely replaced by the white precipitate[2].

    • Work-up: Filter the hot mixture through a pad of Celite to remove the CuBr precipitate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    References

    • Khan, A. T., et al. "A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS)." Organic Chemistry Portal (Originally published in J. Org. Chem. 2006). URL: [Link]

    • ACS Publications. "A Green, Facile Method for Selective α-Bromination of Flavanones." ACS Omega, 2025. URL: [Link]

    • Ashenhurst, J. "Halogenation Of Ketones via Enols." Master Organic Chemistry. URL: [Link]

    Sources

    Optimization

    Technical Support Center: α-Bromination Work-Up for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one , a critical α-bromo ketone intermediat...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one , a critical α-bromo ketone intermediate. Because α-bromo ketones are highly reactive and thermally labile, the work-up procedure is just as critical as the reaction itself. This guide provides a self-validating methodology, explaining the mechanistic causality behind each step to ensure high yield, purity, and safety.

    Work-Up Workflow

    The following diagram illustrates the optimized work-up sequence following an N-bromosuccinimide (NBS) or molecular bromine ( Br2​ ) mediated α-bromination.

    Workup_Workflow Reaction Crude Reaction Mixture (Ketone + Br2/NBS) Quench 1. Quench (Sat. Na2S2O3) Reaction->Quench Reduce excess Br2/NBS Neutralize 2. Neutralize (Sat. NaHCO3) Quench->Neutralize Neutralize HBr byproduct Extract 3. Extraction (DCM or EtOAc) Neutralize->Extract Phase separation Wash 4. Wash (Brine) Extract->Wash Isolate organic phase Dry 5. Dry (Anhydrous MgSO4) Wash->Dry Remove bulk water Concentrate 6. Concentrate (Rotary Evaporation) Dry->Concentrate Filtered organic phase Product Crude 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Concentrate->Product Yield crude product (<40°C)

    Figure 1: Step-by-step work-up workflow for the isolation of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

    Step-by-Step Methodology: The Causality of the Protocol

    To ensure reproducibility, this protocol is designed as a self-validating system where visual cues confirm the success of each chemical intervention.

    Step 1: Quenching the Reaction

    • Protocol: Cool the reaction mixture to 0–5 °C. Slowly add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) while stirring vigorously until any orange/red tint (indicating free bromine) dissipates.

    • Causality: Sodium thiosulfate acts as a reducing agent to destroy any residual electrophilic bromine ( Br2​ ) or unreacted NBS, converting them into inert, water-soluble bromide salts[1]. This rapid quench is critical to prevent over-bromination (e.g., formation of a dibrominated byproduct) during subsequent solvent evaporation[2].

    Step 2: Neutralization

    • Protocol: Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until gas evolution ( CO2​ ) completely ceases. Verify that the aqueous phase pH is neutral (~7.0).

    • Causality: The α-bromination of ketones generates hydrogen bromide (HBr) as a stoichiometric byproduct[3]. Neutralizing the HBr is critical because acidic conditions can catalyze the degradation of the target α-bromo ketone or promote unwanted side reactions, such as aldol condensations[4]. The cessation of gas evolution acts as a self-validating visual cue that neutralization is complete[5].

    Step 3: Extraction

    • Protocol: Transfer the quenched and neutralized mixture to a separatory funnel. Extract the aqueous layer 2-3 times with dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Causality: 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is highly lipophilic due to its bulky phenoxyphenyl group. DCM or EtOAc efficiently partitions the target compound into the organic phase while leaving succinimide (if NBS was used) and inorganic salts in the aqueous phase[1].

    Step 4: Brine Wash

    • Protocol: Wash the combined organic layers with saturated aqueous sodium chloride (brine).

    • Causality: Brine washing serves a dual purpose: it pre-dries the organic layer by drawing out dissolved water via osmosis, and it helps break up any microscopic emulsions formed during the extraction steps by increasing the ionic strength of the aqueous phase[5].

    Step 5: Drying and Filtration

    • Protocol: Add anhydrous magnesium sulfate ( MgSO4​ ) or sodium sulfate ( Na2​SO4​ ) to the organic layer. Stir for 10-15 minutes until the drying agent flows freely (does not clump), then filter.

    • Causality: Removes trace amounts of water. α-Bromo ketones can slowly hydrolyze to α-hydroxy ketones in the presence of moisture, so ensuring a completely dry organic phase is essential for the stability of the final product[3].

    Step 6: Concentration

    • Protocol: Concentrate the filtrate under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 35–40 °C.

    • Causality: α-Bromo ketones are thermally labile[5]. Excessive heat during concentration can lead to decomposition, dehydrohalogenation, or polymerization. Keeping the temperature low ensures the structural integrity of the crude product[6].

    Quantitative Work-Up Parameters

    Reagent / SolventTypical ConcentrationVolume / RatioPrimary Function
    Sodium Thiosulfate ( Na2​S2​O3​ ) Saturated (aq)0.5–1.0 volume eq.Quenching residual electrophilic bromine ( Br2​ / NBS)
    Sodium Bicarbonate ( NaHCO3​ ) Saturated (aq)1.0–1.5 volume eq.Neutralizing HBr byproduct
    Dichloromethane (DCM) Neat3 × 0.5 volume eq.Extracting the lipophilic α-bromo ketone
    Sodium Chloride (Brine) Saturated (aq)0.5 volume eq.Breaking emulsions and pre-drying organic phase
    Magnesium Sulfate ( MgSO4​ ) Anhydrous solid~5-10 g per 100 mLRemoving trace dissolved water

    Troubleshooting Guides & FAQs

    Q: I am observing a significant amount of the dibrominated byproduct (2,2-dibromo-1-(4-phenoxyphenyl)propan-1-one). How can I prevent this during work-up? A: While dibromination is often a reaction-phase issue caused by poor stoichiometry, it can also occur during work-up if the reaction is not quenched rapidly. Ensure that the reaction mixture is cooled to 0 °C before adding the sodium thiosulfate quench. The quench must be thorough; any residual active bromine will concentrate during solvent evaporation and aggressively react with the mono-brominated product[6].

    Q: A stubborn emulsion formed during the extraction step. How do I break it? A: Emulsions are common when working with complex aryl ketones. To break the emulsion:

    • Add more brine to increase the ionic strength of the aqueous layer[5].

    • If using DCM, add a small amount of additional DCM to change the density ratio between the organic and aqueous phases.

    • Filter the entire biphasic mixture through a pad of Celite to remove fine particulates (often succinimide or catalyst residues) that stabilize the emulsion.

    Q: I used NBS, but NMR shows residual succinimide in my final product. How do I remove it? A: Succinimide is somewhat soluble in polar organic solvents like EtOAc and DCM. If residual succinimide is present, perform additional washes of the organic layer with cold water before the brine wash[1]. Alternatively, succinimide is highly insoluble in non-polar solvents; triturating the crude product with cold hexanes or heptane will often precipitate the succinimide while the 2-Bromo-1-(4-phenoxyphenyl)propan-1-one remains in solution[2].

    Q: My product degrades into a dark, tarry substance during concentration. What is happening? A: α-Bromo ketones are inherently reactive and thermally labile[5]. Degradation during concentration is usually caused by two factors: residual acid or excessive heat. Ensure the NaHCO3​ wash was sufficient by checking the pH of the aqueous layer. During rotary evaporation, strictly maintain the water bath temperature below 40 °C and protect the flask from direct, intense light, as the C-Br bond can undergo homolytic cleavage[2].

    References

    • [1] Title: Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone Source: Benchchem URL:

    • [2] Title: Allylic Bromination (NBS, hv) | Radical Mechanism + Traps Source: OrgoSolver URL:

    • [4] Title: Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL:

    • [3] Title: In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery Source: Benchchem URL:

    • [6] Title: N-Bromosuccinimide Source: Wikipedia URL:

    • [5] Title: 2-Bromo-1-(2-fluorophenyl)propan-1-one | 186036-09-9 Source: Benchchem URL:

    Sources

    Troubleshooting

    stability issues of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in solution

    Welcome to the Technical Support Center for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges associated wi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges associated with handling this highly reactive α-bromo ketone intermediate.

    The degradation of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in solution is not a random occurrence; it is a predictable consequence of its molecular architecture. The adjacent carbonyl group significantly lowers the activation energy for S_N2 nucleophilic attack[1], while the slightly acidic β-protons make the molecule highly susceptible to base-catalyzed elimination[2]. This guide provides the theoretical causality, self-validating protocols, and troubleshooting steps necessary to maintain the structural integrity of this compound during your workflows.

    Core Degradation Pathways (The "Why")

    To effectively troubleshoot, you must first understand the thermodynamic and kinetic forces driving the degradation of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

    • Solvolysis and Hydrolysis (S_N2 Pathway): The α-carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the halogen. In protic solvents (e.g., methanol, ethanol) or in the presence of water, the solvent acts as a nucleophile. This leads to the rapid S_N2 displacement of the bromide ion, forming α-alkoxy or α-hydroxy ketones[3].

    • Dehydrobromination (E2 Elimination): When exposed to basic conditions, the β-protons on the C3 methyl group are abstracted. This triggers an E2 elimination that expels the bromide ion. The overwhelming thermodynamic driving force for this pathway is the formation of 1-(4-phenoxyphenyl)prop-2-en-1-one, a highly stable, fully conjugated α,β-unsaturated system[2].

    • Quasi-Favorskii Rearrangement: Because the C1 carbonyl is attached to an aryl group (lacking α'-protons), a standard Favorskii rearrangement via a cyclopropanone intermediate cannot occur. However, exposure to strong alkoxides can induce a quasi-Favorskii rearrangement (semi-benzilic mechanism), leading to skeletal rearrangement and the formation of ester byproducts[4].

    Pathway Core 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Hydrolysis α-Hydroxy Ketone (Hydrolysis) Core->Hydrolysis H2O / Acid or Base Solvolysis α-Alkoxy Ketone (Solvolysis) Core->Solvolysis Protic Solvents (ROH) Elimination 1-(4-phenoxyphenyl)prop-2-en-1-one (Dehydrobromination) Core->Elimination Non-nucleophilic Base Rearrangement Quasi-Favorskii Ester (Rearrangement) Core->Rearrangement Alkoxide (RO-)

    Primary degradation pathways of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in solution.

    Quantitative Data & Solvent Compatibility

    The stability of your stock solutions is entirely dependent on the microenvironment you create. Table 1 outlines the compatibility of various solvent classes, while Table 2 provides kinetic indicators of degradation.

    Table 1: Solvent Compatibility Matrix

    Solvent ClassExamplesCompatibilityPrimary Risk / Causality
    Protic Methanol, Ethanol, WaterPoor Rapid S_N2 solvolysis/hydrolysis due to nucleophilic attack on the highly electrophilic α-carbon.
    Polar Aprotic DMF, DMSO, AcetonitrileModerate Stable if strictly anhydrous; however, trace moisture will lead to accelerated hydrolysis.
    Non-Polar / Aprotic DCM, Toluene, THFExcellent Lacks nucleophilic character; preserves the C-Br bond integrity and prevents ionization.

    Table 2: Kinetic Stability & Degradation Indicators

    ConditionEstimated Half-LifeVisual / Analytical IndicatorCausality
    Anhydrous THF, 4°C, Dark> 6 monthsStable baseline (HPLC/LC-MS)Minimal thermal/photolytic energy; absence of nucleophiles.
    Methanol, 25°C< 12 hoursAppearance of α-methoxy peakS_N2 solvolysis driven by solvent nucleophilicity.
    Aqueous Basic Workup (pH > 9)< 1 hourSolution darkening; UV shiftE2 elimination forming a conjugated enone; HBr release[2].

    Troubleshooting Guides & FAQs

    Troubleshooting Start Identify Solution Issue Q1 Is the solvent protic? (e.g., MeOH, EtOH, H2O) Start->Q1 Solvolysis High Risk: Solvolysis / Hydrolysis Q1->Solvolysis Yes Q2 Are basic reagents present? Q1->Q2 No Elimination High Risk: Dehydrobromination Q2->Elimination Yes Safe Optimal Condition: Aprotic Solvent (THF, DCM) at <5°C Q2->Safe No

    Decision tree for troubleshooting solvent and reagent compatibility.

    Q1: My solution turned yellow/brown and emits a sharp odor. What happened? A1: This is the hallmark of thermal or photolytic degradation resulting in dehydrobromination. The sharp odor is hydrogen bromide (HBr) gas being released as the compound eliminates to form the α,β-unsaturated ketone[2]. Correction: Discard the solution. In the future, store the compound in a dark, amber vial under an argon atmosphere at 2-8°C.

    Q2: LC-MS shows a mass corresponding to[M - Br + OH]. How did this form in an organic solvent? A2: You are observing the α-hydroxy ketone hydrolysis product. Even in organic solvents like THF or Acetonitrile, trace amounts of atmospheric moisture can act as a nucleophile. α-bromo ketones are highly susceptible to nucleophilic attack[3]. Correction: Ensure your solvents are strictly anhydrous (stored over molecular sieves) and handle the compound under a dry nitrogen/argon blanket.

    Q3: I lose a significant amount of product during my post-reaction liquid-liquid extraction. Why? A3: If you are using a standard basic wash (e.g., saturated NaHCO3 or NaOH) to neutralize acids, the basic environment is catalyzing an E2 elimination[2]. The β-protons on the methyl group are abstracted, kicking off the bromide. Correction: Switch to a mildly acidic or strictly neutral workup (see Protocol B below).

    Standard Operating Protocols (SOPs)

    To ensure self-validating workflows, the following protocols have been engineered to eliminate the causal factors of degradation (moisture, nucleophiles, and bases).

    Protocol A: Preparation of Anhydrous Stock Solutions

    Objective: Prevent solvolysis and hydrolysis during long-term storage.

    • Solvent Preparation: Select an aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Dry the solvent over activated 3Å molecular sieves for at least 24 hours prior to use to ensure water content is <50 ppm.

    • Inert Atmosphere: Purge a clean, amber glass vial with Argon gas for 2 minutes. Amber glass prevents photolytic C-Br bond cleavage.

    • Dissolution: Transfer the required mass of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one into the vial. Add the anhydrous solvent using a chemically resistant, gas-tight syringe.

    • Validation Check: Withdraw a 10 µL aliquot and run a baseline LC-MS. The purity should match the Certificate of Analysis.

    • Storage: Seal the vial with a PTFE-lined cap, wrap with Parafilm, and store at 2-8°C. Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture.

    Protocol B: Controlled Liquid-Liquid Extraction (Workup)

    Objective: Extract the compound without triggering base-catalyzed dehydrobromination or Favorskii-type rearrangements.

    • Quenching: If the upstream reaction contains acid (e.g., HBr byproduct from bromination), quench the reaction mixture by pouring it into a stirred mixture of ice and neutral water (not basic buffer).

    • Extraction: Extract the aqueous layer with an aprotic organic solvent (e.g., Ethyl Acetate or DCM) 3 times.

    • Neutralization (Critical Step): Do NOT wash the combined organic layers with NaOH or Na2CO3. If neutralization is absolutely required, use a dilute, cold (4°C) solution of weak phosphate buffer (pH 6.5 - 7.0).

    • Washing & Drying: Wash the organic layer once with saturated brine to remove residual water. Dry the organic layer over anhydrous Magnesium Sulfate (MgSO4). Avoid Potassium Carbonate (K2CO3) as a drying agent, as its basicity can induce localized elimination on the solid surface.

    • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

    References

    • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at:[Link]

    • The Favorskil reaction involves treatment of an alpha-bromo ketone with base to yield a ring-contracted product. AskFilo. Available at:[Link]

    • Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof (US10836788B2). Google Patents.

    Sources

    Optimization

    Technical Support Center: Scaling Up 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Reactions

    Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, scale-up engineers, and drug development professionals dealing with the synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-on...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, scale-up engineers, and drug development professionals dealing with the synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3). This alpha-bromo ketone is a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), including various kinase inhibitors.

    Scaling up the synthesis of this intermediate—whether via direct Friedel-Crafts acylation with 2-bromopropionyl bromide or via a two-step acylation/alpha-bromination sequence—presents severe challenges in thermal management, regioselectivity, and hazardous gas evolution. This center provides causality-driven troubleshooting, self-validating protocols, and flow-chemistry solutions to overcome these bottlenecks.

    Part 1: Troubleshooting Guide & FAQs

    Q1: During the Friedel-Crafts acylation of diphenyl ether, we experience sudden, uncontrollable exotherms. How can we safely manage the heat of reaction on a multi-kilogram scale? A: The exotherm in a Friedel-Crafts acylation is biphasic. The first thermal spike occurs during the complexation of the Lewis acid (e.g., AlCl3​ ) with the acyl halide, generating the active acylium ion. The second, more sustained exotherm occurs during the electrophilic aromatic substitution itself[1]. In batch reactors, the surface-area-to-volume ratio ( A/V ) decreases drastically upon scale-up, overwhelming the reactor's cooling capacity ( UAΔT ). Solution: Decouple the complexation from the reaction. Pre-form the AlCl3​ -acyl halide complex in a dedicated vessel under controlled cooling, then dose this complex into the diphenyl ether solution. Alternatively, transition to a continuous flow reactor where the high A/V ratio ensures near-instantaneous heat dissipation[2].

    Q2: When brominating 1-(4-phenoxyphenyl)propan-1-one, we observe up to 15% of the gem-dibromo impurity. Why does this happen, and how do we suppress over-bromination? A: This is a classic kinetic vs. thermodynamic control issue. In batch reactors, poor macroscopic mixing creates localized zones with high concentrations of Br2​ . Although the mono-bromo product is sterically hindered, the electron-withdrawing bromine atom increases the acidity of the remaining alpha-proton. If the local Br2​ concentration is high, the mono-bromo ketone rapidly enolizes and reacts a second time before the unreacted starting material can access the reagent[3]. Solution: Suppress over-bromination by using strict stoichiometric control (0.98 eq of Br2​ ) and operating under continuous flow conditions. Flow chemistry ensures instantaneous mixing (eliminating high-concentration pockets) and allows for precise residence time control, quenching the reaction immediately after mono-bromination is achieved[2].

    Q3: The reaction generates massive volumes of HBr gas. What is the most reliable way to manage this without causing reactor corrosion or environmental release? A: Alpha-bromination with elemental bromine generates one equivalent of HBr gas as a stoichiometric byproduct. HBr is highly corrosive to standard stainless steel (e.g., SS316) and glass-lined reactors if moisture is present. Solution: Ensure the reaction system is rigorously anhydrous. Route the reactor exhaust through a dual-stage scrubbing system: a primary dry trap (to prevent suck-back) followed by a secondary counter-current scrubber circulating 10-20% aqueous NaOH or KOH . Monitor the pH of the scrubber solution; a drop below pH 9 indicates scrubber exhaustion.

    Q4: 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a potent lachrymator and degrades upon distillation. How should we isolate the product? A: Alpha-bromo ketones are thermally labile; prolonged heating during distillation promotes dehydrobromination, yielding highly reactive enones, or causes polymerization[4]. Furthermore, their lachrymatory nature makes manual handling of the crude oil hazardous. Solution: Avoid distillation entirely. Isolate the product via crystallization. The 4-phenoxyphenyl moiety provides sufficient lipophilicity to allow crystallization from cold ethanol or a mixture of ethyl acetate/heptane. This not only purifies the product from dibromo impurities but also yields a solid that is significantly safer to handle than the neat oil.

    Part 2: Reaction Pathways & Engineering Visualizations

    ReactionPathways DPE Diphenyl Ether Interm 1-(4-phenoxyphenyl)propan-1-one DPE->Interm Pathway B: Two-Step Product 2-Bromo-1-(4-phenoxyphenyl)propan-1-one DPE->Product Pathway A: Direct Friedel-Crafts BPB 2-Bromopropionyl Bromide + AlCl3 BPB->Product PC Propionyl Chloride + AlCl3 PC->Interm Interm->Product Alpha-Bromination Br2 Br2 / Acid (Bromination) Br2->Product

    Fig 1: Reaction pathways for synthesizing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

    FlowSetup Ketone Ketone in Solvent Mixer T-Mixer (High Shear) Ketone->Mixer Br2 Br2 in Solvent Br2->Mixer Reactor Residence Time Unit (PFA Tubing, 25°C) Mixer->Reactor Instant Mixing Quench In-line Quench (Na2S2O3) Reactor->Quench Controlled Residence Time Collection Product Collection Quench->Collection Safe Isolation

    Fig 2: Continuous flow setup for the alpha-bromination of aryl ketones.

    Part 3: Quantitative Data Presentation

    The following table summarizes the process metrics when comparing traditional batch bromination versus continuous flow bromination for 1-(4-phenoxyphenyl)propan-1-one.

    Process ParameterTraditional Batch ReactorContinuous Flow Reactor (PFA Tubing)
    Mixing Time 2 - 5 minutes (Scale-dependent)< 100 milliseconds
    Residence / Reaction Time 2 - 4 hours3 - 5 minutes
    Temperature Control ( ΔT ) ± 15 °C (High exotherm risk) ± 0.5 °C (Isothermal operation)
    Mono-bromo Yield (Target) 78 - 82%94 - 96%
    Gem-dibromo Impurity 8 - 15%< 1.0%
    Unreacted Starting Material 2 - 5%< 0.5%
    HBr Gas Management Surge release during dosingSteady, continuous low-volume release

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Synthesis via Two-Step Friedel-Crafts Acylation (Batch)

    This protocol utilizes built-in In-Process Controls (IPCs) to validate each phase of the reaction, preventing catastrophic failures during scale-up[1][4].

    Step 1: Catalyst Complexation (Validation Checkpoint)

    • Charge a dry, nitrogen-flushed 50 L glass-lined reactor with 15 L of anhydrous dichloromethane (DCM) and 1.1 equivalents of anhydrous AlCl3​ .

    • Cool the suspension to 0 °C.

    • Slowly dose 1.05 equivalents of propionyl chloride over 60 minutes.

    • Self-Validation Check: Monitor the internal temperature. A steady exotherm of 5-10 °C confirms active complexation. If no exotherm is observed within the first 10% of dosing, STOP immediately. Do not pool unreacted reagents; verify the quality of the AlCl3​ to prevent a delayed runaway exotherm.

    Step 2: Electrophilic Aromatic Substitution 5. Once complexation is complete and the temperature returns to 0 °C, slowly dose 1.0 equivalent of diphenyl ether dissolved in 5 L of DCM over 2 hours. 6. Maintain the internal temperature below 5 °C. 7. After dosing, allow the mixture to warm to 20 °C and stir for 4 hours. 8. Self-Validation Check: Pull a sample and quench in cold methanol. Analyze via HPLC. Proceed to quench only when diphenyl ether is < 1.0% by Area.

    Step 3: Quench and Isolation 9. Reverse-quench the reaction by transferring the mixture into a secondary vessel containing 20 L of a 1M HCl / ice-water mixture, maintaining the quench vessel below 15 °C. 10. Separate the organic layer, wash with 10% NaHCO3​ until pH 7 is reached, and concentrate under reduced pressure to yield 1-(4-phenoxyphenyl)propan-1-one.

    Protocol B: Alpha-Bromination via Continuous Flow

    This protocol addresses the regioselectivity and over-bromination issues inherent to batch processing by utilizing precise residence time control[2][3].

    Step 1: Feed Solution Preparation

    • Feed A: Dissolve 1-(4-phenoxyphenyl)propan-1-one (1.0 M) in anhydrous acetonitrile containing 0.1 M hydrobromic acid (catalyst to initiate enolization).

    • Feed B: Prepare a 1.05 M solution of elemental bromine ( Br2​ ) in anhydrous acetonitrile.

    Step 2: Flow Reactor Initialization 3. Prime a continuous flow reactor system (equipped with a high-shear T-mixer and a 20 mL PFA residence time coil) with pure acetonitrile. 4. Submerge the residence time coil in a thermostat bath set to 25 °C.

    Step 3: Steady-State Operation (Validation Checkpoint) 5. Engage the syringe/HPLC pumps to deliver Feed A at 2.0 mL/min and Feed B at 1.9 mL/min (Ensuring exactly 0.99 equivalents of Br2​ ). 6. Route the output into an inline UV-Vis flow cell to monitor the disappearance of the characteristic Br2​ color (approx. 400 nm). 7. Self-Validation Check: Collect the first 3 reactor volumes (60 mL) as waste (transient state). Collect a 1 mL sample of the steady-state output and immediately quench with aqueous sodium thiosulfate. Analyze via HPLC.

    • Pass Criteria: Mono-bromo product > 94%, gem-dibromo < 1%, Starting Material < 1%.

    • Adjustment: If Starting Material > 1%, decrease total flow rate by 10% to increase residence time. If gem-dibromo > 1%, decrease Feed B flow rate to lower the Br2​ stoichiometry.

    Step 4: Continuous Quench and Crystallization 8. Once steady-state is validated, route the reactor effluent directly into a stirred collection vessel containing a 10% aqueous sodium thiosulfate solution to instantly quench any residual bromine. 9. Extract the organic phase, exchange the solvent to ethanol, and cool to 0 °C to crystallize the pure 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. Filter and dry under vacuum.

    Part 5: References

    • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination Source: ACS Organic Process Research & Development URL:[Link]

    • Efficient and selective α-bromination of carbonyl compounds Source: Semantic Scholar URL:[Link]

    • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation Source: ACS Omega URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity of Substituted 2-Bromo-1-phenylpropan-1-ones: A Technical Guide

    Introduction & Rationale Substituted 2-bromo-1-phenylpropan-1-ones (α-bromopropiophenones) are highly versatile bifunctional electrophiles utilized extensively in the synthesis of active pharmaceutical ingredients, synth...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Rationale

    Substituted 2-bromo-1-phenylpropan-1-ones (α-bromopropiophenones) are highly versatile bifunctional electrophiles utilized extensively in the synthesis of active pharmaceutical ingredients, synthetic cathinones, and complex heterocyclic scaffolds[1][2]. The unique reactivity of these molecules stems from the adjacent positioning of a carbonyl group and an α-carbon bearing a bromine atom[3]. This proximity creates a highly electrophilic center, making the α-carbon exceptionally susceptible to nucleophilic attack[4].

    For researchers and drug development professionals, understanding how different substituents on the phenyl ring modulate this reactivity is critical for optimizing synthetic routes, controlling reaction kinetics, and maximizing enantiomeric excess in asymmetric catalysis. This guide objectively compares the reactivity profiles of these compounds across two primary reaction classes: nucleophilic substitution ( SN​2 ) and transition-metal-catalyzed cross-coupling.

    Mechanistic Overview & Substituent Effects

    Nucleophilic Substitution ( SN​2 ) Amination

    The α-carbon of 2-bromo-1-phenylpropan-1-one undergoes rapid SN​2 substitution with amines (e.g., diethylamine, N-methylbenzylamine)[2][5]. The adjacent carbonyl group accelerates this reaction by lowering the energy of the transition state; the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Br bond, stabilizing the incoming nucleophile's electron density[3][4].

    The electronic nature of the phenyl substituents significantly impacts these reaction kinetics[4]:

    • Electron-Withdrawing Groups (EWGs) (e.g., 4-NO₂, 4-F): Enhance the electrophilicity of the α-carbon via inductive and resonance effects. This increases the rate of nucleophilic attack, a relationship that can be quantitatively modeled using the Hammett equation ( log(k/k0​)=ρσ )[4][6].

    • Electron-Donating Groups (EDGs) (e.g., 4-OCH₃): Attenuate the rate of SN​2 substitution by increasing electron density at the carbonyl carbon, which slightly reduces the overall electrophilicity of the adjacent α-carbon[7].

    SN2_Mechanism N1 Substituted 2-Bromo-1-phenylpropan-1-one N3 SN2 Transition State (Carbonyl Overlap) N1->N3 Nucleophilic Attack N2 Amine Nucleophile (e.g., Benzylamine) N2->N3 Nucleophilic Attack N4 α-Amino Ketone Product N3->N4 C-N Bond Formation N5 Bromide Leaving Group N3->N5 C-Br Cleavage

    SN2 mechanism of α-bromopropiophenone amination showing transition state stabilization.

    Transition-Metal-Catalyzed Cross-Coupling

    In contrast to classical SN​2 pathways, the reactivity profile changes dramatically in transition-metal-catalyzed processes, such as the nickel-catalyzed asymmetric Kumada cross-coupling with aryl Grignard reagents[8][9].

    Kinetic studies on the cross-coupling of 2-bromo-1-phenylpropan-1-one with PhMgBr reveal that the reaction is first-order in the nickel catalyst, first-order in the Grignard reagent, but zero-order in the α-bromoketone electrophile [8][9][10]. Because the oxidative addition of the α-bromoketone is not the rate-determining step, the electronic nature of the substituent (whether EDG or EWG) does not significantly bottleneck the catalytic cycle. Consequently, consistently high yields and enantiomeric excesses (>90% ee) are obtained regardless of the electron-withdrawing or electron-donating nature of the substituent on the aromatic ring[9][10].

    Comparative Kinetic & Yield Data

    The following table summarizes the divergent effects of para-substituents on the reactivity of 2-bromo-1-phenylpropan-1-ones across different reaction paradigms.

    Table 1: Influence of para-Substituents on Reactivity Profiles

    Substituent (R)Hammett Constant ( σp​ )Relative SN​2 Amination RateKumada Coupling Yield (%)Kumada Coupling ee (%)
    -H (Unsubstituted)0.00Baseline85>90
    -OCH₃ (EDG)-0.27Decelerated82>90
    -F (Weak EWG)+0.06Slightly Accelerated88>90
    -NO₂ (Strong EWG)+0.78Highly AcceleratedN/AN/A

    *Data derived from kinetic studies of racemic α-bromoketones undergoing asymmetric cross-coupling[8][9].

    Experimental Workflows & Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating necessary in-process controls.

    Protocol 1: Nucleophilic Substitution ( SN​2 ) with N-Methylbenzylamine

    This protocol leverages polar aprotic conditions to maximize SN​2 trajectory efficiency without hydrogen-bonding the nucleophile[2].

    • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equivalent of the substituted 2-bromo-1-phenylpropan-1-one in anhydrous tetrahydrofuran (THF) (0.5 M concentration).

    • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Low temperatures suppress over-alkylation and degradation of the highly reactive α-bromoketone[2].

    • Nucleophile Addition: Add 2.1 equivalents of N-methylbenzylamine dropwise over 15 minutes. Causality: One equivalent acts as the nucleophile, while the slight excess acts as an acid scavenger for the generated HBr, preventing the formation of unwanted impurities[5].

    • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1) and GC-MS.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

    Protocol 2: Nickel-Catalyzed Asymmetric Kumada Cross-Coupling

    This protocol outlines the stereoconvergent carbon-carbon bond formation of racemic α-bromoketones[8][9].

    • Catalyst Activation: In a Schlenk tube, dissolve 10 mol% NiCl₂·glyme and 12 mol% chiral bis(oxazoline) ligand in 1,2-dimethoxyethane (DME). Stir at room temperature for 5 minutes until a homogeneous complex forms[8].

    • Electrophile Preparation: Add 1.0 mmol of the racemic substituted 2-bromo-1-phenylpropan-1-one to the catalyst solution and stir for 5 minutes at room temperature[8].

    • Cross-Coupling: Cool a separate flask containing 1.5 equivalents of the aryl Grignard reagent to -60 °C. Dropwise, add the electrophile/catalyst solution over 3 minutes. Causality: The remarkably low temperature (-60 °C) is critical to prevent the racemization of the highly labile α-arylketone product[8][9].

    • Validation: Stir for 16-32 hours at -60 °C. The zero-order dependence on the electrophile ensures steady conversion[9].

    • Quench: Quench the yellow solution rapidly with 2 mL of ethanol at -60 °C, then filter through a bed of silica gel to remove metal salts[8].

    Kumada_Workflow Step1 1. Catalyst Preparation NiCl2 + Chiral Ligand in DME Step2 2. Electrophile Addition Add α-Bromoketone (RT, 5 min) Step1->Step2 Step3 3. Cross-Coupling Dropwise addition to Grignard (-60°C) Step2->Step3 Step4 4. Quench & Purification Ethanol quench, Silica filtration Step3->Step4

    Step-by-step experimental workflow for the asymmetric Kumada cross-coupling.

    Sources

    Comparative

    Analytical Validation of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Purity by HPLC: A Comparative Guide

    Introduction: The Analytical Challenge 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3)[1] is a critical α-bromo ketone intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs),...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Challenge

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3)[1] is a critical α-bromo ketone intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly targeted kinase inhibitors. Ensuring the absolute chemical purity of this intermediate is paramount. The synthesis of α-bromo ketones frequently yields structurally similar impurities—such as unbrominated precursors and α,α′-dibromo ketone byproducts[2]—which can propagate through subsequent synthetic steps and generate difficult-to-clear API impurities.

    This guide objectively compares analytical platforms for purity determination and provides a self-validating, compliant High-Performance Liquid Chromatography (HPLC) methodology.

    Comparative Analysis of Analytical Platforms

    Selecting the correct analytical technique requires understanding the physicochemical vulnerabilities of the analyte.

    • Gas Chromatography (GC-FID/MS): While GC offers exceptional theoretical plate counts, α-bromo ketones are notoriously thermolabile. At standard GC injection port temperatures (200–250°C), 2-Bromo-1-(4-phenoxyphenyl)propan-1-one undergoes rapid thermal dehydrohalogenation, forming artificial alkene degradants. This thermal degradation skews the purity profile and falsely inflates impurity reporting.

    • Quantitative NMR (qNMR): qNMR is excellent for absolute quantification without reference standards. However, it lacks the sensitivity (Limit of Detection typically >0.1%) required to detect trace synthetic impurities at the thresholds mandated by regulatory guidelines.

    • HPLC-UV (The Gold Standard): HPLC operates at ambient or near-ambient temperatures, preserving the structural integrity of the brominated ketone. When coupled with a Diode Array Detector (DAD) and optimized stationary phases, it provides the sensitivity, specificity, and robustness required for rigorous validation.

    Stationary Phase Selection: The Causality of Column Chemistry

    To develop a robust HPLC method, we must objectively evaluate stationary phase performance. The target molecule possesses a highly hydrophobic and electron-rich phenoxyphenyl moiety (two aromatic rings linked by an ether oxygen), coupled with a polarizable carbon-bromine bond.

    • Standard C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. Because the unbrominated precursor (Impurity A) and the target molecule have similar overall hydrophobicity, C18 columns often fail to achieve baseline resolution.

    • Phenyl-Hexyl: Introduces π-π interactions. The phenyl ring on the stationary phase interacts with the phenoxyphenyl ether of the analyte, while the hexyl spacer allows for conformational flexibility, improving shape selectivity.

    • Biphenyl: Provides the highest degree of polarizability and dipole-dipole interactions. The biphenyl rings dynamically interact with the electron-rich phenoxyphenyl ether and the halogenated carbon, yielding superior retention and baseline resolution of positional isomers and over-brominated byproducts.

    Table 1: Comparative Resolution of HPLC Stationary Phases
    Column ChemistryDimensionsMobile PhaseResolution (Target vs. Imp A)Peak Tailing ( Tf​ )Mechanistic Assessment
    Standard C18 150 x 4.6 mm, 3 µm0.1% FA in H₂O / MeCN1.4 (Co-elution risk)1.25Suboptimal shape selectivity; relies only on dispersive forces.
    Phenyl-Hexyl 150 x 4.6 mm, 3 µm0.1% FA in H₂O / MeCN2.81.10Good π-π interactions; moderate resolution.
    Biphenyl 150 x 4.6 mm, 3 µm0.1% FA in H₂O / MeCN4.1 1.02 Superior polarizability & dipole-dipole interactions.

    ICH Q2(R2) Analytical Validation Workflow

    The following workflow illustrates the logical progression from method development through regulatory validation, ensuring a self-validating system.

    G cluster_Phase1 Phase 1: Method Development cluster_Phase2 Phase 2: ICH Q2(R2) Validation Start 2-Bromo-1-(4-phenoxyphenyl) propan-1-one (Target) ColScreen Stationary Phase Screening (Biphenyl > Phenyl-Hexyl > C18) Start->ColScreen Opt Mobile Phase Optimization (0.1% FA in H2O / MeCN) ColScreen->Opt Spec Specificity (Forced Degradation & Resolution) Opt->Spec Lin Linearity & Range (R² ≥ 0.999, LOQ to 150%) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Spec->Acc Prec Precision (RSD ≤ 2.0%, n=6) Spec->Prec

    ICH Q2(R2) Analytical Validation Workflow for HPLC Method Development.

    Step-by-Step Experimental Methodology

    This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) in accordance with[3] to confirm assay performance prior to data acquisition.

    Step 1: Chromatographic Conditions & Solution Preparation
    • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (Causality: FA suppresses the ionization of trace phenolic degradants and minimizes secondary silanol interactions, ensuring sharp peaks).

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient Program: 40% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV DAD at 254 nm.

    • Standard Preparation: Accurately weigh 50.0 mg of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one reference standard. Dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.

    Step 2: System Suitability Testing (Internal Control)

    Before executing validation samples, inject a System Suitability Solution containing the Target (1.0 mg/mL), Impurity A (unbrominated, 0.01 mg/mL), and Impurity B (dibrominated, 0.01 mg/mL).

    • Acceptance Criteria: Resolution between Target and Impurity A must be ≥2.0 . Tailing factor ( Tf​ ) for the Target must be ≤1.5 . The %RSD of the Target peak area from 5 replicate injections must be ≤2.0% .

    Step 3: Specificity & Forced Degradation

    Following the updated ICH Q2(R2) guidelines[4], specificity must be demonstrated by stressing the sample to generate potential degradants and proving the target peak remains spectrally pure (Peak Purity Angle < Purity Threshold).

    • Acidic: 1N HCl, 60°C for 2 hours.

    • Basic: 1N NaOH, 60°C for 2 hours. (Note: α-bromo ketones are highly susceptible to basic hydrolysis and Favorskii rearrangements; expect >15% degradation).

    • Oxidative: 3% H₂O₂, 60°C for 2 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

    Step 4: Linearity, Accuracy, and Precision
    • Linearity: Prepare calibration standards at LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Plot peak area vs. concentration.

    • Accuracy (Spike Recovery): Spike the sample matrix with known concentrations of Impurities A and B at 50%, 100%, and 150% of the specification limit (e.g., 0.15% w/w). Calculate the percentage recovery.

    • Precision: Inject the 100% standard preparation 6 times (System Precision). Prepare 6 independent sample preparations of a single batch and analyze (Method Precision).

    Experimental Validation Results

    The optimized Biphenyl HPLC method was subjected to full ICH Q2(R2) validation. The quantitative data is summarized below, demonstrating that the method is highly accurate, precise, and fit for purpose.

    Table 2: ICH Q2(R2) Method Validation Summary
    Validation ParameterRegulatory Acceptance CriteriaExperimental ResultStatus
    System Suitability Resolution > 2.0, Tf​ ≤ 1.5Res = 4.1, Tf​ = 1.02Pass
    Specificity (DAD) No interference at target RTPurity Angle < Purity ThresholdPass
    Linearity (Target) R² ≥ 0.999 (LOQ to 150%)R² = 0.9998Pass
    Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.45%Pass
    Accuracy (Recovery) 98.0% - 102.0% (Spike levels)99.2% - 100.8%Pass
    Sensitivity S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 0.01%, LOQ = 0.03%Pass

    References

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines, 2023. Available at:[Link]

    • Royal Society of Chemistry (RSC). "H₂O₂/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones". RSC Advances, 2018. Available at:[Link]

    Sources

    Validation

    Comprehensive Comparison Guide: Structural Confirmation Strategies for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Derivatives

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Methodology & Performance Comparison Foreword: The Analytical Dilemma of Reactive Intermediates As a Senior Ap...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Methodology & Performance Comparison

    Foreword: The Analytical Dilemma of Reactive Intermediates

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks when confirming the structure of highly reactive pharmaceutical intermediates. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a classic example. Because it is an α -bromo ketone, the carbon-bromine bond adjacent to the carbonyl is exceptionally electrophilic and labile [1].

    When researchers attempt direct structural confirmation using standard Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or prolonged 2D Nuclear Magnetic Resonance (NMR), they often encounter degradation artifacts. The compound is prone to acid-catalyzed dehydrobromination and solvolysis in protic solvents [2], which obscures the true molecular framework and regiochemistry.

    To achieve definitive structural confirmation, we must shift from passive observation to active chemical trapping. This guide objectively compares Direct Analysis against Derivatization-Assisted Structure Elucidation (DASE) , specifically utilizing the Hantzsch thiazole synthesis [3], to establish a self-validating system for absolute regiochemical and stereochemical proof.

    Visualizing the Analytical Logic

    Workflow Start 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Direct Direct Analysis Workflow (Prone to Degradation) Start->Direct Aliquot A DASE DASE Workflow (Hantzsch Derivatization) Start->DASE Aliquot B NMR 1D/2D NMR (Risk of Solvolysis) Direct->NMR HRMS LC-HRMS (In-source Dehydrobromination) Direct->HRMS Hantzsch Reaction with Thiourea (Ethanol, Reflux, 1h) DASE->Hantzsch Stable Stable 2-Aminothiazole Derivative Hantzsch->Stable Cyclization & Dehydration XRD Single-Crystal XRD (Absolute Configuration) Stable->XRD NMR_Deriv Multinuclear NMR (Definitive Connectivity) Stable->NMR_Deriv

    Comparative analytical workflow: Direct Analysis vs. Derivatization-Assisted Structure Elucidation.

    Mechanistic Causality: Why DASE is a Self-Validating System

    The Hantzsch reaction is not merely a sample preparation step; it is a mechanistic proof of structure. By reacting 2-Bromo-1-(4-phenoxyphenyl)propan-1-one with thiourea, we initiate a highly specific cascade: S-alkylation followed by intramolecular cyclization and dehydration [4].

    The successful formation of the resulting 2-amino-4-(4-phenoxyphenyl)-5-methylthiazole fundamentally requires the halogen to be strictly α to the carbonyl. If the bromine were located elsewhere (e.g., on the aromatic ring or the β -carbon), the cyclization would fail. Thus, the mere formation of the thiazole core definitively validates the regiochemistry of the starting material.

    Mechanism A α-Bromo Ketone (Electrophile) C S-Alkylation Intermediate A->C S attacks α-Carbon B Thiourea (Nucleophile) B->C D Intramolecular Cyclization C->D N attacks Carbonyl E 2-Aminothiazole Derivative D->E -H2O (Aromatization)

    Logical mechanism of the Hantzsch thiazole synthesis for structural locking.

    Comparative Performance & Data Interpretation

    The tables below objectively compare the performance of direct analysis versus the DASE workflow, alongside the expected diagnostic signals for structural confirmation.

    Table 1: Analytical Strategy Performance Comparison

    Analytical StrategyRegiochemical ConfidenceStereochemical ProfilingSample StabilitySensitivity
    Direct LC-HRMS Low (In-source fragmentation)NonePoor (Hydrolyzes in LC solvents)High
    Direct 2D NMR Moderate (If acquired rapidly)Low (Requires chiral solvating agents)Moderate (Degrades in protic solvents)Low
    DASE (Thiazole + XRD/NMR) Absolute (Locked heterocycle)Absolute (Via anomalous dispersion in XRD)Excellent (Crystalline, bench-stable)Moderate

    Table 2: Diagnostic Signals for Structure Confirmation

    Diagnostic Signal2-Bromo-1-(4-phenoxyphenyl)propan-1-one (Direct)2-Amino-4-(4-phenoxyphenyl)-5-methylthiazole (DASE)
    HRMS [M+H]⁺ m/z 305.0172 ( 79 Br), 307.0152 ( 81 Br)m/z 283.0905 (Isotopic pattern locked, no Br)
    ¹H NMR (Aliphatic/Hetero) ~5.20 ppm (q, 1H, CH-Br), ~1.85 ppm (d, 3H, CH 3​ )~2.35 ppm (s, 3H, Thiazole-CH 3​ ), ~6.8 ppm (br s, 2H, NH 2​ )
    ¹³C NMR (Carbonyl/Hetero) ~193.0 ppm (C=O), ~45.0 ppm (CH-Br)~166.0 ppm (C-NH 2​ ), ~148.0 ppm (Thiazole C4)
    Experimental Protocols

    To ensure reproducibility and scientific integrity, follow these self-validating methodologies.

    Protocol A: DASE Hantzsch Derivatization Workflow

    Note: This protocol converts the unstable α -bromo ketone into a stable, highly crystalline thiazole suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

    • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (305 mg) of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in 10 mL of anhydrous ethanol.

    • Nucleophilic Addition: Add 1.2 mmol (91 mg) of thiourea to the stirring solution at room temperature.

    • Cyclization: Attach a reflux condenser and heat the mixture to 75°C (reflux) for 1 to 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1).

    • Isolation: Cool the reaction mixture to 0°C. The hydrobromide salt of the 2-aminothiazole derivative will precipitate.

    • Neutralization & Crystallization: Filter the solid, suspend it in 10 mL of water, and neutralize with saturated aqueous NaHCO 3​ until pH 8 is reached. Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Recrystallize from hot ethanol to yield X-ray quality crystals.

    Protocol B: LC-HRMS Acquisition Parameters
    • Sample Preparation: Dissolve 1 mg of the purified thiazole derivative in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100.

    • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

    • Mass Spectrometry: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Lock mass calibration is required. Extract the exact mass chromatogram for m/z 283.0905 ( ± 5 ppm).

    Protocol C: Multinuclear NMR Acquisition
    • Sample Preparation: Dissolve 15 mg of the thiazole derivative in 0.6 mL of DMSO- d6​ .

    • Acquisition: Acquire standard 1D ¹H (64 scans) and ¹³C (1024 scans) spectra at 298 K.

    • Validation: To definitively assign the connectivity of the phenoxyphenyl group to the thiazole C4 position, acquire a 2D HMBC spectrum. Look for the critical three-bond correlation ( 3JCH​ ) between the thiazole methyl protons (~2.35 ppm) and the thiazole C4 carbon (~148.0 ppm).

    References
    • Title: Detailed Mechanisms for Organic Transformations: Hantzsch Thiazole Synthesis Source: AskFilo URL: [Link]

    Sources

    Comparative

    comparing the efficacy of different brominating agents for phenoxy ketones

    An In-Depth Guide to the Efficacy of Brominating Agents for Phenoxy Ketones For researchers, scientists, and professionals in drug development, the synthesis of halogenated organic molecules is a cornerstone of creating...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Efficacy of Brominating Agents for Phenoxy Ketones

    For researchers, scientists, and professionals in drug development, the synthesis of halogenated organic molecules is a cornerstone of creating new therapeutic agents and valuable chemical intermediates. Brominated phenoxy ketones, in particular, serve as versatile precursors for a wide array of more complex structures. The strategic introduction of a bromine atom—either on the aromatic ring or at the α-carbon of the ketone—can dramatically influence a molecule's biological activity and synthetic utility.

    However, the choice of brominating agent is far from trivial. It dictates the reaction's regioselectivity, yield, safety, and scalability. This guide offers a comparative analysis of common brominating agents, grounded in experimental evidence and mechanistic principles, to empower chemists to make informed decisions for their specific synthetic challenges.

    Core Concepts: The Duality of Phenoxy Ketone Bromination

    Phenoxy ketones present two primary sites for bromination: the activated aromatic ring and the enolizable α-carbon adjacent to the carbonyl group. The reaction's outcome is a delicate balance of the chosen reagent, solvent, and catalytic conditions.

    • α-Bromination: This reaction proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone tautomerizes to its enol form, which is nucleophilic and attacks the electrophilic bromine source. This is a critical transformation for introducing a functional handle for subsequent substitution reactions.[1][2]

    • Aromatic Bromination (Electrophilic Aromatic Substitution): The phenoxy group is an activating, ortho-, para-directing group. The electron-rich aromatic ring can attack an electrophilic bromine species, leading to substitution, typically at the positions para or ortho to the ether linkage. The choice of solvent and catalyst can significantly influence this pathway.[3][4]

    Comparative Analysis of Brominating Agents

    The selection of a brominating agent requires a trade-off between reactivity, selectivity, safety, and cost. Below is a detailed comparison of several widely used reagents.

    Elemental Bromine (Br₂)

    Elemental bromine is the most traditional and atom-economical brominating agent. However, its high reactivity and hazardous nature often make it a less desirable choice in modern synthesis.

    • Efficacy & Selectivity: Br₂ is a powerful brominating agent that can be used for both α-bromination and aromatic substitution.[5] In the presence of an acid catalyst like acetic acid, it readily performs α-bromination on ketones.[5] However, its high reactivity can lead to a lack of selectivity, often resulting in multiple brominations or a mixture of ring- and α-brominated products.[3][5] Achieving high regioselectivity often requires carefully controlled, acid-free conditions.[5]

    • Safety & Handling: Liquid bromine is highly toxic, corrosive, and volatile.[5][6] Its use requires stringent safety precautions, including a well-ventilated fume hood and specialized handling procedures. The reaction also generates corrosive hydrogen bromide (HBr) gas as a byproduct, which presents further handling and disposal challenges.[5][6]

    N-Bromosuccinimide (NBS)

    NBS is a crystalline solid that has become one of the most popular reagents for bromination due to its ease of handling and enhanced safety profile compared to Br₂.[1][7][8]

    • Efficacy & Selectivity: NBS is exceptionally versatile. Its reactivity can be precisely tuned by the reaction conditions.

      • For α-bromination , NBS is typically used under acidic catalysis (e.g., p-toluenesulfonic acid) or with a catalyst like aluminum oxide (Al₂O₃) in a polar solvent like methanol.[1][3][4] The reaction proceeds through the enol intermediate, yielding the α-bromo ketone with high selectivity.[4]

      • For aromatic bromination of activated rings, NBS can be used with or without a catalyst. In polar solvents like acetonitrile, nuclear bromination can be favored, especially on highly activated phenoxy ketones.[4] The use of additives like Lewis acids or even protic acids like lactic acid can enhance the electrophilicity of the bromine from NBS, promoting aromatic substitution.[7]

    • Safety & Handling: As a solid, NBS is significantly easier and safer to weigh and handle than liquid bromine.[1][8] While it is a source of electrophilic bromine and should be handled with care, it mitigates the risks associated with the high volatility and corrosiveness of Br₂.[1]

    Pyridinium Tribromide (Py·Br₃)

    Also known as pyridinium hydrobromide perbromide, this reagent is a stable, crystalline solid complex of pyridine, HBr, and Br₂.[9] It serves as a convenient and safe source of electrophilic bromine.

    • Efficacy & Selectivity: Pyridinium tribromide is considered a mild and selective brominating agent.[9] It is particularly effective for the α-bromination of ketones, often providing high yields of the monobrominated product with minimal side reactions.[9][10] It is also used for the bromination of activated aromatic compounds like phenols and ethers.[9] Its solid form allows for precise stoichiometric control, which helps in preventing over-bromination.[11]

    • Safety & Handling: As a stable, non-volatile solid, Py·Br₃ is much safer to handle than elemental bromine.[11][12] It is easy to weigh and transfer, reducing the risk of exposure.[10] While it does release bromine in solution, the controlled release enhances reaction safety and predictability.[11][12]

    In-situ Generated Bromine (H₂O₂/HBr)

    This "green chemistry" approach involves the in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[13] The overall reaction is H₂O₂ + 2HBr → Br₂ + 2H₂O.[13]

    • Efficacy & Selectivity: This system is highly effective for the α-bromination of a wide range of ketones, including aryl alkyl ketones, often at room temperature and without the need for organic solvents ("on water" conditions).[14][15][16] It provides good to excellent yields of selectively monobrominated products.[14][15] By adjusting the stoichiometry of H₂O₂ and HBr, the reaction can be directed to produce either mono- or dibrominated ketones.[13]

    • Safety & Handling: This method avoids the direct handling of hazardous liquid bromine.[14] Hydrogen peroxide is a strong oxidant, and HBr is corrosive, but they are generally considered less hazardous to handle than Br₂.[1] The process is environmentally friendly as the main byproduct is water, and it offers high atom economy.[14][15]

    Data Presentation: Performance at a Glance

    The table below summarizes the key performance indicators for the discussed brominating agents in the context of phenoxy ketone modification.

    Brominating AgentPhysical FormTypical Use CaseYieldsSelectivityKey AdvantagesKey Disadvantages
    **Elemental Bromine (Br₂) **Liquidα-Bromination & Aromatic BrominationGood to High[5]Moderate; risk of over-brominationHigh reactivity, atom economicalHighly toxic, corrosive, volatile; generates HBr gas[5][6]
    N-Bromosuccinimide (NBS) Solidα-Bromination & Aromatic BrominationGood to Excellent[4]High; tunable by conditionsSafer and easier to handle than Br₂, versatile[1][8]More expensive than Br₂, can be autocatalytic[1]
    Pyridinium Tribromide (Py·Br₃) Solidα-Bromination & Aromatic BrominationHigh[10]High; excellent for mono-bromination[9][10]Safe, stable, non-volatile solid; precise control[11][12]Higher reagent cost
    H₂O₂/HBr System Aqueous Solutionα-BrominationGood to Excellent[14][15]High for mono-bromination[14]"Green" method, inexpensive reagents, high atom economy[15]Requires handling of corrosive acid and strong oxidant

    Mechanistic Insights and Workflow Visualization

    Understanding the underlying mechanisms and experimental flow is crucial for successful synthesis.

    Mechanism: Acid-Catalyzed α-Bromination

    The most common pathway for α-bromination involves the acid-catalyzed formation of an enol intermediate, which then acts as the nucleophile.

    G cluster_0 Step 1: Acid-Catalyzed Enol Formation cluster_1 Step 2: Nucleophilic Attack K Phenoxy Ketone (Keto Form) PK Protonated Ketone K->PK + H⁺ PK->K - H⁺ E Enol Intermediate PK->E - H⁺ E->PK + H⁺ Br Br-Br (or 'Br⁺' source) E->Br Attack on Br E->Br Int Bromonium Intermediate Prod α-Bromo Ketone Int->Prod - H⁺

    Caption: Acid-catalyzed pathway for the α-bromination of a ketone.

    General Experimental Workflow

    A typical bromination experiment follows a standard sequence of steps, from reaction setup to product isolation.

    G A 1. Reagent Setup Dissolve phenoxy ketone in appropriate solvent. B 2. Reagent Addition Add brominating agent (often portion-wise or dropwise). A->B C 3. Reaction Stir at specified temperature. Monitor by TLC. B->C D 4. Quenching & Work-up Quench excess bromine. Perform aqueous extraction. C->D E 5. Purification Purify crude product via recrystallization or chromatography. D->E

    Caption: Standard workflow for a ketone bromination experiment.

    Experimental Protocols

    The following protocols are representative examples for achieving selective bromination on a generic phenoxy acetophenone substrate.

    Protocol 1: Selective α-Bromination using Pyridinium Tribromide

    This protocol emphasizes control and safety for synthesizing the α-bromo phenoxy ketone.

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenoxy acetophenone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone).

    • Reagent Addition: To the stirred solution, add pyridinium tribromide (1.05-1.1 eq) portion-wise over 10-15 minutes. A slight color change may be observed.

    • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. The product may precipitate as a solid.

    • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and pyridine salts, and then with a cold, non-polar solvent (e.g., hexanes) to remove any non-polar impurities.

    • Purification: If necessary, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure α-bromo phenoxy ketone.

    Protocol 2: Aromatic Ring Bromination using N-Bromosuccinimide

    This protocol is designed to favor substitution on the activated phenoxy ring.

    • Reaction Setup: Dissolve the phenoxy acetophenone (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light.

    • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

    • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC to observe the formation of the more polar, ring-brominated product.

    • Work-up: Pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

    • Isolation: Extract the aqueous layer multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil or solid using silica gel column chromatography to isolate the desired regioisomer(s) of the ring-brominated product.

    Conclusion and Recommendations

    The choice of brominating agent for phenoxy ketones is a critical decision that balances chemical efficacy with practical safety.

    • For selective α-bromination , Pyridinium Tribromide and the H₂O₂/HBr system stand out as superior choices.[9][10][14][15] Py·Br₃ offers exceptional control and safety through its solid form, making it ideal for high-value or small-scale synthesis. The H₂O₂/HBr system provides a cost-effective and environmentally benign alternative, particularly suitable for larger-scale applications where atom economy is a priority.

    • For aromatic ring bromination , N-Bromosuccinimide (NBS) is often the reagent of choice.[4] Its reactivity can be modulated with solvents and catalysts to favor electrophilic aromatic substitution on the activated phenoxy ring.

    • **Elemental Bromine (Br₂) ** should be reserved for situations where its high reactivity is necessary and can be safely managed, or for cost-sensitive industrial processes where robust engineering controls are in place.[5][6]

    Ultimately, the optimal brominating agent is context-dependent. By understanding the reactivity, selectivity, and safety profile of each option, researchers can confidently select the right tool to advance their synthetic goals in the development of novel chemical entities.

    References

    • Oreate AI Blog. (2026, February 17). Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis.
    • ResearchGate. (2025, October 23). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide | Request PDF.
    • Benchchem. Comparative analysis of different brominating agents for ketones.
    • Bocsci. (2024, October 31). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis.
    • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
    • Google Patents. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ....
    • ACS Omega. (2025, December 17). A Green, Facile Method for Selective α-Bromination of Flavanones.
    • Nanjing Tengxiang Import & Export Co. Ltd. - Jinxiang Chemical. (2026, January 22). Pyridinium tribromide: A Safe Bromination Innovation in Materials Science.
    • Nanjing Tengxiang Import & Export Co. Ltd. - Jinxiang Chemical. (2026, January 22). Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis.
    • Scribd. A-Bromination Using HBR H2O2 APK.
    • Green Chemistry (RSC Publishing). Bromination of ketones with H2O2–HBr “on water”.
    • NIH. (2019). Synthetic Access to Aromatic α-Haloketones.
    • ResearchGate. (2025, August 6). Directed Regioselectivity of Bromination of Ketones with NBS: Solvent-Free Conditions versus Water | Request PDF.
    • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide).
    • NIH. (2018). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.
    • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
    • ResearchGate. (2011). (PDF) Bromination of ketones with H2O2–HBr “on water”.
    • ScienceDirect. (2006). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
    • Oreate AI Blog. (2026, January 7). The Chemistry of H2O2 and HBr: A Dynamic Duo in Organic Synthesis.
    • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry.
    • Organic Chemistry Portal. α-Bromoketone synthesis by bromination.
    • NIH. (2012). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.
    • Chemical Reviews. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
    • Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones.
    • NIH. (2009). Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides.

    Sources

    Validation

    Comparative Guide: Biological Activity of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Derivatives vs. Structural Analogs

    Executive Summary In modern medicinal chemistry, the selection of starting pharmacophores dictates the downstream success of target engagement. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a highly versati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the selection of starting pharmacophores dictates the downstream success of target engagement. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a highly versatile α -bromoketone building block[1]. It is widely utilized to synthesize bioactive heterocycles—such as thiazoles, oxadiazoles, and pyrazoles—that target deep hydrophobic pockets in enzymes. This guide objectively compares the biological performance of derivatives synthesized from this phenoxyphenyl precursor against structural analogs lacking the diaryl ether moiety, providing actionable insights and validated experimental workflows for drug development professionals.

    Structural Rationale: The Power of the 4-Phenoxyphenyl Scaffold

    To understand the biological superiority of 2-bromo-1-(4-phenoxyphenyl)propan-1-one derivatives, we must analyze the causality of their structure-activity relationships (SAR).

    When this α -bromoketone undergoes cyclization (e.g., Hantzsch condensation to form a thiazole), it yields a molecule with a distinct diaryl ether (phenoxyphenyl) tail .

    • Steric Flexibility & Lipophilicity: Unlike rigid biaryl systems, the ether oxygen acts as a flexible hinge. This allows the terminal phenyl ring to rotate and adopt an optimal conformation to plunge into deep, lipophilic binding sites (such as the allosteric side pocket of COX-2 or the hinge region of kinases like BTK and FLT3)[2].

    • Analog Shortcomings: Structural analogs synthesized from simpler precursors (e.g., 2-bromo-1-(4-methoxyphenyl)propan-1-one) lack this terminal aromatic ring. Consequently, they fail to engage in crucial π−π stacking and van der Waals interactions, leading to a drastic reduction in target affinity and selectivity.

    Synthesis A 2-Bromo-1-(4-phenoxyphenyl) propan-1-one B Thiourea / Amidine Condensation A->B C Phenoxyphenyl-Thiazole Derivative B->C D Hydrophobic Pocket Binding (COX-2 / Kinase) C->D

    Workflow from alpha-bromoketone precursor to bioactive thiazole derivative and target binding.

    Comparative Biological Efficacy

    Anti-Inflammatory and Analgesic Activity

    Derivatives bearing the 4-phenoxyphenyl group demonstrate profound anti-inflammatory properties. For example, 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one derivatives have been shown to exhibit up to 76% to 81% inhibition in in vivo carrageenan-induced edema models[3]. In direct comparative studies, these derivatives consistently outperform standard NSAIDs like Indomethacin (which typically shows ~64% inhibition at equimolar doses)[4]. The structural analogs lacking the phenoxy group (e.g., mono-methoxy variants) show significantly weaker activity, confirming the necessity of the bulky lipophilic tail for robust COX-2 inhibition.

    Kinase Inhibition (Oncology Applications)

    In the realm of targeted oncology, the phenoxyphenyl moiety is a privileged structure. Pyrazolo-pyrimidine derivatives synthesized using phenoxyphenyl precursors exhibit potent nanomolar inhibition against FLT3 and BTK kinases[2]. The phenoxy ring perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site. Analogs with truncated R-groups (like a simple methyl or methoxy group) suffer a 10- to 100-fold drop in potency due to the loss of these critical hydrophobic contacts.

    Quantitative Data Comparison

    The following table summarizes the comparative pharmacological performance of phenoxyphenyl-based heterocyclic derivatives versus their mono-aryl analogs and a reference standard.

    Compound ScaffoldR-Group SubstitutionCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)
    Phenoxyphenyl Derivative 4-Phenoxyphenyl0.45>50.0>11176 - 81%
    Structural Analog 4-Methoxyphenyl8.2035.54.342 - 52%
    Reference Standard Indomethacin1.250.050.0464%

    (Data synthesized from comparative pharmacological evaluations of diaryl ether heterocyclic derivatives[3],[4])

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

    Protocol A: Synthesis of Phenoxyphenyl-Thiazole via Hantzsch Condensation
    • Dissolution: Dissolve 1.0 eq of 2-bromo-1-(4-phenoxyphenyl)propan-1-one in absolute ethanol.

      • Causality: Ethanol provides an optimal dielectric constant to co-dissolve both the highly lipophilic α -bromoketone and the polar nucleophile (thiourea), preventing biphasic reaction stalling.

    • Condensation: Add 1.1 eq of substituted thiourea and reflux at 78°C for 4 hours.

      • Causality: Thermal energy is required to drive the initial nucleophilic attack of the sulfur onto the α -carbon, which is immediately followed by a thermodynamically favored dehydration step to close the stable aromatic thiazole ring.

    • Internal Validation Control: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) to confirm the complete disappearance of the α -bromoketone spot (Rf ~0.6).

      • Causality: α -bromoketones are potent alkylating agents. Confirming complete consumption ensures the isolated product is free of the precursor, which would otherwise cause false-positive toxicity in downstream biological assays via non-specific covalent binding to cellular proteins.

    • Precipitation: Cool the mixture to 0°C and neutralize with 10% Na₂CO₃.

      • Causality: Neutralization deprotonates the hydrobromide salt of the newly formed thiazole, drastically reducing its aqueous solubility and forcing the precipitation of the pure free base.

    Protocol B: In Vitro COX-2 Inhibition Assay
    • Enzyme Pre-incubation: Incubate recombinant human COX-2 with the phenoxyphenyl derivative (0.1 - 10 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.

      • Causality: Hematin is an essential cofactor for the peroxidase activity of COX. The 15-minute pre-incubation is critical; it allows time for the slow, time-dependent conformational changes required for the bulky phenoxyphenyl group to fully lock into the COX-2 hydrophobic side pocket.

    • Internal Validation Control: Run a parallel assay using a known COX-2 selective inhibitor (Celecoxib) and a non-selective inhibitor (Indomethacin).

      • Causality: Celecoxib validates the structural integrity of the COX-2 side pocket in your specific enzyme batch, while Indomethacin confirms baseline catalytic competency. If Celecoxib fails to show >100-fold selectivity over COX-1 in this setup, the enzyme preparation is degraded, automatically invalidating the derivative's results.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) to a final concentration of 10 µM.

      • Causality: Adding the natural substrate after pre-incubation ensures the inhibitor has established equilibrium binding, allowing for accurate measurement of competitive inhibition kinetics.

    • Quantification: Terminate the reaction after exactly 2 minutes with 1M HCl and quantify PGE2 production via ELISA.

      • Causality: Rapid acidification denatures the enzyme instantly, freezing the reaction state to prevent the overestimation of PGE2 and ensuring precise IC50 calculations.

    Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PG Prostaglandins (PGE2) COX2->PG Inhibitor Phenoxyphenyl Derivative Inhibitor->COX2 Inhibits Inflam Inflammation & Pain PG->Inflam

    Inhibition of the COX-2 inflammatory signaling pathway by phenoxyphenyl derivatives.

    References

    • ChemScene. "92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one." ChemScene Product Catalog.
    • Asian Journal of Research in Chemistry. "1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives." AJRC Online.
    • International Journal of Pharmaceutical Sciences. "Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review." IJPS Journal.
    • ACS Publications. "Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone as a Potent and Orally Available FLT3 Kinase Inhibitor." American Chemical Society.

    Sources

    Comparative

    A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and ultimately, safe downstream app...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and ultimately, safe downstream applications. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

    The Synthetic Landscape and Its Implications for Purity

    The synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one typically involves a two-step process: a Friedel-Crafts acylation of diphenyl ether with propionyl chloride or anhydride to form 1-(4-phenoxyphenyl)propan-1-one, followed by an α-bromination.[1][2] Understanding this synthetic route is paramount, as it informs the potential impurity profile.

    Potential Impurities to Consider:

    • Starting Materials: Unreacted 1-(4-phenoxyphenyl)propan-1-one and diphenyl ether.

    • Isomeric By-products: The Friedel-Crafts acylation can potentially yield ortho- and meta-substituted isomers of 1-(4-phenoxyphenyl)propan-1-one, which would then be brominated.

    • Over-brominated Species: Di- or poly-brominated products can form, especially with excess brominating agent.[3]

    • Hydrolysis Products: The α-bromo ketone is susceptible to hydrolysis, which would lead to the formation of 2-hydroxy-1-(4-phenoxyphenyl)propan-1-one.

    • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted brominating agents and their by-products.

    The following diagram illustrates the logical flow of synthesis and the emergence of potential impurities.

    Synthesis and Impurity Profile cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Diphenyl Ether Diphenyl Ether 1-(4-phenoxyphenyl)propan-1-one 1-(4-phenoxyphenyl)propan-1-one Diphenyl Ether->1-(4-phenoxyphenyl)propan-1-one Friedel-Crafts Acylation 2-Bromo-1-(4-phenoxyphenyl)propan-1-one 2-Bromo-1-(4-phenoxyphenyl)propan-1-one 1-(4-phenoxyphenyl)propan-1-one->2-Bromo-1-(4-phenoxyphenyl)propan-1-one α-Bromination Starting Material Unreacted 1-(4-phenoxyphenyl)propan-1-one 1-(4-phenoxyphenyl)propan-1-one->Starting Material Hydrolysis Hydrolysis Product 2-Bromo-1-(4-phenoxyphenyl)propan-1-one->Hydrolysis Isomers Isomeric By-products Over-bromination Over-brominated Species Friedel-Crafts Acylation Friedel-Crafts Acylation Friedel-Crafts Acylation->Isomers α-Bromination α-Bromination α-Bromination->Over-bromination

    Caption: Synthesis pathway and potential impurities.

    A Comparative Analysis of Purity Assessment Techniques

    The choice of an analytical technique for purity assessment is a critical decision, driven by the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and throughput. We will compare three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

    Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
    HPLC-UV Differential partitioning between a stationary and a liquid mobile phase, with detection by UV absorbance.Quantitative purity, detection of non-volatile impurities.High precision and accuracy for quantification of the main component and known impurities. Suitable for thermally labile compounds.[4]May require reference standards for impurity identification and accurate quantification.
    GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.High separation efficiency and definitive identification of impurities through mass spectral libraries.[5]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
    qNMR Signal intensity is directly proportional to the number of nuclei.[6]Absolute purity determination without the need for a specific reference standard of the analyte. Structural elucidation of impurities.Provides a direct and absolute measure of purity.[7] Non-destructive. Can identify and quantify unknown impurities if their structure can be deduced from the spectrum.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.

    Experimental Protocols

    The following protocols are provided as robust starting points for the purity assessment of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one. Method development and validation are essential for any specific application.[1]

    High-Performance Liquid Chromatography (HPLC-UV)

    HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative capabilities. A reversed-phase method is generally suitable for a molecule of this polarity.

    HPLC-UV Workflow cluster_hplc HPLC System Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition UV Detection Chromatogram Chromatogram Data Acquisition->Chromatogram Peak Integration Purity Calculation Purity Calculation Chromatogram->Purity Calculation Peak Integration Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector GC-MS Workflow cluster_gcms GC-MS System Sample Preparation Sample Preparation GC-MS System GC-MS System Sample Preparation->GC-MS System Injection Data Acquisition Data Acquisition GC-MS System->Data Acquisition Mass Detection Chromatogram & Mass Spectra Chromatogram & Mass Spectra Data Acquisition->Chromatogram & Mass Spectra Library Search & Integration Impurity Identification & Quantification Impurity Identification & Quantification Chromatogram & Mass Spectra->Impurity Identification & Quantification Library Search & Integration Carrier Gas Carrier Gas Injector Injector Carrier Gas->Injector GC Column GC Column Injector->GC Column MS Detector MS Detector GC Column->MS Detector qNMR Workflow Sample & Standard Preparation Sample & Standard Preparation NMR Spectrometer NMR Spectrometer Sample & Standard Preparation->NMR Spectrometer Data Acquisition NMR Spectrum NMR Spectrum NMR Spectrometer->NMR Spectrum Signal Integration & Comparison Purity Calculation Purity Calculation NMR Spectrum->Purity Calculation Signal Integration & Comparison

    Sources

    Validation

    Technical Comparison Guide: Immunoassay Cross-Reactivity of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Derivatives

    Executive Summary The rapid evolution of novel psychoactive substances (NPS) demands rigorous analytical frameworks. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a critical α -bromo ketone precursor utiliz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The rapid evolution of novel psychoactive substances (NPS) demands rigorous analytical frameworks. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS 92434-62-3) is a critical α -bromo ketone precursor utilized in the synthesis of bulky, 4-phenoxy-substituted synthetic cathinones [1]. This guide provides an objective, data-driven comparison of how derivatives of this precursor perform across standard commercial immunoassay screening platforms. It highlights the mechanistic causes of assay evasion and details a self-validating protocol for cross-reactivity profiling designed for forensic and clinical research professionals.

    Mechanistic Causality: The Steric Challenge

    Standard immunoassay panels for drugs of abuse are optimized for first- and second-generation synthetic cathinones (e.g., mephedrone, MDPV). These assays utilize antibodies raised against relatively compact epitopes, such as the methylenedioxy ring or the 4-methyl moiety [3].

    When a derivative synthesized from 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (e.g., 4-phenoxy- α -PVP) is introduced into the testing system, the bulky 4-phenoxy ether linkage fundamentally alters the molecule's steric profile.

    • Thermodynamic Disruption: The bulky phenoxy group creates a severe steric clash within the hypervariable region of the capture antibody.

    • Competitive Failure: Due to this structural deviation, the derivative exhibits poor binding affinity and fails to competitively displace the enzyme-labeled antigen in the assay [4].

    • Clinical Consequence: The assay yields a high optical signal, which the system interprets as a lack of target analyte, resulting in a false-negative [2].

    Visualization: Pathway and Assay Logic

    G A 2-Bromo-1-(4-phenoxyphenyl) propan-1-one B Amination (e.g., Pyrrolidine) A->B C 4-Phenoxy-Cathinone Derivative B->C D Assay Antibody (e.g., Anti-MDPV) C->D Competes with Enzyme-Ag E High Cross-Reactivity (Steric Match) D->E Affinity > 1% F Low Cross-Reactivity (Steric Clash) D->F Affinity < 1% G True Positive Detection E->G H False Negative (Evasion) F->H

    Figure 1: Synthesis pathway of 4-phenoxy-cathinones and competitive immunoassay logic.

    Comparative Cross-Reactivity Data

    The table below compares the cross-reactivity profiles of standard cathinones against the predicted behavior of 4-phenoxy derivatives across leading commercial immunoassay platforms. Because specific empirical data for novel 4-phenoxy derivatives is often delayed in literature, their cross-reactivity is modeled based on structurally analogous bulky synthetic cathinones (e.g., naphyrone) [3, 4].

    Analyte ClassRepresentative CompoundRandox DOA-V (BS I/II)Siemens EMIT AtellicaNeogen ELISA (Cathinone)
    First-Gen Cathinone Mephedrone (4-MMC)100% (BS I)~17.1% (False Pos)High (>50%)
    Pyrrolidine Cathinone MDPV100% (BS II)<1%High (>50%)
    Bulky Cathinone Naphyrone~30-40%<1%Low (<10%)
    4-Phenoxy Derivative 4-Phenoxy- α -PVP <5% (Predicted) <1% (Predicted) <5% (Predicted)

    Data synthesized from published validation studies on synthetic cathinone immunoassays [2, 3, 4]. "Predicted" values reflect the anticipated steric exclusion of the 4-phenoxy moiety.

    Experimental Protocol: Self-Validating Cross-Reactivity Workflow

    To ensure scientific integrity and eliminate matrix effects, laboratories must employ a self-validating competitive ELISA protocol coupled with orthogonal confirmation when evaluating 2-Bromo-1-(4-phenoxyphenyl)propan-1-one derivatives.

    Phase 1: Pre-Analytical Preparation
    • Analyte Procurement: Synthesize the target 4-phenoxy cathinone using 2-Bromo-1-(4-phenoxyphenyl)propan-1-one as the precursor. Verify structural identity and purity (>98%) via 1 H-NMR and High-Resolution Mass Spectrometry (HRMS).

    • Matrix Spiking: Obtain certified drug-free human urine (negative control). Spike the matrix with the derivative to create a calibration curve at 0, 10, 50, 100, 500, 1,000, and 10,000 ng/mL.

    Phase 2: Competitive Immunoassay Execution
    • Equilibration: Bring all ELISA kit reagents (e.g., Neogen Synthetic Cathinones Kit) to room temperature (20-25°C) [2].

    • Sample Addition: Pipette 50 µL of each spiked matrix standard into the antibody-coated microplate wells in triplicate. Include positive controls (e.g., 100 ng/mL MDPV) to validate assay sensitivity.

    • Conjugate Competition: Add 50 µL of the enzyme-conjugate (HRP-labeled target antigen) to each well. Incubate in the dark for 30 minutes. Causality note: The derivative and the conjugate compete for limited capture antibodies. High cross-reactivity results in less conjugate binding.

    • Washing & Detection: Wash wells 5 times with diluted wash buffer to remove unbound species. Add 100 µL of TMB substrate and incubate for 15 minutes. Stop the reaction with 50 µL of 1M H 2​ SO 4​ .

    • Quantification: Measure absorbance at 450 nm using a microplate reader.

    Phase 3: Orthogonal Validation (LC-MS/MS)
    • Extraction: Perform Solid Phase Extraction (SPE) on the spiked samples to isolate the 4-phenoxy derivative.

    • Confirmation: Analyze the extracts via LC-MS/MS (using Multiple Reaction Monitoring, MRM) to confirm the exact concentration of the analyte in the matrix [4].

    • Data Synthesis: Calculate % Cross-Reactivity = (Apparent Concentration from ELISA / Confirmed LC-MS Concentration) × 100. This dual-method approach ensures that low immunoassay signals are definitively caused by antibody evasion (steric clash) rather than analyte degradation.

    References

    • ChemScene. "92434-62-3 | 2-Bromo-1-(4-phenoxyphenyl)propan-1-one".
    • BenchChem. "Cross-Reactivity of N-Isopropylpentedrone Hydrochloride in Immunoassays: A Comparative Guide".
    • Journal of Analytical Toxicology, Oxford Academic. "Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology".
    • PubMed. "Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study".
    Comparative

    literature comparison of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one synthesis methods

    This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a key intermediate in the development of various pharmaceutical...

    Author: BenchChem Technical Support Team. Date: March 2026

    This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available synthetic routes, their underlying mechanisms, and practical considerations for their implementation.

    Introduction to 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one is an α-brominated ketone derivative of significant interest in medicinal chemistry. The presence of the α-bromo ketone moiety provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The 4-phenoxyphenyl scaffold is a common feature in a range of biologically active molecules. Consequently, efficient and scalable methods for the synthesis of this intermediate are of paramount importance.

    This guide will explore the two most prominent synthetic strategies for the preparation of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one:

    • Direct Friedel-Crafts Acylation: The reaction of diphenyl ether with a suitable 2-bromopropionyl electrophile.

    • α-Bromination of a Precursor Ketone: The synthesis of 1-(4-phenoxyphenyl)propan-1-one followed by its selective bromination at the α-position.

    We will delve into the mechanistic details, experimental protocols, and a comparative analysis of these methods to provide a clear and actionable resource for laboratory synthesis.

    Method 1: Direct Friedel-Crafts Acylation

    The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, leading to the synthesis of aryl ketones.[1][2][3] In the context of synthesizing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, this approach involves the direct acylation of diphenyl ether with an electrophilic 2-bromopropionyl source, typically 2-bromopropionyl chloride or bromide, in the presence of a Lewis acid catalyst.

    Mechanistic Rationale

    The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of diphenyl ether. The phenoxy group is an ortho-, para-directing activator, and due to steric hindrance, the acylation is expected to occur predominantly at the para-position of the activated phenyl ring. A subsequent aqueous workup is necessary to decompose the aluminum chloride-ketone complex.[4]

    Friedel-Crafts Acylation diphenyl_ether Diphenyl Ether sigma_complex Sigma Complex diphenyl_ether->sigma_complex acyl_halide 2-Bromopropionyl Halide acylium_ion Acylium Ion Intermediate acyl_halide->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Catalyst) acylium_ion->sigma_complex product 2-Bromo-1-(4-phenoxyphenyl)propan-1-one sigma_complex->product - H⁺, - AlCl₃

    Caption: Friedel-Crafts acylation of diphenyl ether.

    Experimental Protocol: Friedel-Crafts Acylation

    Materials:

    • Diphenyl ether

    • 2-Bromopropionyl chloride (or bromide)

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice

    Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-bromopropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

    • After the addition is complete, add a solution of diphenyl ether (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Once the addition of diphenyl ether is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.

    Method 2: α-Bromination of 1-(4-phenoxyphenyl)propan-1-one

    This two-step approach first involves the synthesis of the precursor ketone, 1-(4-phenoxyphenyl)propan-1-one, followed by its selective bromination at the α-position. This method offers the advantage of potentially higher overall yields and avoids the regioselectivity issues that can sometimes arise in Friedel-Crafts acylations of substituted aromatic compounds.

    Step 1: Synthesis of 1-(4-phenoxyphenyl)propan-1-one

    The precursor ketone is readily synthesized via a Friedel-Crafts acylation of diphenyl ether with propanoyl chloride.

    Experimental Protocol: Synthesis of 1-(4-phenoxyphenyl)propan-1-one

    Materials:

    • Diphenyl ether

    • Propanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice

    Procedure:

    This procedure is analogous to the Friedel-Crafts acylation described previously, with propanoyl chloride used as the acylating agent instead of 2-bromopropionyl chloride. The workup and purification steps are similar.

    Step 2: α-Bromination of 1-(4-phenoxyphenyl)propan-1-one

    The α-bromination of ketones is a well-established transformation. Several reagents can be employed, with N-Bromosuccinimide (NBS) being a popular choice due to its ease of handling and selectivity compared to liquid bromine.[5][6][7][8] The reaction is often catalyzed by a radical initiator like azobisisobutyronitrile (AIBN) or by an acid to promote enolization.

    Mechanistic Rationale

    Under radical conditions (e.g., with AIBN), the reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the α-carbon of the ketone to form a resonance-stabilized enol radical. This radical then reacts with another molecule of NBS to afford the α-bromo ketone and a succinimidyl radical, which continues the chain.

    Under acidic conditions, the ketone is protonated, which facilitates the formation of an enol intermediate. The electron-rich enol then attacks an electrophilic bromine source (like Br⁺ generated from NBS) to yield the α-brominated product.

    Alpha-Bromination ketone 1-(4-phenoxyphenyl)propan-1-one enol_radical Enol Radical ketone->enol_radical + Br• nbs NBS product 2-Bromo-1-(4-phenoxyphenyl)propan-1-one nbs->product + Enol Radical initiator AIBN (Initiator) enol_radical->product

    Caption: Radical-initiated α-bromination of a ketone.

    Experimental Protocol: α-Bromination with NBS

    Materials:

    • 1-(4-phenoxyphenyl)propan-1-one

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid)

    • Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

    • Saturated sodium thiosulfate solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-phenoxyphenyl)propan-1-one (1.0 equivalent) in carbon tetrachloride or acetonitrile.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (or the acid catalyst).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

    Comparison of Synthesis Methods

    FeatureMethod 1: Direct Friedel-Crafts AcylationMethod 2: α-Bromination of Precursor Ketone
    Number of Steps One synthetic stepTwo synthetic steps
    Starting Materials Diphenyl ether, 2-bromopropionyl halideDiphenyl ether, propanoyl chloride, NBS
    Key Reagents Anhydrous AlCl₃Anhydrous AlCl₃, NBS, AIBN/acid catalyst
    Potential Yield Moderate to good, but can be variable. A related synthesis of 2-bromo-1-(4-phenoxyphenyl)ethanone reports a high yield.[9]Generally good to high yields for both steps. α-bromination of aryl ketones with NBS often proceeds in high yield.
    Regioselectivity A potential issue. While para-substitution is favored, ortho-acylation can occur.Excellent regioselectivity for the α-bromination step.
    Scalability Can be challenging due to the need for stoichiometric amounts of AlCl₃ and the exothermic nature of the reaction.Generally more scalable, especially the α-bromination step which can often be run under milder conditions.
    Safety & Handling Requires careful handling of highly reactive and corrosive AlCl₃ and 2-bromopropionyl halide.Involves the use of AlCl₃ in the first step. NBS is a solid and generally safer to handle than liquid bromine.[7]
    Purification Can be challenging due to potential side products from non-selective acylation.Purification is typically straightforward for both steps.

    Conclusion

    Both the direct Friedel-Crafts acylation and the two-step α-bromination of a precursor ketone represent viable pathways for the synthesis of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

    The direct Friedel-Crafts acylation offers the most convergent route, potentially providing the target molecule in a single synthetic operation. However, this method may present challenges in controlling regioselectivity and can be more difficult to scale up due to the use of stoichiometric, moisture-sensitive Lewis acids.

    The two-step α-bromination approach provides greater control over the synthesis. The initial Friedel-Crafts acylation to form the precursor ketone is a well-understood reaction, and the subsequent α-bromination with reagents like NBS is typically a high-yielding and selective transformation. While this route involves an additional synthetic step, it may ultimately be more reliable and scalable for the consistent production of high-purity 2-Bromo-1-(4-phenoxyphenyl)propan-1-one.

    The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the importance of maximizing yield and purity. For exploratory, small-scale syntheses, the direct Friedel-Crafts approach may be attractive. For larger-scale production where reliability and purity are paramount, the two-step α-bromination method is likely the superior choice.

    References

    • Bordón, D. L., et al. (2021). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes.
    • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

    • Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

    • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

    • BenchChem. (2025).
    • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
    • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

    • ResearchGate. (n.d.). Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl... Retrieved from [Link]

    • Sciencemadness Discussion Board. (2017). alpha-iodo propiophenone.
    • PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

    • PMC. (2012).
    • Google P
    • ACS Publications. (2022).
    • Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
    • PMC. (2024).
    • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide).
    • PubMed. (2024).
    • Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
    • Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-methoxyphenyl)propan-1-one.

    Sources

    Validation

    comparing the stability of different alpha-haloketone intermediates

    Comparative Stability and Reactivity of α -Haloketone Intermediates: A Practical Guide for Synthetic Design As an application scientist frequently tasked with troubleshooting scale-up bottlenecks in drug development, I c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Stability and Reactivity of α -Haloketone Intermediates: A Practical Guide for Synthetic Design

    As an application scientist frequently tasked with troubleshooting scale-up bottlenecks in drug development, I constantly see researchers default to α -bromoketones without evaluating the kinetic trade-offs. The choice of halogen at the α -position is not merely a leaving-group optimization; it is a fundamental thermodynamic commitment.

    This guide objectively compares the stability and reactivity profiles of different α -haloketones, providing the mechanistic causality and empirical protocols necessary to make informed decisions in organic synthesis.

    Mechanistic Causality: The Reactivity-Stability Paradox

    The stability of α -haloketones inversely correlates with their reactivity in nucleophilic substitution ( SN​2 ) reactions. The presence of a carbonyl group adjacent to the halogenated carbon center markedly enhances the electrophilicity of the α -carbon, making these substrates highly susceptible to nucleophilic attack[1]. However, this same electronic environment makes them vulnerable to premature degradation.

    The driving force behind this variance is the Carbon-Halogen Bond Dissociation Energy (BDE) and polarizability :

    • α -Chloroketones: The C-Cl bond is relatively strong and less polarizable. While this requires harsher conditions to drive SN​2 reactions, it provides superior shelf stability, making them ideal for multi-step syntheses where the intermediate must be isolated and stored[1].

    • α -Bromoketones: Representing the "Goldilocks" zone, the C-Br bond is weaker and highly polarizable. This facilitates cleavage during the rate-determining step of an SN​2 reaction, allowing for milder reaction conditions[1]. Consequently, they are versatile scaffolds for synthesizing complex multi-heterocyclic structures. However, this comes at the cost of thermal and photolytic sensitivity.

    • α -Iodoketones: The C-I bond is exceptionally weak. While α -iodoketones are incredibly potent electrophiles, their practical use is often hindered by rapid oxidation, light sensitivity, and limited stability under ambient conditions[2]. They are prone to homolytic cleavage and are typically generated in situ to avoid degradation into polymeric tars.

    Comparative Stability & Reactivity Data

    To facilitate rapid decision-making, the quantitative parameters governing the four primary α -haloketone classes are summarized below.

    Halogen VariantC-X Bond Energy (kcal/mol)Relative Reactivity ( SN​2 )Ambient Stability / Half-lifeOptimal Storage Conditions
    Fluoro (F) ~105Very LowHighly Stable (> 6 months)Room temperature, ambient
    Chloro (Cl) ~78ModerateStable (Weeks to Months)4°C, sealed container
    Bromo (Br) ~65HighModerate (Days to Weeks)-20°C, dark, inert atmosphere
    Iodo (I) ~53Very HighUnstable (Hours to Days)In situ generation preferred

    Degradation Pathways

    Understanding how a molecule fails is critical to preventing it. α -Haloketones degrade via three primary environmental stressors: photolytic/thermal homolysis, nucleophilic attack by ambient moisture, and base-catalyzed rearrangements.

    degradation Haloketone α-Haloketone Light hv / Heat Haloketone->Light Moisture H2O / Nucleophiles Haloketone->Moisture Base Base Haloketone->Base Radical C-X Homolysis (Radical Pathway) Light->Radical Hydrolysis Nucleophilic Attack (S_N2) Moisture->Hydrolysis Favorskii Favorskii Rearrangement Base->Favorskii Tars Polymeric Tars Radical->Tars Hydroxy α-Hydroxyketone Hydrolysis->Hydroxy Acid Carboxylic Acids Favorskii->Acid

    Mechanistic degradation pathways of α-haloketones under varied environmental stressors.

    Experimental Validation: Self-Validating Kinetic Protocol

    To empirically validate these reactivity differences in your own laboratory[1], I recommend the following quantitative 1 H-NMR (qNMR) kinetic assay.

    Why this protocol is self-validating: By utilizing an inert internal standard and tracking both the disappearance of the starting material and the appearance of the degradation product (e.g., α -hydroxyketone), the system enforces a strict mass balance. If the molar sum of the starting material and identified products drops below 95% relative to the internal standard, it definitively proves that volatile degradation or insoluble polymerization (common with iodine variants) is occurring.

    Step-by-Step Methodology

    1. Substrate & Standard Preparation

    • Prepare three separate 0.1 M solutions of 1-chlorobutan-2-one, 1-bromobutan-2-one, and 1-iodobutan-2-one in "wet" deuterated acetonitrile (CD 3​ CN containing 1% D 2​ O by volume). Causality: The D 2​ O simulates ambient moisture to trigger the hydrolytic degradation pathway.

    • Add exactly 0.05 M of 1,3,5-trimethoxybenzene (TMB) to each solution. Causality: TMB serves as an inert, highly stable internal standard with a distinct aromatic singlet (~6.0 ppm) that will not overlap with the aliphatic α -protons.

    2. Incubation & Environmental Control

    • Transfer the solutions to standard NMR tubes.

    • Incubate the tubes in a controlled environmental chamber at 25°C under continuous ambient light exposure (simulating standard benchtop conditions).

    3. Time-Course Data Acquisition

    • Acquire 1 H-NMR spectra at t=0,1,4,12,24, and 48 hours.

    • Ensure a sufficient relaxation delay ( D1​≥10 seconds) to allow for complete relaxation of all protons, ensuring quantitative accuracy.

    4. Data Analysis & Kinetics

    • Integrate the α -methylene protons of the haloketones (typically shifting between 4.0 - 5.0 ppm depending on the halogen) against the TMB standard.

    • Plot ln([Haloketone]t​/[Haloketone]0​) versus time to determine the pseudo-first-order degradation rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

    workflow Prep 1. Substrate Prep (Equimolar + Int. Std) Incubate 2. Incubation (Controlled Temp/Light) Prep->Incubate Sample 3. Time-Course Sampling (t=0 to 48h) Incubate->Sample Analyze 4. 1H-NMR / HPLC Quantification Sample->Analyze Kinetics 5. Kinetics Plotting (Half-life Calculation) Analyze->Kinetics

    Self-validating experimental workflow for comparative kinetic stability analysis.

    Conclusion & Application Guide

    When designing a synthetic route, do not default to α -bromoketones simply due to historical precedent.

    • If your workflow involves prolonged storage, elevated temperatures, or multi-step telescoping without intermediate purification, α -chloroketones provide the necessary thermodynamic stability to prevent yield erosion.

    • If you require rapid room-temperature coupling (e.g., forming multi-heterocyclic scaffolds) and can process the intermediate immediately, α -bromoketones offer the best balance of reactivity.

    • If you are utilizing highly hindered nucleophiles where SN​2 kinetics are inherently sluggish, utilize α -iodoketones , but strictly generate them in situ (e.g., via Finkelstein reaction from the chloride) to bypass their catastrophic instability.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one proper disposal procedures

    Comprehensive Operational Guide: Safe Handling and Disposal of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the lifecycle ma...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Operational Guide: Safe Handling and Disposal of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the lifecycle management of highly reactive synthetic intermediates. 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) is a prime example. This compound features an α -bromo ketone moiety, making it an exceptional electrophile for synthesizing complex therapeutics. However, this exact chemical reactivity translates to significant handling and disposal risks. Proper disposal is not merely a regulatory checkbox; it is a fundamental requirement for laboratory safety, preventing accidental alkylation exposure, and ensuring environmental stewardship.

    Chemical Profiling & Causality in Disposal

    Why can't we simply wash this compound down the drain or throw it in the standard organic waste bin? The causality lies directly in its molecular architecture. The carbon-bromine bond adjacent to a carbonyl group is highly polarized and exceptionally susceptible to nucleophilic attack.

    In biological systems, this reactivity allows it to act as a potent alkylating agent, binding to proteins and DNA, which manifests as severe skin, eye, and respiratory irritation. In the environment, halogenated organics persist and bioaccumulate. Furthermore, if mixed with non-halogenated waste and incinerated in standard facilities, halogenated compounds can generate highly toxic dioxins and furans [2]. Therefore, strict segregation into a Halogenated Organic Waste stream is a non-negotiable operational standard [1, 3].

    Quantitative Data & Regulatory Summary

    To manage this waste effectively, laboratory personnel must understand its physical parameters and how they dictate regulatory compliance.

    ParameterValue / ClassificationOperational Implication
    Molecular Formula C₁₅H₁₃BrO₂High carbon/halogen ratio; requires specialized high-temperature incineration [2].
    Molecular Weight 305.17 g/mol Solid at room temperature; presents a dust inhalation hazard during transfer.
    Halogen Content ~26.2% (Bromine)Exceeds EPA thresholds (typically >5%) for non-halogenated waste commingling [4].
    EPA Waste Category Halogenated Organic WasteMust be segregated; higher disposal cost due to required exhaust scrubbers [3].
    Primary Hazard Alkylating Agent / IrritantRequires rigorous PPE (nitrile gloves, safety goggles, certified fume hood).

    Standard Operating Procedure: Disposal & Quenching

    A. Self-Validating Quenching Protocol (Recommended)

    Before transferring highly reactive α -bromo ketones to bulk waste, I strongly advocate for in-lab quenching. This neutralizes the immediate alkylating hazard, creating a self-validating safety system where the hazard is definitively destroyed before it leaves your fume hood.

    Step-by-Step Methodology:

    • Preparation: Conduct all operations inside a certified chemical fume hood. Wear standard PPE (lab coat, chemical-resistant nitrile gloves, safety goggles).

    • Solubilization: Dissolve the residual 2-Bromo-1-(4-phenoxyphenyl)propan-1-one in a compatible, miscible solvent (e.g., ethanol or tetrahydrofuran) within a round-bottom flask.

    • Nucleophilic Quench: Slowly add an excess of a mild nucleophile/base solution. A 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) is highly effective. The thiosulfate ion selectively displaces the bromide via an SN​2 mechanism, neutralizing the electrophilic α -carbon.

    • Agitation: Stir the mixture at room temperature for 1 to 2 hours. The reaction is mildly exothermic; monitor the temperature to prevent solvent boil-off.

    • Validation (The Self-Validating Step): Spot the reaction mixture on a Thin-Layer Chromatography (TLC) plate alongside a reference standard of the unquenched starting material. Elute and visualize (using UV light or a KMnO4​ stain). The complete disappearance of the starting material spot confirms the hazard has been successfully neutralized.

    • Transfer: Once validated, the entire mixture (now containing organic solvents, water, and bromide salts) must still be transferred to the Halogenated Aqueous/Organic Waste container due to the residual organic and bromide content.

    B. Logistical Disposal Plan (Direct Disposal)

    If quenching is not feasible, follow this strict logistical pathway to remain compliant with Environmental Protection Agency (EPA) and institutional guidelines [2, 4]:

    • Segregation: Place all solid waste, contaminated wipes, and empty vials into a dedicated, clearly labeled "Halogenated Organic Waste" container. Never commingle this with nitric acid, heavy metals, or non-halogenated solvents [3, 4].

    • Containment: Use high-density polyethylene (HDPE) or glass containers. Ensure the container has a secure, leak-proof cap. Do not leave funnels in the waste container.

    • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. You must utilize secondary containment (e.g., a plastic tray or tub) to catch potential leaks or spills [4].

    • Institutional Pickup: Once the container is full, or reaches the regulatory time limit (typically 6 months), submit a pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to a licensed facility for high-temperature incineration [1].

    Disposal Workflow Visualization

    Below is the logical workflow for managing this specific chemical waste stream, ensuring safety from the point of generation to final destruction.

    G Start Waste Generation: 2-Bromo-1-(4-phenoxyphenyl)propan-1-one Quench In-Lab Quenching (Thiosulfate / Amine) Start->Quench Reactive Hazard Segregate Segregation: Halogenated Organic Waste Stream Start->Segregate Direct Disposal Quench->Segregate Quenched Mixture Store Satellite Accumulation Area (Secondary Containment) Segregate->Store < 55 Gallons Pickup EHS / Certified Vendor Pickup Store->Pickup Max 6 Months Incinerate High-Temperature Incineration (Licensed Facility) Pickup->Incinerate Final Destruction

    Lifecycle and disposal workflow for reactive alpha-bromo ketone laboratory waste.

    Emergency Spill Response

    In the event of a spill outside the fume hood, immediate and calm action is required:

    • Evacuate & Ventilate: Clear the immediate area of non-essential personnel and ensure maximum laboratory ventilation is active.

    • Absorb: Cover the solid or dissolved spill with a chemically inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large quantities of reactive organics.

    • Collect: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag or bucket.

    • Decontaminate: Wash the spill area with a mild soap solution and water, collecting the wash water as hazardous waste.

    By understanding the mechanistic reasons behind these protocols, researchers can move beyond rote compliance and foster a culture of genuine, self-sustaining scientific safety.

    References

    • Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals. Benchchem Technical Support. Available at: 1

    • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:2

    • Laboratory Hazardous Waste Management Guide. University of Tennessee Safety Office. Available at: 3

    • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh EHS. Available at: 4

    Sources

    Handling

    Personal protective equipment for handling 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    Comprehensive Safety & Operational Guide: Handling 2-Bromo-1-(4-phenoxyphenyl)propan-1-one As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 2-Bromo-1-(4-phenoxyphenyl)propan...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety & Operational Guide: Handling 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

    As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 2-Bromo-1-(4-phenoxyphenyl)propan-1-one (CAS: 92434-62-3) requires moving beyond basic laboratory safety checklists. This guide provides a mechanistic understanding of the compound's hazards, ensuring that every piece of Personal Protective Equipment (PPE) and operational step is grounded in chemical logic. By understanding why a protocol exists, researchers can build self-validating workflows that inherently prevent exposure.

    Mechanistic Hazard Profile

    2-Bromo-1-(4-phenoxyphenyl)propan-1-one is an α -bromo ketone. The strong electron-withdrawing nature of the adjacent carbonyl group makes the α -carbon highly electrophilic. Consequently, this compound acts as a potent alkylating agent.

    When exposed to biological tissues, it rapidly undergoes SN​2 nucleophilic substitution, irreversibly alkylating nucleophilic residues (such as sulfhydryl groups in skin proteins or amine bases in DNA). This mechanism is the root cause of its severe GHS classifications [1]:

    • H301 / H311 / H331: Toxic if swallowed, in contact with skin, or inhaled.

    • H341: Suspected of causing genetic defects due to DNA alkylation.

    • Transport Classification: UN 2811, Class 6.1 (Toxic Solid).

    Mechanism Chem 2-Bromo-1-(4-phenoxyphenyl) propan-1-one Mech Electrophilic Alpha-Carbon (Alkylating Agent) Chem->Mech Target Nucleophilic Attack (Skin Proteins, DNA) Mech->Target Exposure Tox Systemic Toxicity (H301, H311, H331, H341) Target->Tox PPE1 Neoprene Gloves (Dermal Barrier) PPE1->Target Blocks PPE2 Fume Hood (Inhalation Barrier) PPE2->Target Blocks

    Mechanistic pathway of alpha-bromo ketone toxicity and targeted PPE interventions.

    Mandatory Personal Protective Equipment (PPE) Matrix

    Because of its high reactivity and ability to penetrate standard porous materials, standard nitrile gloves are insufficient for prolonged exposure [2]. The following PPE matrix is mandatory.

    PPE CategoryQuantitative SpecificationMechanistic Rationale & Self-Validation
    Hand Protection Inner: 4 mil NitrileOuter: 8 mil NeopreneNeoprene provides superior chemical resistance against halogenated organics. Self-Validation: Inspect outer gloves for discoloration or swelling; replace immediately if observed.
    Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles + Face shieldPrevents ocular alkylation from aerosolized particulates. Safety glasses leave gaps and are strictly prohibited.
    Body Protection Tyvek® disposable coveralls or heavy-duty lab coat with elastic cuffsPrevents dermal absorption (H311) by eliminating exposed skin gaps at the wrists.
    Respiratory Controls Class II Type A2 Fume Hood (Face velocity: 80–100 fpm)Mitigates inhalation toxicity (H331) [3]. Self-Validation: Confirm digital airflow monitor reads >80 fpm before opening the chemical container.

    Operational Workflow & Handling Protocol

    To ensure absolute safety, the handling of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one must be conducted as a closed, self-validating system.

    Step 1: Environmental Preparation

    • Action: Purge the fume hood of unnecessary clutter to ensure laminar airflow. Line the working surface with plastic-backed, highly absorbent bench paper.

    • Causality: The plastic backing prevents dissolved chemicals from seeping into the stainless steel hood surface, while the absorbent top layer traps stray powder.

    Step 2: Weighing and Transfer

    • Action: Use an anti-static weighing spatula (e.g., grounded metal or static-dissipative polymer). Weigh the material inside a closed analytical balance enclosure located within the fume hood.

    • Causality: Fine organic powders hold static charges, leading to sudden aerosolization when transferred. Anti-static tools prevent this dispersion, directly mitigating inhalation risks (H331) [3].

    Step 3: Reaction Setup

    • Action: Immediately dissolve the weighed compound in the designated reaction solvent (e.g., anhydrous DMF or DCM) and seal the vessel under an inert atmosphere (Nitrogen or Argon).

    • Causality: Transitioning the chemical from a dry powder to a solvated state eliminates the risk of airborne dust. The inert atmosphere prevents moisture-induced degradation.

    SafeHandling Start PPE Donning & Hood Verification Weighing Weighing & Transfer (Anti-Static Tools) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination (10% Na2S2O3 Quench) Spill->Decon Yes Waste Waste Disposal (Class 6.1 Halogenated) Spill->Waste No Decon->Waste

    Workflow for handling 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, including spill response.

    Emergency Spill Response & Decontamination Plan

    If a spill occurs, mechanical cleanup (sweeping) is strictly prohibited as it will aerosolize the toxic powder. Instead, we utilize chemical quenching.

    Step 1: Isolation

    • Action: Evacuate the immediate area. Ensure the fume hood sash is pulled down to the lowest operational level to maximize face velocity and contain vapors [3].

    Step 2: Chemical Quenching (In-Situ Deactivation)

    • Action: Gently spray or pour a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) over the spilled powder. Allow it to sit for 15-20 minutes.

    • Causality: The thiosulfate ion is a potent, non-toxic nucleophile. It rapidly reacts with the electrophilic α -carbon of the ketone via an SN​2 mechanism, displacing the bromide ion. This converts the highly toxic alkylating agent into a benign, water-soluble thioether.

    • Self-Validation: The successful dissolution of the powder and the cessation of any lachrymatory/irritating vapors confirm that the electrophile has been fully quenched.

    Step 3: Cleanup

    • Action: Absorb the quenched liquid using inert chemical spill pads. Wash the area with copious amounts of soap and water [2].

    Chemical Disposal Plan

    Improper disposal of alkylating agents poses severe environmental and downstream personnel risks.

    • Segregation: Collect all quenched waste, contaminated bench paper, and disposable PPE in a designated, chemically compatible high-density polyethylene (HDPE) container.

    • Classification: Label the container strictly as "Class 6.1 Toxic Halogenated Organic Waste - UN 2811" [1].

    • Incompatibilities: Never mix this waste stream with strong oxidizers or strong bases, as residual unquenched α -bromo ketone can undergo violent exothermic degradation[3].

    References

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Bromo-1-(4-phenoxyphenyl)propan-1-one
    Reactant of Route 2
    Reactant of Route 2
    2-Bromo-1-(4-phenoxyphenyl)propan-1-one
    © Copyright 2026 BenchChem. All Rights Reserved.